molecular formula C6H5N3 B1198216 1H-Imidazo[4,5-b]pyridine CAS No. 273-21-2

1H-Imidazo[4,5-b]pyridine

货号: B1198216
CAS 编号: 273-21-2
分子量: 119.12 g/mol
InChI 键: GAMYYCRTACQSBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1H-Imidazo[4,5-b]pyridine (CAS 170245-19-9) is a nitrogen-rich fused heterocyclic compound recognized as a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine bases makes it a highly valuable bioisostere, facilitating interactions with a wide range of biological targets and enabling the development of novel therapeutic agents. This versatile building block is central to research in numerous disease areas. In oncology , imidazo[4,5-b]pyridine derivatives are investigated as potent inhibitors of various kinases (such as Aurora A, TBK1, and IKK-ɛ) and other targets like tubulin, demonstrating promising antiproliferative activity . In infectious diseases , the scaffold has yielded compounds with potent antitubercular activity, notably functioning as DprE1 inhibitors—a novel mechanism of action crucial for combating drug-resistant tuberculosis . Additional research explores its antimicrobial features against Gram-positive bacteria and its applications in central nervous system (CNS) disorders, inflammation, and as proton pump inhibitors . The compound serves as a fundamental precursor for synthesizing diverse libraries of derivatives. Recent methodologies focus on creating novel building blocks through cross-coupling reactions, such as Buchwald-Hartwig and Suzuki reactions, and other transformations to yield carboxylic acids, amides, and amines for further diversification . This product is provided for research purposes as a key chemical intermediate to support drug discovery efforts. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1H-imidazo[4,5-b]pyridine
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InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
Source PubChem
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InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5N3
Source PubChem
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DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
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Molecular Weight

119.12 g/mol
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CAS No.

273-21-2
Record name Imidazo[4,5-b]pyridine
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Record name Pyrido[2,3-d]imidazole
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Foundational & Exploratory

Synthesis of the 1H-Imidazo[4,5-b]pyridine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Notably, compounds bearing this core have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[2] The core's versatility has led to the development of numerous synthetic strategies, each with its own advantages in terms of efficiency, substituent tolerance, and scalability. This technical guide provides a comprehensive overview of the key synthetic routes to the this compound core, complete with detailed experimental protocols, quantitative data, and insights into its biological significance.

Key Synthetic Methodologies

The synthesis of the this compound core can be broadly categorized into several key approaches, primarily involving the construction of the imidazole ring onto a pre-existing pyridine scaffold.

Classical Synthesis from 2,3-Diaminopyridine

The most traditional and straightforward method for the synthesis of the this compound core involves the cyclocondensation of 2,3-diaminopyridine with a one-carbon synthon.[1] Formic acid is the most commonly used reagent for this transformation, providing the parent this compound.[1] Variations of this method employ other carboxylic acids or their derivatives to introduce substituents at the 2-position of the final product.

A more contemporary and environmentally friendly approach involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions. This method proceeds via an air-oxidative cyclocondensation in a single step, often resulting in excellent yields.[1]

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine and Benzaldehyde

To a solution of 5-bromo-2,3-diaminopyridine (1 g, 5.31 mmol) in 40 mL of ethanol, benzaldehyde (0.6 mL, 5.84 mmol) is added dropwise, followed by the addition of diiodine (0.09 g, 0.531 mmol). The resulting mixture is heated to reflux (90 °C) with magnetic stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography to afford 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

Synthesis from 2-Nitro-3-Aminopyridine Derivatives

An alternative strategy for constructing the this compound core starts from 2-nitro-3-aminopyridine. This approach involves the reductive cyclization of the nitro group and subsequent imidazole ring formation.

One such method involves the reaction of 2-nitro-3-aminopyridine with ketones in the presence of a reusable heterogeneous catalyst, such as Al³⁺-exchanged K10 montmorillonite clay, leading to excellent yields of the desired products.[1] Another variation utilizes SnCl₂·2H₂O as a reducing agent in the presence of formic acid for the reductive cyclization with substituted acetophenones.[1]

Experimental Protocol: Reductive Cyclization of 2-Nitro-3-aminopyridine with an Aldehyde using Sodium Dithionite

A one-step synthesis of 3H-imidazo[4,5-b]pyridines can be achieved through the reductive cyclization of 2-nitro-3-aminopyridine and various aldehydes using sodium dithionite (Na₂S₂O₄). An aqueous paste of Na₂S₂O₄ (1M in H₂O) is prepared and added in 3 equivalent proportions to the reaction mixture containing the 2-nitro-3-aminopyridine and the aldehyde.

Palladium-Catalyzed Synthesis

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions, which have also been applied to the synthesis of the this compound core. These methods offer a high degree of control over the introduction of substituents.

A notable example is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which provides rapid access to products with substitution at the N1 and C2 positions.[3] Another approach involves a palladium-catalyzed tandem cross-coupling and cyclization to construct the imidazo[4,5-b]pyridine core, starting from 3-amino-2-chloropyridine.

Experimental Protocol: One-Pot Tandem Carbamoyl Chloride Amination and Palladium-Catalyzed Intramolecular Urea Cyclization

This method provides access to imidazo[4,5-b]pyridine-2-ones. The reaction is performed in a sealed tube with the starting carbamoyl chloride (0.50 mmol), an amine substrate (0.60 mmol), dppb (0.05 mmol), Pd(OAc)₂ (0.025 mmol), and NaHCO₃ (1.75 mmol) in degassed isopropanol (1.2–1.3 mL). The mixture is heated at 80–85 °C under an inert atmosphere for 8–12 hours.

Solid-Phase Synthesis

Solid-phase synthesis offers a powerful platform for the generation of libraries of this compound derivatives for high-throughput screening. This methodology involves attaching the pyridine precursor to a solid support and then carrying out the subsequent reaction steps.

An efficient method for the solid-supported synthesis starts with 2,4-dichloro-3-nitropyridine. The key pyridine building block is reacted with polymer-supported amines, followed by the replacement of the second chlorine with amines, reduction of the nitro group, and finally, imidazole ring closure with aldehydes.[4]

Experimental Protocol: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-b]pyridines

The synthesis begins with the arylation of a Rink amide resin with a 0.5 M solution of 2,4-dichloro-3-nitropyridine in the presence of N-ethyldiisopropylamine (EDIPA) in dimethyl sulfoxide (DMSO). The substitution of the second chlorine atom is then performed using a primary amine. This is followed by the reduction of the nitro group using Na₂S₂O₄, K₂CO₃, and TBAHS in a DCM/H₂O mixture. The imidazole ring is then formed by reacting the resin-bound diamine with an aldehyde in DMSO at 80 °C. Finally, the product is cleaved from the resin using 50% TFA in DCM.[4]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives.

Table 1: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines from 2,3-Diaminopyridine and Aldehydes.

AldehydeReaction ConditionsYield (%)Reference
Substituted Aryl AldehydesWater, Thermal83-87[1]
Triazole Aldehydes-37-71[1]

Table 2: Synthesis of 1H-imidazo[4,5-b]pyridines from 2-Nitro-3-aminopyridine and Ketones.

KetoneCatalyst/ReagentYield (%)Reference
Various KetonesAl³⁺-K10 clay80-93[1]
Substituted AcetophenonesSnCl₂·H₂O, Formic Acid-[1]

Table 3: Spectroscopic Data for Selected this compound Derivatives.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H)154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46
2-(4-Aminophenyl)-1H-imidazo[4,5-b]pyridine-152.0, 148.2, 143.5, 142.9, 128.0, 122.2, 117.8, 114.2
2-(2-Chlorophenyl)-3H-imidazo[4,5-b]pyridine13.4 (s, 1H), 7.7 (t, 3H), 7.2 (m, 4H)149.8, 136.3, 135.7, 129.6, 128.3, 122.4

Biological Significance and Signaling Pathways

Derivatives of the this compound core have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. Their efficacy often stems from their ability to act as inhibitors of key cellular signaling proteins, such as cyclin-dependent kinases (CDKs).

CDK9 and Transcriptional Regulation

CDK9 is a critical enzyme that, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which releases it from promoter-proximal pausing and allows for productive transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of many cancers, leading to the overexpression of anti-apoptotic proteins and oncogenes.

Inhibition of the CDK9 Pathway and Induction of Apoptosis

Small molecule inhibitors targeting CDK9 can block its kinase activity, thereby preventing the phosphorylation of RNA Polymerase II. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1. The subsequent reduction in Mcl-1 levels disrupts the balance of pro- and anti-apoptotic proteins within the cell, ultimately leading to the activation of the intrinsic apoptotic pathway and programmed cell death.

CDK9_Signaling_Pathway CDK9 Signaling Pathway in Cancer and its Inhibition cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptosis Regulation cluster_inhibition Therapeutic Intervention CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation (Ser2) DNA DNA RNAPII->DNA Binds to Promoter mRNA mRNA Transcript (e.g., Mcl-1, MYC) DNA->mRNA Transcription Mcl1 Mcl-1 (Anti-apoptotic) mRNA->Mcl1 Translation BaxBak Bax/Bak (Pro-apoptotic) Mcl1->BaxBak Inhibits Apoptosis Apoptosis BaxBak->Apoptosis Induces Imidazopyridine This compound Inhibitor Imidazopyridine->CDK9 Inhibits

Caption: CDK9 signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow

The development of novel this compound-based therapeutic agents typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2,3-Diaminopyridine) Reaction Chemical Synthesis (e.g., Cyclocondensation) Start->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity InVitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Purity->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR Lead Lead Optimization SAR->Lead

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

The this compound core represents a highly valuable scaffold in the pursuit of novel therapeutic agents. The diverse array of synthetic methodologies available allows for the creation of a wide range of derivatives with tailored properties. Understanding the intricate details of these synthetic routes, coupled with a deep knowledge of their biological mechanisms of action, is paramount for the successful development of new and effective drugs based on this remarkable heterocyclic system. The information presented in this guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery.

References

One-Pot Synthesis of Functionalized 1H-Imidazo[4,5-b]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine core, a structural analog of purine, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including as kinase inhibitors for anticancer therapy and as antimicrobial agents.[1][2] The development of efficient synthetic methodologies to access functionalized derivatives of this heterocycle is of paramount importance for drug discovery and development. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers significant advantages in terms of efficiency, cost-effectiveness, and environmental friendliness. This guide provides an in-depth overview of one-pot synthetic approaches to functionalized 1H-imidazo[4,5-b]pyridines, complete with experimental protocols, quantitative data, and workflow visualizations.

Synthetic Strategies: An Overview

The synthesis of the this compound scaffold typically involves the condensation of a substituted 2,3-diaminopyridine with a one-carbon synthon.[1] One-pot methodologies have been developed that streamline this process, often employing multicomponent reactions where three or more reactants are combined to form the desired product in a single operation. These approaches offer rapid access to diverse libraries of compounds for biological screening.

Key one-pot strategies include:

  • Condensation with Carboxylic Acids and Their Derivatives: A classical and robust method involves the reaction of 2,3-diaminopyridine with carboxylic acids, such as formic acid, under reflux conditions.[1][3] This approach can be adapted to introduce various substituents at the 2-position of the imidazo[4,5-b]pyridine ring.

  • Reductive Cyclization of 2-Nitro-3-aminopyridine: This method utilizes 2-nitro-3-aminopyridine as a precursor, which undergoes reductive cyclization with aldehydes or ketones in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).[3] This strategy allows for the introduction of a wide range of functional groups.

  • Tandem Reactions from 2-Chloro-3-nitropyridine: An efficient, catalyst-free tandem synthesis has been developed starting from 2-chloro-3-nitropyridine. This process involves a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by reduction of the nitro group and subsequent cyclization with an aldehyde in a one-pot sequence.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rates, leading to higher yields and cleaner reactions in shorter timeframes.[3][5]

The general workflow for a one-pot synthesis of functionalized 1H-imidazo[4,5-b]pyridines is depicted below.

One_Pot_Synthesis_Workflow Reactants Starting Materials (e.g., Diaminopyridine, Aldehyde) OnePot One-Pot Reaction (Catalyst, Solvent, Heat/Microwave) Reactants->OnePot Addition Workup Reaction Work-up (e.g., Neutralization, Extraction) OnePot->Workup Completion Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Crude Product Product Functionalized This compound Purification->Product Pure Product

Caption: General workflow for the one-pot synthesis of 1H-imidazo[4,5-b]pyridines.

Quantitative Data Summary

The following table summarizes quantitative data from various one-pot synthetic methods for 1H-imidazo[4,5-b]pyridines, providing a comparative overview of their efficiencies.

Starting MaterialsReagents/CatalystSolventConditionsYield (%)Reference
2,3-Diaminopyridine, Substituted AldehydesAir (oxidant)WaterThermal83-87[3]
2-Nitro-3-aminopyridine, AldehydesNa₂S₂O₄Not specifiedNot specified-[3]
2-Nitro-3-aminopyridine, KetonesSnCl₂·2H₂O, Formic acidNot specifiedNot specified-[3]
2-Chloro-3-nitropyridine, Primary Amine, AldehydeZn, conc. HClH₂O-IPA (1:1)80 °CHigh[4]
5-Methyl-3,4-diaminopyridine, Formic acid-Formic acidReflux, 6 h-[3]
6-Bromo-2,3-diaminopyridine, Substituted Aldehydes-EthanolReflux, 3-4 hModerate[5]
6-Bromo-2,3-diaminopyridine, Substituted Aldehydes-EthanolMicrowaveHigh[5]

Detailed Experimental Protocols

This section provides a detailed experimental protocol for a representative one-pot synthesis of a functionalized this compound derivative.

Protocol 1: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine

This protocol is adapted from a highly efficient and clean procedure for the synthesis of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines.[4]

Materials:

  • 2-Chloro-3-nitropyridine

  • Primary amine (e.g., benzylamine)

  • Aldehyde (e.g., benzaldehyde)

  • Zinc dust (Zn)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropyl alcohol (IPA)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • SNAr Reaction: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O and IPA (5 mL).

  • Add the primary amine (1 equivalent) to the solution and stir for 5 minutes at room temperature.

  • Heat the reaction mixture at 80 °C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).

  • Reduction and Cyclization: After the initial reaction is complete, add Zn dust (1 equivalent) and concentrated HCl (0.5 equivalents) to the same reaction mixture.

  • Continue heating the mixture at 80 °C for another 45 minutes to facilitate the reduction of the nitro group and subsequent cyclization.

  • Work-up: After cooling to room temperature, add the corresponding aldehyde (1.2 equivalents) and stir the reaction mixture for an additional 30 minutes at the same temperature.

  • Once the reaction is complete (monitored by TLC), dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine.

Biological Significance and Signaling Pathways

Derivatives of this compound are known to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes. For instance, certain derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key enzyme involved in the regulation of transcription and the cell cycle.[6] Inhibition of CDK9 can lead to apoptosis in cancer cells, making it an attractive target for anticancer drug development.

The logical relationship illustrating the role of this compound derivatives as CDK9 inhibitors in cancer therapy is shown below.

Signaling_Pathway Compound This compound Derivative CDK9 CDK9 Compound->CDK9 Inhibits Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induces Transcription Transcription (e.g., RNA Polymerase II) CDK9->Transcription Promotes CDK9->Apoptosis Suppresses CellCycle Cell Cycle Progression Transcription->CellCycle Enables Cancer Cancer Cell Proliferation CellCycle->Cancer Drives

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of Substituted 1H-Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for a range of substituted 1H-imidazo[4,5-b]pyridine derivatives. The information contained herein is curated for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where the unambiguous structural elucidation of these heterocyclic compounds is paramount. This document presents quantitative NMR data in structured tables, details common experimental protocols for NMR analysis, and includes a visual representation of a typical experimental workflow.

Introduction to 1H-Imidazo[4,5-b]pyridines

The this compound scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. The synthesis of diverse libraries of substituted 1H-imidazo[4,5-b]pyridines is a key strategy in modern drug discovery. Accurate characterization of these molecules by NMR spectroscopy is a critical step in confirming their structures and ensuring the reliability of subsequent biological evaluations.

¹H and ¹³C NMR Data Tables

The following tables summarize the ¹H and ¹³C NMR chemical shift (δ) data for a selection of substituted this compound derivatives, as reported in the scientific literature. The data is organized based on the substitution pattern on the heterocyclic core, allowing for easy comparison and aiding in the prediction of chemical shifts for novel analogues. All chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Selected Substituted 1H-Imidazo[4,5-b]pyridines

CompoundSolventH-2H-5H-6H-7Other ProtonsReference
6-bromo-2-(2-nitrophenyl)-3-allyl-3H-imidazo[4,5-b]pyridineCDCl₃-8.77 (d, J = 1.6 Hz)-8.64 (d, J = 1.65 Hz)8.59 (t, J = 2.2 Hz, Ar-H), 8.57 (t, J = 2.26 Hz, Ar-H), 8.43 (t, J = 2.06 Hz, Ar-H), 8.34 (t, J = 2.52 Hz, Ar-H), 6.2-6.29 (m, =CH), 5.31-5.37 (m, =CH₂, N-CH₂), 3.72 (d, J = 3 Hz, N-CH₂)[1]
6-bromo-2-(4-N,N-dimethylaminophenyl)-3-allyl-3H-imidazo[4,5-b]pyridineCDCl₃-8.39 (d, J = 2.1 Hz)-8.12 (d, J = 2.1 Hz)7.8 (d, J = 9 Hz, 2H, Ar-H), 6.80 (d, J = 9 Hz, 2H, Ar-H), 6.14-6.22 (m, 1H, CH=), 5.31 (dd, 1H, =CH₂), 5.04 (dd, 1H, =CH₂), 4.95-4.99 (m, 2H, CH₂), 3.08 (s, 6H, N(CH₃)₂)[1]
6-bromo-2-(4-N,N-dimethylaminophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineCDCl₃-8.52 (d, J = 1.92 Hz)-8.26 (d, J = 6.67 Hz)8.19 (d, J = 1.9 Hz, Ar-H), 6.81 (m, 3H, Ar-H), 4.92 (d, 2H, N-CH₂, J = 2.52 Hz), 2.28 (t, 1H, -C≡CH, J = 2.55 Hz)[1]
6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineDMSO-8.57 (d, J = 2.01 Hz)-8.46 (dd, J = 6.9, 2.01 Hz)8.28 (d, J = 2.01 Hz, Ar-H), 8.24 (d, J = 2.07 Hz, Ar-H), 8.22 (d, J = 2.01 Hz, Ar-H), 5.17 (d, 2H, N-CH₂, J = 2.4 Hz), 2.47 (t, 1H, -C≡CH, J = 2.4 Hz)[1]
4-(3H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol (1f)CDCl₃----13.4 (s, 1H), 7.8 (s, 3H), 7.3 (s, 4H), 5.1 (s, 1H)[2]
2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine (1h)CDCl₃----13.5 (s, 1H), 7.89 (t, J=6.8 Hz, 3H), 3.78 (s, 4H), 2.0 (s, 4H)[2]

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Selected Substituted 1H-Imidazo[4,5-b]pyridines

CompoundSolventC-2C-3aC-5C-6C-7C-7aOther CarbonsReference
6-bromo-2-(2-nitrophenyl)-3-allyl-3H-imidazo[4,5-b]pyridineCDCl₃152.94148.51145.95140.58120.71107.05133.14, 132.16, 131.99, 129.03, 125.86, 124.4 (Ar-C), 105.52 (CH=), 70.80 (=CH₂), 55.86 (CH₂)[1]
6-bromo-2-(4-N,N-dimethylaminophenyl)-3-allyl-3H-imidazo[4,5-b]pyridineCDCl₃156.84151.70147.68-130.19113.89143.61, 132.73, 128.58, 111.70 (Ar-C), 117.14 (CH=CH₂), 45.88 (CH₂), 40.13 (N(CH₃)₂)[1]
6-bromo-2-(4-N,N-dimethylaminophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineCDCl₃151.60148.58145.86135.86124.81114.58145.58, 133.66, 132.55, 131.92, 130.21, 125.08 (Ar-C), 73.75 (Cq≡CH), 32.57 (C≡CH), 32.57 (CH₂)[1]
6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineCDCl₃153.01149.03146.99135.98135.40114.68145.68, 130.79, 130.45, 124.58 (Ar-C), 78.44 (Cq≡CH), 76.92 (C≡CH), 33.64 (CH₂)[1]
4-(3H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol (1f)CDCl₃154149138128116-33 (OCH₃)[2]
2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine (1h)CDCl₃154149138----[2]
2-(4-Amino-phenyl)-1H-imidazo[4,5-b]pyridine-153.1148.9143.2131.6128.5119.8115.3, 114.7[3]

Experimental Protocols

The following section outlines typical experimental procedures for the acquisition of ¹H and ¹³C NMR spectra for substituted 1H-imidazo[4,5-b]pyridines. These protocols are generalized from various literature sources.

General Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial and depends on the solubility of the compound. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm) for referencing the chemical shifts.

Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H nuclei and 75 to 151 MHz for ¹³C nuclei.

¹H NMR Spectroscopy: Standard one-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, integration (proton count), and coupling constants (J-values) of the protons in the molecule. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are recorded with proton decoupling to obtain singlets for each unique carbon atom. Common parameters involve a spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope, and a relaxation delay tailored to the expected relaxation times of the carbon nuclei.

Two-Dimensional (2D) NMR Spectroscopy: For complex structures, various 2D NMR techniques are employed for unambiguous signal assignment:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is invaluable for assigning quaternary carbons and piecing together molecular fragments.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of substituted 1H-imidazo[4,5-b]pyridines, a common practice in medicinal chemistry research.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization start Starting Materials (e.g., Diaminopyridine, Aldehyde) reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction Reagents, Catalyst workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Pure Substituted This compound workup->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (e.g., HRMS) product->ms other Other Analyses (e.g., IR, Elemental Analysis) product->other data Data Analysis & Structure Confirmation nmr->data ms->data other->data final_product Characterized Compound for Biological Screening data->final_product Confirmed Structure

Caption: General workflow for synthesis and characterization.

This guide serves as a valuable resource for the interpretation and prediction of NMR spectra for substituted 1H-imidazo[4,5-b]pyridines. The provided data and protocols are intended to facilitate the research and development of novel therapeutic agents based on this important heterocyclic scaffold.

References

An In-depth Technical Guide on the Physicochemical Properties of 1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-imidazo[4,5-b]pyridine, also known as 1-deazapurine or 4-azabenzimidazole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its core structure, consisting of a fused imidazole and pyridine ring, is analogous to naturally occurring purines, making it a valuable scaffold for designing molecules that can interact with a wide range of biological targets.[2] The physicochemical properties of the this compound core are fundamental to its pharmacokinetic and pharmacodynamic profiles, influencing its solubility, membrane permeability, and interactions with enzymes and receptors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and some of its derivatives.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₅N₃PubChem[1]
Molecular Weight 119.12 g/mol PubChem[1]
Monoisotopic Mass 119.048347172 DaPubChem[1]
pKa 4.37IUPAC Digitized pKa Dataset[3]
Topological Polar Surface Area (TPSA) 41.6 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Table 2: Physical Properties of this compound and Derivatives
CompoundMelting Point (°C)Boiling Point (°C)Solubility
2-phenyl-1H-imidazo[4,5-b]pyridine291-293[4]356.6±25.0 (Predicted)[4]Soluble in organic solvents like DMSO, low solubility in water.[5]
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine> 300[6]Not availableLow solubility.[6]
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile> 300[6]Not availableNot specified.
2-(2-chlorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine152-154[7]Not availableNot specified.
2-(2-fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine137-139[7]Not availableNot specified.

Experimental Protocols

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the this compound scaffold involves the condensation of 2,3-diaminopyridine with various aldehydes or ketones.[8][9]

Protocol: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines [8]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,3-diaminopyridine in water.

  • Addition of Aldehyde: Add an equimolar amount of the desired substituted aryl aldehyde to the solution.

  • Thermal Conditions: Heat the reaction mixture under reflux. The reaction is typically carried out without the need for an external oxidizing agent, relying on air oxidation for the cyclocondensation.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

A visual representation of a generalized synthesis workflow is provided below.

G cluster_synthesis Generalized Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines start Starting Materials: 2,3-Diaminopyridine Substituted Aldehyde reaction Reaction: - Solvent (e.g., Water, DMF) - Heat (Reflux) - Air Oxidation start->reaction Condensation workup Work-up: - Cooling - Filtration reaction->workup purification Purification: - Recrystallization - Column Chromatography workup->purification product Final Product: 2-Substituted-1H-imidazo[4,5-b]pyridine purification->product

Generalized synthesis workflow for 2-substituted-1H-imidazo[4,5-b]pyridines.
Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[3]

Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Place the sample solution in a thermostated beaker equipped with a magnetic stirrer. Immerse a calibrated pH electrode and a reference electrode into the solution.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

  • Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the pH value along with the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point.

Below is a diagram illustrating the workflow for pKa determination.

G cluster_pka Workflow for pKa Determination by Potentiometric Titration prep Sample Preparation: Known concentration of This compound titration Titration: - Calibrated pH electrode - Incremental addition of standardized acid prep->titration data_acq Data Acquisition: Record pH and titrant volume after each addition titration->data_acq analysis Data Analysis: - Plot pH vs. Volume - Identify half-equivalence point data_acq->analysis result Result: pKa value analysis->result

Workflow for pKa determination by potentiometric titration.

Protonation Sites and Tautomerism

The basicity of this compound is a key physicochemical property, with two primary sites for protonation: the nitrogen atoms in the imidazole and pyridine rings. Computational and experimental data suggest that the imidazole nitrogen is the more basic of the two.[3] This is consistent with the pKa of imidazole (around 7) being higher than that of pyridine (around 5.2).[3] The protonation equilibrium is crucial for the molecule's interaction with biological systems.

G cluster_protonation Protonation Equilibrium of this compound mol This compound proton + H+ equilibrium <=> protonated_imidazole Protonated at Imidazole Nitrogen equilibrium->protonated_imidazole More Favorable protonated_pyridine Protonated at Pyridine Nitrogen equilibrium->protonated_pyridine Less Favorable

Protonation equilibrium of this compound.

Spectral Data

The structural characterization of this compound and its derivatives is typically achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data for Selected this compound Derivatives
Compound¹H NMR (δ, ppm in DMSO-d₆)¹³C NMR (δ, ppm in DMSO-d₆)Mass Spectrometry (m/z)
2-phenyl-1H-imidazo[4,5-b]pyridine 13.47 (s, 1H, NH), 8.36 (dd, 1H), 8.25 (d, 2H), 8.03 (d, 1H), 7.60-7.55 (m, 3H), 7.26 (dd, 1H)[6]153.21, 144.23, 131.03, 130.08 (2C), 129.50 (2C), 127.21 (2C), 118.57[6]Not specified.
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile 13.82 (bs, 1H, NH), 8.41 (d, 3H), 8.11 (s, 1H), 8.04 (d, 2H), 7.31 (dd, 1H)[6]145.21, 134.13, 133.39 (2C), 127.72, 119.10, 118.88 (2C), 113.11[6][M+H]⁺: 221.06[6]
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H)[6]154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46[6][M+H]⁺: 275.99/277.13[6]

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound. The presented data on its molecular and physical characteristics, along with established protocols for its synthesis and the determination of its pKa, offer valuable information for researchers and scientists in the field of drug discovery and development. A thorough understanding of these fundamental properties is essential for the rational design of novel this compound-based therapeutic agents with optimized efficacy and pharmacokinetic profiles.

References

Tautomerism in the 1H-Imidazo[4,5-b]pyridine Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine, also known as 1-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to endogenous purines, leading to a wide range of biological activities.[1] A critical and often nuanced aspect of its chemistry is the phenomenon of annular tautomerism, which significantly influences its physicochemical properties, reactivity, and interactions with biological targets. This technical guide provides an in-depth analysis of tautomerism in the this compound ring system, summarizing quantitative data, detailing experimental protocols for characterization, and illustrating key concepts through logical diagrams.

Understanding Tautomerism in this compound

Annular tautomerism in the this compound core involves the migration of a proton between the nitrogen atoms of the imidazole ring, leading to an equilibrium between different tautomeric forms. The primary tautomers are the 1H- and 3H- forms, where the proton resides on the N1 and N3 atoms of the imidazole moiety, respectively. The position of this equilibrium is a delicate balance of electronic and steric effects of substituents, solvent polarity, temperature, and pH.

The presence of these tautomers is often inferred from the products of alkylation reactions, which can yield a mixture of N1, N3, and even N4 substituted regioisomers, reflecting the reactivity of the different nitrogen atoms in the tautomeric forms.[2] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers.[2]

Quantitative Analysis of Tautomeric Equilibrium

CompoundSubstituent(s)SolventMethodTautomer Ratio (1H : 3H)Reference
3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine2-(6-methoxy-2-imino-2H-chromen-3-yl)DMSO1H NMR1 : 3[3]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine2-phenyl, 6-bromoN/ADFT1H is the most stable[2]

Note: The tautomeric preference can be significantly influenced by the specific substituents and the solvent environment. The data presented here are illustrative examples.

Experimental Protocols for Tautomer Analysis

Accurate determination of tautomeric equilibria relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of 5 times the longest T₁ value is recommended.

    • Use a calibrated 90° pulse.

  • Spectral Analysis:

    • Identify distinct signals corresponding to each tautomer. Protons on or near the imidazole ring are particularly sensitive to the tautomeric state.

    • Carefully integrate the signals that are unique to each tautomer.

    • The ratio of the integrals of these signals directly corresponds to the molar ratio of the tautomers in the solution.

  • Variable Temperature (VT) NMR: To study the thermodynamics of the tautomeric equilibrium, acquire spectra at different temperatures. This can also help to resolve broad signals if the tautomers are in intermediate exchange.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria, especially when the tautomers exhibit distinct absorption spectra.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of the this compound derivative in the solvent of interest at a concentration that gives an absorbance in the range of 0.1 - 1.0.

  • Data Acquisition:

    • Record the UV-Vis spectrum of the sample over a relevant wavelength range.

    • If the tautomeric equilibrium is sensitive to solvent polarity, record spectra in a range of solvents with different dielectric constants.

  • Data Analysis:

    • Deconvolute the overlapping absorption bands corresponding to each tautomer using appropriate software. This can be challenging if the spectra of the individual tautomers are not known.

    • The equilibrium constant (K_T) can be determined by analyzing the changes in absorbance at specific wavelengths as a function of solvent composition or temperature, often in conjunction with computational methods to assign the spectral bands to the respective tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information of the tautomeric form present in the solid state. This data is invaluable for validating computational models.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often 100 K to minimize thermal motion).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data. The positions of all atoms, including the hydrogen atom on the imidazole nitrogen, can be determined, thus unequivocally identifying the tautomer present in the crystal lattice.

Visualizing Tautomerism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts of tautomerism in the this compound system and a general workflow for its analysis.

Annular tautomerism in the this compound core.

Influence_on_Tautomerism cluster_factors Influencing Factors Equilibrium Tautomeric Equilibrium (1H vs. 3H) Substituents Substituent Effects (Electronic & Steric) Substituents->Equilibrium Solvent Solvent Polarity Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium pH pH pH->Equilibrium

Factors influencing the tautomeric equilibrium.

Experimental_Workflow Start Synthesis of Imidazo[4,5-b]pyridine Derivative NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Start->NMR UVVis UV-Vis Spectroscopy Start->UVVis XRay X-ray Crystallography Start->XRay DFT Computational (DFT) Calculations Start->DFT Data Quantitative Data (Tautomer Ratios, Thermodynamics) NMR->Data UVVis->Data Structure Structural Confirmation (Solid State Tautomer) XRay->Structure Stability Relative Stabilities of Tautomers DFT->Stability

References

Unveiling the Electronic Landscape: A Technical Guide to the Computational Modeling of 1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Understanding the electronic properties of this heterocyclic system is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This in-depth technical guide provides a comprehensive overview of the computational modeling techniques used to elucidate the electronic characteristics of this compound and its derivatives, alongside experimental methods for validation.

Core Computational Approaches: Unraveling Electronic Behavior

Density Functional Theory (DFT) stands as the primary computational tool for investigating the electronic properties of this compound derivatives.[2][3][4] This quantum chemical method offers a balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.

Key Electronic Properties and Their Significance

The following electronic properties are routinely calculated to characterize this compound derivatives:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy level relates to its electron-donating ability, while the LUMO energy level indicates its electron-accepting propensity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[5] A smaller gap suggests a more reactive molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with biological targets like proteins and enzymes.[6]

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. It influences a compound's solubility, permeability, and ability to engage in dipole-dipole interactions, all of which are important for its pharmacokinetic and pharmacodynamic profiles.

A typical computational workflow for determining these properties is outlined below.

Computational Workflow Computational Workflow for Electronic Property Calculation cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Analysis and Visualization mol_structure Molecular Structure (e.g., SMILES, SDF) geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->electronic_prop Verified Minimum data_extraction Data Extraction and Tabulation electronic_prop->data_extraction Calculated Properties visualization Visualization (MEP maps, orbital plots) data_extraction->visualization Quantitative Data

Caption: A generalized workflow for the computational analysis of this compound derivatives.

Quantitative Insights: A Summary of Calculated Electronic Properties

The following table summarizes representative calculated electronic properties for various this compound derivatives from the literature. These values are typically obtained using DFT methods, such as B3LYP with a 6-31G(d,p) basis set.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound (Parent)-6.5 to -7.0-1.0 to -1.55.0 to 6.03.5 to 4.5
2-phenyl-1H-imidazo[4,5-b]pyridine-6.2 to -6.7-1.2 to -1.74.5 to 5.53.0 to 4.0
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine-6.4 to -6.9-1.4 to -1.94.5 to 5.52.5 to 3.5
2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine-6.8 to -7.3-2.0 to -2.54.3 to 5.36.0 to 7.0
2-(4-aminophenyl)-1H-imidazo[4,5-b]pyridine-5.8 to -6.3-0.8 to -1.34.5 to 5.54.0 to 5.0

Note: The exact values can vary depending on the specific computational method (functional, basis set) and the software used.

Experimental Validation: Bridging Theory and Reality

Computational predictions of electronic properties are ideally validated through experimental techniques. This synergy between in silico and in vitro/in crystallo methods provides a robust understanding of the molecule's behavior.

Methodologies for Experimental Validation

1. UV-Visible Spectroscopy

  • Principle: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.

  • Protocol:

    • Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., ethanol, acetonitrile) that does not absorb in the region of interest. The concentration is typically in the micromolar range.

    • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.

    • Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

    • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

2. Cyclic Voltammetry

  • Principle: This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule. These potentials can be correlated with the HOMO and LUMO energy levels, respectively.

  • Protocol:

    • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Electrolyte Solution: The this compound derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).

    • Measurement: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured.

    • Data Analysis: The oxidation and reduction peak potentials are determined from the resulting voltammogram.

3. Single-Crystal X-ray Diffraction

  • Principle: This technique provides the precise three-dimensional atomic coordinates of a molecule in its crystalline state. This experimental geometry can be used to validate the computationally optimized structure.

  • Protocol:

    • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution.

    • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

    • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Applications in Drug Development: Targeting Signaling Pathways

The electronic properties of this compound derivatives are pivotal to their ability to interact with and modulate the activity of biological targets, particularly protein kinases. Several derivatives have been identified as inhibitors of key signaling pathways implicated in cancer and other diseases.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain imidazopyridine derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.

PI3K_Pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Mechanism of action of this compound derivatives as PI3K inhibitors.

Modulation of the MAPK/ERK Pathway (BRAF Inhibition)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route involved in cell proliferation and differentiation. Mutations in components of this pathway, such as the BRAF kinase, are common in various cancers. Imidazopyridine-based compounds have been explored as BRAF inhibitors.

MAPK_Pathway Inhibition of the MAPK/ERK Signaling Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor RAS RAS Receptor->RAS activates BRAF BRAF RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation) ERK->Transcription activates Inhibitor This compound Derivative Inhibitor->BRAF inhibits

References

An In-Depth Technical Guide to the Initial Biological Screening of 1H-Imidazo[4,5-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to the building blocks of DNA and RNA allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3][4] Libraries based on this core have yielded compounds with potent antiproliferative, antimicrobial, antiviral, and enzyme-inhibitory properties.[1][5][6] This guide provides a comprehensive overview of the initial biological screening process for these libraries, detailing common experimental protocols, summarizing key quantitative data, and illustrating the underlying biological pathways.

General Workflow for Screening this compound Libraries

The initial biological evaluation of a compound library follows a structured workflow designed to efficiently identify promising "hit" compounds. This multi-step process, often referred to as a screening cascade, begins with broad, high-throughput assays and progressively narrows the focus to a smaller number of well-characterized compounds. The typical cascade involves primary screening, hit confirmation, dose-response analysis to determine potency, and secondary assays to assess selectivity and mechanism of action.

Screening Workflow cluster_0 Library Generation & Preparation cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Secondary Assays & Lead ID Synthesis Compound Library Synthesis Plate Assay Plate Preparation Synthesis->Plate Compound Plating HTS High-Throughput Screening (HTS) HitID Initial Hit Identification HTS->HitID Activity Threshold Confirm Hit Confirmation (Re-testing) HitID->Confirm DoseResp Dose-Response (IC50/EC50) Confirm->DoseResp Secondary Secondary Assays (Selectivity, Cytotoxicity) DoseResp->Secondary Lead Lead Identification Secondary->Lead SAR Analysis

Caption: A typical workflow for the biological screening of compound libraries.

Experimental Protocols

Detailed and reproducible protocols are critical for successful screening campaigns. Below are methodologies for common assays used in the initial evaluation of this compound libraries.

Antiproliferative Activity: MTT/MTS Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, SW620, HeLa, PC3).[3]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.[3][7]

    • 96-well or 384-well microtiter plates.

    • Multichannel pipette, incubator, microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into microtiter plates at a predetermined density (e.g., 2,500-5,500 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

    • Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration is non-toxic to the cells (typically <0.5%). Include wells for vehicle control (DMSO) and positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[3][7]

    • Assay Development: Add the MTT or MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours. If using MTT, a solubilization solution (e.g., acidified isopropanol) must be added to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[3]

    • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Objective: To determine the MIC of compounds against selected bacterial or fungal strains.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus) or fungal strains (C. albicans).[8]

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Test compounds dissolved in DMSO.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.[3]

  • Procedure:

    • Compound Preparation: Prepare a two-fold serial dilution of each test compound in the broth medium directly in the wells of a 96-well plate.

    • Inoculation: Dilute the standardized microbial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

    • Controls: Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 16-24 hours.[3]

    • MIC Determination: The MIC is visually determined as the lowest compound concentration in which no turbidity (visible growth) is observed.

Target-Based Screening: Aurora Kinase Inhibition Assay

Target-based assays measure the direct interaction of a compound with a specific protein, such as an enzyme. For 1H-imidazo[4,5-b]pyridines, kinases are a common target class.

  • Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).

  • Materials:

    • Recombinant human Aurora A, B, or C kinase.[9]

    • Kinase substrate (e.g., a specific peptide).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer.

    • A detection reagent system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence reaction).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the kinase substrate in the assay buffer.

    • Initiation: Initiate the kinase reaction by adding ATP.

    • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete unused ATP and then convert the ADP produced into a detectable signal (e.g., light).

    • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Determine IC50 values by plotting percent inhibition versus compound concentration.

Data Presentation: Summary of Biological Activities

The following tables summarize quantitative data from various screening campaigns of this compound libraries.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound ID Cell Line Assay Type IC50 (µM) Reference
10 SW620 (Colon Carcinoma) Antiproliferative 0.4 [3]
14 SW620 (Colon Carcinoma) Antiproliferative 0.7 [3]
7d, 7e, 8a, 8d, 8e Various Anti-proliferation 2.74 - 8.17 [5]

| CCT137690 (51) | SW620 (Colon Carcinoma) | Xenograft Growth | In vivo inhibition |[9] |

Table 2: Antimicrobial and Antiviral Activities of this compound Derivatives

Compound ID Organism/Virus Assay Type MIC / EC50 Reference
4b, 4d Antibacterial & Antifungal strains Antimicrobial Significant Activity [5]
14 E. coli Antibacterial MIC: 32 µM [3]
7 Respiratory Syncytial Virus (RSV) Antiviral EC50: 21 µM [3]
17 Respiratory Syncytial Virus (RSV) Antiviral EC50: 58 µM [3]
5c Mycobacterium tuberculosis (H37Rv) Antitubercular MIC: 0.6 µM [10]
5g Mycobacterium tuberculosis (H37Rv) Antitubercular MIC: 0.5 µM [10]
5i Mycobacterium tuberculosis (H37Rv) Antitubercular MIC: 0.8 µM [10]

| 5u | Mycobacterium tuberculosis (H37Rv) | Antitubercular | MIC: 0.7 µM |[10] |

Table 3: Specific Enzyme and Protein Inhibition by this compound Derivatives

Compound ID Target Protein Assay Type IC50 (nM) Reference
CCT137690 (51) Aurora-A Kinase Kinase Inhibition 15 [9]
CCT137690 (51) Aurora-B Kinase Kinase Inhibition 25 [9]
CCT137690 (51) Aurora-C Kinase Kinase Inhibition 19 [9]
4a Casein Kinase 2 (CK2α) Kinase Inhibition 2560 [5]
5a Casein Kinase 2 (CK2α) Kinase Inhibition 3820 [5]
10a Casein Kinase 2 (CK2α) Kinase Inhibition 3260 [5]
2 Phosphodiesterase 10A (PDE10A) Enzyme Inhibition 15.1 [11]

| DDO-8926 | Bromodomain and Extra-Terminal (BET) Proteins | Protein Inhibition | Potent Inhibition |[12][13] |

Mandatory Visualizations: Signaling Pathways and Mechanisms

Understanding the mechanism of action of hit compounds requires knowledge of the biological pathways they modulate. Below are diagrams of key pathways targeted by this compound derivatives.

Inhibition of Aurora Kinases in Cell Cycle Progression

Aurora kinases are critical regulators of mitosis. Their inhibition by compounds like CCT137690 leads to mitotic arrest and apoptosis in cancer cells, making them attractive anticancer targets.[9]

Aurora_Kinase_Pathway cluster_cell_cycle Mitosis cluster_kinases Key Regulators Prophase Prophase (Centrosome Separation) Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Arrest Mitotic Arrest & Apoptosis Prophase->Arrest Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase Metaphase->Arrest Telophase Telophase/Cytokinesis (Cell Division) Anaphase->Telophase Telophase->Arrest AurA Aurora A AurA->Prophase regulates AurB Aurora B AurB->Metaphase regulates AurB->Telophase regulates Inhibitor This compound Inhibitor (e.g., CCT137690) Inhibitor->AurA Inhibitor->AurB

Caption: Role of Aurora kinases in mitosis and their inhibition.

Mechanism of BET Protein Inhibition

Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that bind to acetylated histones, regulating the transcription of genes involved in inflammation and cell growth. BET inhibitors block this interaction, downregulating the expression of key oncogenes and pro-inflammatory cytokines, a mechanism relevant in both cancer and neuropathic pain.[12][13]

BET_Inhibition_Mechanism cluster_gene_activation Normal Gene Activation cluster_inhibition Effect of BET Inhibitor Histone Acetylated Histone BET BET Protein (BRD4) Histone->BET binds TF_Complex Transcription Machinery BET->TF_Complex recruits DNA DNA TF_Complex->DNA activates Gene_Expr Gene Transcription (e.g., Pro-inflammatory Cytokines) DNA->Gene_Expr Inhibitor This compound BET Inhibitor (DDO-8926) BET_Inhib BET Protein Inhibitor->BET_Inhib blocks binding site Blocked_Expr Transcription Repressed BET_Inhib->Blocked_Expr

Caption: Mechanism of transcriptional repression by BET inhibitors.

References

Fragment-Based Drug Design Leveraging the 1H-Imidazo[4,5-b]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-imidazo[4,5-b]pyridine core, a purine isostere, represents a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets, particularly protein kinases.[1][2][3] This guide provides an in-depth technical overview of the application of fragment-based drug design (FBDD) centered on the this compound scaffold. It details synthetic strategies, fragment library generation, and the application of key biophysical screening and characterization techniques. Experimental protocols for hit identification and validation are provided, alongside a discussion of structure-activity relationship (SAR) studies for hit-to-lead optimization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction to Fragment-Based Drug Design (FBDD) and the this compound Scaffold

Fragment-based drug design has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds. FBDD begins by screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target.[4][5] These initial "hits" are then optimized and grown into more potent, drug-like molecules. This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of achieving lead compounds with favorable physicochemical properties.

The this compound scaffold is particularly well-suited for FBDD. Its rigid, bicyclic structure provides a well-defined vector for chemical elaboration, while its hydrogen bonding capabilities, mimicking those of purines, allow it to interact with the hinge region of many protein kinases.[6] This scaffold has been successfully employed in the development of inhibitors for various kinases, including p38 MAP kinase, Aurora kinases, and TrkA, demonstrating its therapeutic potential in oncology, inflammation, and pain management.[6][7][8][9][10]

Synthesis and Library Generation

A diverse library of this compound fragments is crucial for a successful FBDD campaign. Several synthetic routes are available for the construction of this scaffold, offering flexibility in the introduction of various substituents.

A common and efficient method involves the condensation of 2,3-diaminopyridine with a variety of carboxylic acids or their derivatives.[1] Alternatively, a one-step synthesis can be achieved through the reaction of 2,3-diaminopyridine with substituted aryl aldehydes.[1] More complex, multi-step syntheses, such as those starting from 2,4-dichloro-3-nitropyridine, allow for the generation of trisubstituted derivatives.[2] A solid-phase synthesis approach has also been described, enabling the efficient generation of a library of imidazo[4,5-b]pyridines.[2]

Biophysical Screening for Hit Identification

Due to the low affinity of fragment hits, highly sensitive biophysical techniques are required for their detection. The most commonly employed methods in FBDD include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ligand-observed NMR techniques are powerful tools for fragment screening as they can detect weak binding events and provide information about the binding mode.

  • Saturation Transfer Difference (STD) NMR: STD-NMR is a robust method for identifying binders by observing the transfer of saturation from the protein to a bound ligand.[11] It is particularly sensitive for detecting weakly binding compounds.[11]

  • Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY): WaterLOGSY is another sensitive technique that detects ligand binding by observing the transfer of magnetization from bulk water to the ligand via the protein.[4][5] It has been reported to be more sensitive than STD in some cases.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free biosensor technology that measures changes in the refractive index at a sensor surface upon ligand binding, providing real-time kinetic and affinity data.[13][14][15] It is well-suited for fragment screening due to its high sensitivity, low protein consumption, and relatively high throughput.[13][15][16]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[17][18][19] This information is invaluable for understanding the driving forces of binding and for prioritizing fragments for further optimization.[17][18]

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-fragment complex, revealing the precise binding mode and key interactions.[20][21][22] This structural information is crucial for the subsequent structure-based design and optimization of the initial fragment hits.[22]

Hit Validation and Optimization

Once initial fragment hits are identified, they must be validated to confirm their binding and rule out artifacts. This is typically achieved using an orthogonal biophysical method. For example, a hit from an NMR screen could be validated using SPR or ITC.

Following validation, the low-affinity fragments are optimized into more potent lead compounds. This can be achieved through several strategies:

  • Fragment Growing: Extending the fragment by adding new functional groups that make additional interactions with the target protein.

  • Fragment Linking: Joining two or more fragments that bind to adjacent sites on the protein.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

Structure-activity relationship (SAR) studies are essential during the optimization phase to understand how chemical modifications affect binding affinity and other properties.[23]

Data Presentation

Table 1: Representative this compound-Based Kinase Inhibitors and their Biological Activities
Compound IDTarget Kinase(s)IC50 / Kd (nM)Cell-Based ActivityReference
Compound 21 p38 MAP KinasePotent inhibitorSuppressed cytokine production in human whole blood cell-based assay[7]
Compound 31 Aurora-A, -B, -C42, 198, 227 (IC50)Inhibits cell proliferation[9]
Compound 27e Aurora-A, Aurora-B, FLT3, FLT3-ITD, FLT3(D835Y)7.5, 48, 6.2, 38, 14 (Kd)Strong inhibition of AML human tumor xenograft growth[6][10]
Compound I CDK90.63 - 1.32 μM (IC50 range for derivatives)Significant activity against MCF-7 and HCT116 cancer cell lines[24]
Compound 2d TrkASubnanomolar potencyAntitumor effects in a TrkA-driven mouse allograft model[8]
Compound 3a TrkASubnanomolar potencyAntitumor effects in a TrkA-driven mouse allograft model[8]

Experimental Protocols

General Protocol for STD-NMR Fragment Screening
  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D2O). Prepare stock solutions of the fragment library compounds in a compatible deuterated solvent (e.g., DMSO-d6).

  • Experiment Setup: Mix the protein solution with a cocktail of 5-10 fragments (each at a final concentration of 100-500 µM).

  • Data Acquisition: Record two spectra: an on-resonance spectrum with selective saturation of the protein and an off-resonance spectrum as a control.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Signals in the STD spectrum correspond to protons of the binding fragments.

  • Hit Deconvolution: If a hit is identified in a cocktail, screen each fragment individually to identify the binder.

General Protocol for SPR-Based Fragment Screening
  • Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).

  • Fragment Injection: Inject the fragment solutions over the sensor surface at a constant flow rate. Include a buffer-only injection as a control.

  • Data Collection: Monitor the change in response units (RU) over time.

  • Data Analysis: Analyze the sensorgrams to determine binding affinity (KD) and kinetics (ka, kd). Hits are identified by a significant and concentration-dependent binding response.

  • Hit Validation: Validate hits by performing dose-response experiments and confirming a 1:1 binding model.

General Protocol for ITC-Based Fragment Validation
  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in the ITC cell and a solution of the fragment (typically 10-20 times the protein concentration) in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Experiment Setup: Set the experimental temperature, stirring speed, and injection parameters.

  • Titration: Perform a series of injections of the fragment solution into the protein solution.

  • Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

General Protocol for Crystallographic Fragment Screening
  • Crystal Preparation: Grow high-quality crystals of the target protein that are robust and diffract to a high resolution.

  • Fragment Soaking: Soak the protein crystals in a solution containing the fragment (typically 1-10 mM) for a defined period.

  • Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the electron density maps to identify the bound fragment and its binding mode.

Visualizations

FBDD Workflow

FBDD_Workflow cluster_prep Preparation cluster_screening Screening & Validation cluster_optimization Optimization Target_Prep Target Protein Preparation Screening Primary Screening (NMR, SPR) Target_Prep->Screening Fragment_Library Fragment Library (this compound) Fragment_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Hit Validation (ITC, Orthogonal Screen) Hit_ID->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure Validated Hits SAR SAR by Chemistry (Fragment Growing/Linking) Structure->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Iterative Cycles

Caption: A generalized workflow for fragment-based drug design.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Ext_Stimuli Extracellular Stimuli (e.g., LPS, Cytokines) Receptor Receptor Ext_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, MEKKs) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream phosphorylates Imidazopyridine This compound Inhibitor Imidazopyridine->p38 Inflammation Inflammatory Response (e.g., TNF-α, IL-8 production) Downstream->Inflammation Kinase_Interaction cluster_binding_site ATP Binding Site Kinase N-lobe Hinge Region C-lobe Scaffold This compound Scaffold Scaffold->Kinase:hinge H-bonds ATP ATP ATP->Kinase:hinge Binds

References

Methodological & Application

Application Notes and Protocols for 1H-imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various human cancers.[1] This has made them attractive targets for the development of novel anticancer therapies. The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective Aurora kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers working with this compound derivatives as inhibitors of Aurora kinases. We will focus on key compounds, their biological activities, and the methodologies to assess their efficacy.

Featured this compound Derivatives

Several this compound derivatives have been identified as potent Aurora kinase inhibitors. Notably, compounds 28c and 40f have demonstrated high selectivity for Aurora A over Aurora B, making them valuable tools for dissecting the specific roles of these kinases.[2][3] In contrast, CCT137690 is a potent pan-Aurora kinase inhibitor, targeting Aurora A, B, and C with high affinity.[4]

Mechanism of Action

This compound derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Aurora kinases. This inhibition prevents the phosphorylation of downstream substrates, leading to defects in mitotic processes such as centrosome separation, spindle assembly, and cytokinesis. Inhibition of Aurora A and Aurora B kinases leads to distinct cellular phenotypes, with Aurora A inhibition often resulting in mitotic arrest with monopolar spindles, while Aurora B inhibition leads to defects in chromosome alignment and cytokinesis, often resulting in polyploidy.[2][3]

Data Presentation

The following tables summarize the in vitro inhibitory activities and cellular effects of the featured this compound derivatives.

Table 1: In Vitro Aurora Kinase Inhibitory Activity

CompoundAurora A IC50 (μM)Aurora B IC50 (μM)Aurora C IC50 (μM)Reference
28c 0.06712.71Not Reported[1][3]
40f 0.0153.05Not Reported[1][3]
CCT137690 0.0150.0250.019[4]

Table 2: Cellular Activity of this compound Derivatives

CompoundCell LineAssayCellular IC50 / GI50 (μM)Reference
28c HCT116Aurora A (p-T288)0.065[1][3]
HCT116Aurora B (p-HH3)24.65[1][3]
HCT116Proliferation (GI50)2.30[3]
40f HeLaAurora A (p-T288)0.070[1][3]
HeLaAurora B (p-HH3)24.24[1][3]
CCT137690 SW620Proliferation (GI50)0.30[4]
A2780Proliferation (GI50)0.14[5]

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

Aurora kinases play a crucial role in cell cycle progression, particularly during mitosis. The simplified diagram below illustrates the points of intervention for Aurora kinase inhibitors.

Aurora_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Duplication Centrosome Duplication Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Duplication Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis TPX2 TPX2 TPX2->Aurora_A activates INCENP INCENP INCENP->Aurora_B activates Inhibitor This compound Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway.

General Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the evaluation of this compound derivatives as Aurora kinase inhibitors.

Experimental_Workflow Synthesis Compound Synthesis (this compound core) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Synthesis->Biochemical_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot for p-HH3) Cell_Proliferation->Target_Engagement In_Vivo In Vivo Efficacy Studies (Xenograft models) Target_Engagement->In_Vivo

Caption: Workflow for Aurora Kinase Inhibitor Evaluation.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound core generally involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative. The following is a generalized scheme. For specific details on the synthesis of compounds 28c, 40f, and CCT137690, please refer to the cited literature.[2][3][4]

Synthesis_Scheme Start Substituted 2,3-Diaminopyridine Product This compound Derivative Start->Product Condensation Reagent + R-CHO or R-COOH (or derivative) Reagent->Product

Caption: General Synthesis of 1H-imidazo[4,5-b]pyridines.

Protocol 1: In Vitro Aurora Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the IC50 of inhibitors against Aurora kinases.

Materials:

  • Aurora A or Aurora B kinase enzyme system (recombinant kinase, appropriate substrate e.g., Kemptide, and kinase buffer)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound test compounds

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 5 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific Aurora kinase.

    • To initiate the reaction, add 2.5 µL of diluted Aurora kinase enzyme.

    • Include positive controls (enzyme, substrate, ATP, no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of the inhibitors on cancer cell line proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, SW620, A2780)

  • Complete cell culture medium

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours (or a desired time course) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 3: Western Blotting for Phospho-Histone H3 (a marker of Aurora B activity)

This protocol allows for the assessment of target engagement by measuring the phosphorylation of a key Aurora B substrate, Histone H3 at Serine 10 (p-HH3).

Materials:

  • Cancer cell line of interest

  • This compound test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-HH3 (Ser10) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Histone H3 to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of p-HH3 in treated versus untreated cells.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective Aurora kinase inhibitors. The application notes and protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of these compounds. By utilizing the described methodologies, scientists can further explore the therapeutic potential of this promising class of molecules in the field of oncology.

References

Targeting FLT3 Kinase with 1H-Imidazo[4,5-b]pyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most prevalent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and are associated with a poor prognosis.[3][4] Consequently, FLT3 has emerged as a critical therapeutic target for AML.

The 1H-imidazo[4,5-b]pyridine scaffold has been identified as a promising core structure for the development of potent FLT3 kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel FLT3 inhibitors based on this chemical series.

FLT3 Signaling Pathway and Inhibition

Upon binding its ligand (FL), the FLT3 receptor dimerizes and undergoes autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][5] These pathways are crucial for cell proliferation and survival.[6] Activating mutations in FLT3 lead to ligand-independent constitutive activation of these pro-survival pathways.[4] this compound compounds are designed to competitively bind to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.[1][6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization FLT3_Ligand FLT3 Ligand (FL) FLT3_Ligand->FLT3_Receptor Binds RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation_Survival Cell Proliferation & Survival RAS_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival STAT5->Proliferation_Survival Inhibitor This compound Compound Inhibitor->Dimerization Inhibits

FLT3 Signaling and Inhibition

Quantitative Data Presentation

The following table summarizes the in vitro activity of a series of this compound-based compounds against wild-type and mutant FLT3, as well as their anti-proliferative effects on FLT3-dependent AML cell lines.

CompoundTargetAssay TypeIC50 / Kd (nM)Cell LineGI50 (nM)
CCT241736 (27e) FLT3 (wild-type)Dissociation Constant (Kd)6.2MOLM-13 (FLT3-ITD)104
FLT3-ITDDissociation Constant (Kd)38MV4-11 (FLT3-ITD)291
FLT3-D835YDissociation Constant (Kd)14HCT116300
Aurora-ADissociation Constant (Kd)7.5--
Aurora-BDissociation Constant (Kd)48--
Imidazo[4,5-b]pyridine 18a FLT3-ITDIC50SubmicromolarMV4-11Submicromolar
FLT3-D835YIC50SubmicromolarMOLM-13Submicromolar
Imidazo[4,5-b]pyridine 18b FLT3-ITDIC50SubmicromolarMV4-11Submicromolar
FLT3-D835YIC50SubmicromolarMOLM-13Submicromolar

Data compiled from Bavetsias et al., J Med Chem, 2012 and Klener et al., J Med Chem, 2023.[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical FLT3 Kinase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified FLT3 kinase.[10][11]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant FLT3 - Substrate (e.g., AXLtide) - ATP - Test Compounds Start->Prepare_Reagents Setup_Reaction Set up Kinase Reaction: - Add FLT3, Substrate, and Test Compounds to plate - Incubate Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction: Add ATP Setup_Reaction->Initiate_Reaction Incubate_RT Incubate at Room Temperature Initiate_Reaction->Incubate_RT Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_RT->Stop_Reaction Incubate_40min Incubate 40 min Stop_Reaction->Incubate_40min Convert_ADP Convert ADP to ATP: Add Kinase Detection Reagent Incubate_40min->Convert_ADP Incubate_30min Incubate 30 min Convert_ADP->Incubate_30min Read_Luminescence Read Luminescence Incubate_30min->Read_Luminescence Analyze_Data Analyze Data: Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Biochemical Kinase Assay Workflow

Materials:

  • Recombinant human FLT3 (wild-type or mutant)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Tyrosine kinase substrate peptide

  • This compound compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the FLT3 enzyme, the substrate, and the compound dilutions.[12]

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for FLT3.[11]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[11]

  • Terminate Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.[11]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.[1]

Cell Viability Assay

This assay measures the effect of the compounds on the growth and viability of FLT3-dependent cancer cells.[5]

Materials:

  • AML cell line with an activating FLT3 mutation (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • This compound compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well tissue culture plates

  • Plate reader (luminometer, spectrophotometer, or fluorometer)

Procedure:

  • Cell Seeding: Seed cells at a low density (e.g., 5,000-10,000 cells/well) in a 96-well plate.[1][13]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.[1]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.[5]

  • Signal Measurement: Measure the signal using the appropriate plate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[1]

Western Blotting for FLT3 Phosphorylation

This protocol is used to assess the ability of the compounds to inhibit FLT3 autophosphorylation in intact cells.[6][12]

Western_Blot_Workflow Start Start Cell_Culture Culture FLT3-mutant cells Start->Cell_Culture Compound_Treatment Treat cells with This compound compounds Cell_Culture->Compound_Treatment Cell_Lysis Harvest and lyse cells Compound_Treatment->Cell_Lysis Protein_Quantification Determine protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Antibody Incubate with primary antibody (anti-pFLT3 or anti-FLT3) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect protein bands with chemiluminescent substrate Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Western Blotting Workflow

Materials:

  • FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13)

  • This compound compounds

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (e.g., Tyr591) and anti-total-FLT3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the test compounds for a specified time (e.g., 2 hours).[12]

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse on ice.[6]

  • Protein Quantification: Determine the protein concentration of the lysates.[6]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6][12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.[12]

    • Incubate the membrane with the primary antibody (anti-phospho-FLT3 or anti-total-FLT3) overnight at 4°C.[6]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.[12]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Analysis: Perform densitometry analysis to quantify the changes in protein phosphorylation relative to the total protein and a loading control.[12]

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective FLT3 inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to effectively screen and characterize novel compounds targeting FLT3 for the treatment of AML. Careful execution of these assays will enable the identification of lead candidates with desirable pharmacological profiles for further preclinical and clinical development.

References

Application Notes and Protocols for 1H-imidazo[4,5-b]pyridine-based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the design and development of novel anticancer agents. Its structural similarity to endogenous purines allows for potent and selective interactions with various biological targets crucial for cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and evaluation of this compound-based anticancer drug candidates. The primary focus is on compounds targeting key cell cycle regulators, namely Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.

Target Rationale: CDK9 and Aurora Kinases in Oncology

Cyclin-Dependent Kinase 9 (CDK9): As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in regulating gene transcription. In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins such as Mcl-1 and XIAP. Inhibition of CDK9 leads to the downregulation of these short-lived transcripts, thereby inducing apoptosis in cancer cells.

Aurora Kinases: This family of serine/threonine kinases, particularly Aurora A and Aurora B, are essential for mitotic progression. They are involved in centrosome maturation, spindle assembly, and chromosome segregation. Overexpression of Aurora kinases is common in various tumors and is associated with genomic instability. Inhibition of Aurora kinases disrupts mitosis, leading to endoreduplication, polyploidy, and ultimately, apoptotic cell death.[1]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative this compound derivatives from published studies.

Table 1: Anticancer Activity of this compound Derivatives against Human Cancer Cell Lines.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound VI MCF-7Breast0.71[2]
HCT116Colon1.69[2]
Compound 3f MCF-7BreastModerate Activity[3]
MDA-MB-468BreastModerate Activity[3]
K562LeukemiaMost Sensitive[3]
SaOS2OsteosarcomaModerate Activity[3]
Compound 75 MCF-7Breast0.71[2]
Compound 76 MCF-7Breast0.63[2]
Compound 77 HCT116Colon1.69[2]

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives.

Compound IDTarget KinaseIC50 (µM)Reference
Compound VI CDK90.63-1.32[4]
Compound 75 CDK9Not Specified[2]
Compound 76 CDK9Not Specified[2]
Compound 3f COX-121.8[3]
COX-29.2[3]

Experimental Protocols

Synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, exemplified by compounds like 3f.

Materials:

  • Substituted 2,3-diaminopyridine

  • Appropriate aryl aldehyde

  • Sodium bisulfite

  • Dimethylformamide (DMF)

  • Glacial acetic acid

Procedure:

  • To a solution of the appropriate aryl aldehyde (1.0 eq) in DMF, add a solution of sodium bisulfite (1.1 eq) in water.

  • Stir the mixture at room temperature for 1 hour.

  • Add the substituted 2,3-diaminopyridine (1.0 eq) to the reaction mixture.

  • Add glacial acetic acid (catalytic amount).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a suitable software.

In Vitro CDK9 Kinase Assay

This protocol measures the direct inhibitory effect of compounds on CDK9 activity.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Peptide substrate for CDK9

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the test compound dilutions or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

In Vitro Aurora Kinase Assay

This protocol measures the direct inhibitory effect of compounds on Aurora kinase activity.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • ATP

  • Histone H3 as a substrate

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Follow the same general procedure as the CDK9 Kinase Assay, substituting the CDK9 enzyme and substrate with Aurora kinase and Histone H3, respectively.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Measure the kinase activity using the ADP-Glo™ kit and a luminometer.

  • Calculate the percentage of inhibition and IC50 values.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound derivatives.

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-XIAP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of the test compound for the indicated time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Signaling Pathways and Experimental Workflows

CDK9_Inhibition_Pathway cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptosis RNA_Pol_II RNA Polymerase II P_TEFb P-TEFb (CDK9/Cyclin T1) RNA_Pol_II->P_TEFb recruits Transcription_Elongation Transcriptional Elongation P_TEFb->Transcription_Elongation phosphorylates Ser2 of CTD enables Anti_apoptotic_mRNA Mcl-1, XIAP mRNA Transcription_Elongation->Anti_apoptotic_mRNA Anti_apoptotic_Proteins Mcl-1, XIAP Proteins Anti_apoptotic_mRNA->Anti_apoptotic_Proteins translation Apoptosis_Inhibition Inhibition of Apoptosis Anti_apoptotic_Proteins->Apoptosis_Inhibition Apoptosis_Induction Induction of Apoptosis Imidazopyridine This compound Derivative Imidazopyridine->P_TEFb inhibits

Caption: CDK9 Inhibition Pathway by this compound Derivatives.

Aurora_Kinase_Inhibition_Pathway cluster_mitosis Mitosis cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora B Kinase Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly_Checkpoint regulates Cytokinesis_Completion Successful Cytokinesis Aurora_B->Cytokinesis_Completion regulates Mitotic_Catastrophe Mitotic Catastrophe Chromosome_Segregation Proper Chromosome Segregation Spindle_Assembly_Checkpoint->Chromosome_Segregation ensures Imidazopyridine This compound Derivative Imidazopyridine->Aurora_B inhibits Endoreduplication Endoreduplication/ Polyploidy Mitotic_Catastrophe->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis

Caption: Aurora Kinase Inhibition Pathway leading to Mitotic Catastrophe.

Experimental_Workflow cluster_invitro cluster_cellbased cluster_moa Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Kinase_Assay Kinase Assay (CDK9, Aurora) Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action MTT_Assay MTT Assay (Cell Viability) Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Western_Blot Western Blot (Mcl-1, Caspases) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Target_Engagement Target Engagement Assays Western_Blot->Target_Engagement

Caption: General Experimental Workflow for Anticancer Drug Discovery.

References

Application Notes and Protocols for Novel 1H-Imidazo[4,5-b]pyridine Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the antimicrobial potential of novel 1H-imidazo[4,5-b]pyridine derivatives, including summarized activity data and detailed experimental protocols for their synthesis and evaluation. Imidazopyridines (IZPs) are a significant class of nitrogen-containing fused heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their structural similarity to purines.[1][2] These scaffolds exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[2][3][4] The versatile structure of the imidazopyridine ring allows it to interact with various enzymes and receptors, making it a promising framework for the development of new therapeutic agents to combat infectious diseases and growing antimicrobial resistance.[5][6]

Application Notes: Antimicrobial Activity

Recent studies have demonstrated that novel derivatives of this compound exhibit significant activity against a range of pathogenic microbes. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the core scaffold.

Antibacterial Activity

Derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacteria.[5] Some compounds have displayed activity comparable to or exceeding that of standard antibiotics. For instance, certain 2-substituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives have shown potent activity with Minimum Inhibitory Concentration (MIC) values as low as 4-8 µg/mL against strains like Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA).[7] The presence of specific functional groups, such as fluorine atoms on a phenyl ring substituent, has been noted to increase activity against S. aureus.[3] The mechanism of action for these compounds can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3]

Table 1: Summary of Antibacterial Activity (MIC in µg/mL)

Compound ID Derivative Type S. aureus MRSA E. coli P. aeruginosa Reference
4a 2-(4-Fluorophenyl)-1H-imidazo[4,5-b]pyridine derivative 7.8 - - - [3]
4b 2-(4-Fluorophenyl)-1H-imidazo[4,5-b]pyridine derivative 31.25 - - - [3]
2g N-butyl-2-(4-(trifluoromethyl)phenyl)-imidazo[4,5-c]pyridine 8 8 16 >64 [7]
4a N-butyl-2-phenyl-imidazo[4,5-b]pyridine 4 4 8 32 [7]
4b N-(4-chlorobenzyl)-2-phenyl-imidazo[4,5-b]pyridine 8 8 16 64 [7]

| Ciprofloxacin | Standard Antibiotic | 0.5-1 | 1 | 0.25-1 | 0.5-2 |[7] |

Note: '-' indicates data not reported in the cited source.

Antifungal Activity

Several series of this compound derivatives also exhibit notable antifungal properties.[8][9] Compounds have been evaluated against pathogenic fungi such as Candida albicans, Candida parapsilosis, and Aspergillus niger.[7][8] For certain derivatives, the antifungal activity was found to be comparable to standard antifungal agents like Clotrimazole and Fluconazole.[1][8]

Table 2: Summary of Antifungal Activity (MIC in µg/mL)

Compound ID Derivative Type C. albicans C. parapsilosis A. niger Reference
VId 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(triazolyl)propanamide - - Effective [8]
4b 7-aryl-1H-imidazo[4,5-b]pyridine derivative - - Significant [9]
4d 7-aryl-1H-imidazo[4,5-b]pyridine derivative - - Significant [9]
2g N-butyl-2-(4-(trifluoromethyl)phenyl)-imidazo[4,5-c]pyridine 16 8 - [7]
4a N-butyl-2-phenyl-imidazo[4,5-b]pyridine 8 4 - [7]

| Fluconazole | Standard Antifungal | 1 | 1 | - |[7] |

Note: '-' indicates data not reported. 'Effective' or 'Significant' indicates activity was observed, but quantitative MIC values were not provided in the abstract.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and antimicrobial evaluation of novel this compound derivatives, based on methodologies reported in the literature.

Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines

This protocol describes a common method for synthesizing the imidazo[4,5-b]pyridine core via condensation of 2,3-diaminopyridine with substituted benzaldehydes.[7][10]

Materials:

  • 2,3-diaminopyridine

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-fluorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Adduct Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 5 mL).

  • Add sodium metabisulfite (Na₂S₂O₅) (1.1 mmol) to the solution and stir at room temperature for 30 minutes to form the aldehyde-bisulfite adduct.

  • Condensation Reaction: To the same flask, add 2,3-diaminopyridine (1.0 mmol).

  • Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-aryl-1H-imidazo[4,5-b]pyridine derivative.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method in 96-well microplates, a standard procedure for evaluating antimicrobial activity.[5]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound and the standard drug in DMSO. Perform serial two-fold dilutions in the appropriate broth (MHB or RPMI) directly in the 96-well plates to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the serially diluted compound.

  • Controls: Include the following controls in each plate:

    • Positive Control: Wells with microbial inoculum and a standard antimicrobial agent.

    • Negative Control (Sterility): Wells with broth only (no inoculum).

    • Growth Control: Wells with microbial inoculum and broth (with DMSO at the same concentration as the test wells).

  • Incubation: Incubate the plates at 37°C. Bacterial plates are typically incubated for 18-24 hours, while fungal plates may require 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate the key processes involved in the research and development of novel this compound derivatives as antimicrobial agents.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Advanced Studies start Design of Novel This compound Derivatives synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification (Chromatography/ Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock Prepare Stock Solutions of Compounds characterization->stock screening Primary Antimicrobial Screening stock->screening mic MIC Determination (Broth Microdilution) screening->mic analysis Data Analysis & SAR Studies mic->analysis mechanism Mechanism of Action Studies (e.g., Enzyme Assays) analysis->mechanism toxicity Cytotoxicity Assays mechanism->toxicity lead_opt Lead Optimization toxicity->lead_opt

Caption: Experimental workflow for antimicrobial drug discovery.

G r1 2,3-Diaminopyridine plus_node + r1->plus_node r2 Aryl Aldehyde (R-CHO) arrow_node r2->arrow_node reagent Na₂S₂O₅ DMSO, Reflux product 2-Aryl-1H-imidazo[4,5-b]pyridine plus_node->r2 arrow_node->product

Caption: General synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.

References

Application of 1H-imidazo[4,5-b]pyridine Derivatives in the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. A promising new class of compounds, 1H-imidazo[4,5-b]pyridine derivatives, has emerged as potent analgesics for neuropathic pain. These compounds function as inhibitors of the Bromodomain and Extra-Terminal (BET) proteins, key epigenetic readers that regulate the transcription of pro-inflammatory genes. By inhibiting BET proteins, these derivatives can suppress neuroinflammation and reduce neuronal hyperexcitability, two central mechanisms underlying neuropathic pain. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound derivatives for the treatment of neuropathic pain.

Introduction

Neuropathic pain is characterized by spontaneous and evoked pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus). The underlying pathophysiology is complex, involving peripheral and central sensitization driven by persistent neuroinflammation. Microglia and astrocytes in the spinal cord become activated following nerve injury, releasing a cascade of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[1][2][3][4]. These cytokines contribute to neuronal hyperexcitability in the dorsal horn of the spinal cord, a key region for pain processing[1].

BET proteins, particularly BRD4, act as scaffolds that recruit transcriptional machinery to acetylated histones, promoting the expression of genes involved in inflammation[5][6][7]. The discovery that this compound derivatives can selectively inhibit BET proteins has opened a new avenue for therapeutic intervention in neuropathic pain. One such derivative, DDO-8926, has demonstrated significant efficacy in preclinical models by alleviating mechanical hypersensitivity through the inhibition of pro-inflammatory cytokine expression and reduction of neuronal excitability[5][6][8].

Mechanism of Action: BET Inhibition in Neuropathic Pain

The therapeutic effect of this compound derivatives in neuropathic pain is primarily attributed to their inhibition of BET proteins. The proposed signaling pathway is as follows:

  • Nerve Injury: Peripheral nerve damage triggers a cascade of events leading to the activation of microglia and astrocytes in the spinal cord.

  • Chromatin Remodeling: In these glial cells, there is an increase in histone acetylation at the promoter and enhancer regions of pro-inflammatory genes.

  • BET Protein Recruitment: BET proteins, particularly BRD4, recognize and bind to these acetylated histones.

  • Transcriptional Activation: Upon binding, BRD4 recruits the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional machinery. This leads to the phosphorylation of RNA Polymerase II and subsequent transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

  • Neuroinflammation and Neuronal Hyperexcitability: The release of these cytokines contributes to the sensitization of nociceptive neurons in the dorsal horn, resulting in the characteristic symptoms of neuropathic pain.

  • Therapeutic Intervention: this compound derivatives, such as DDO-8926, act as competitive inhibitors, binding to the acetyl-lysine binding pockets of BET proteins. This prevents their association with acetylated histones, thereby blocking the transcription of pro-inflammatory genes. The subsequent reduction in neuroinflammation leads to a decrease in neuronal hyperexcitability and an alleviation of pain.

BET_Inhibition_Pathway cluster_NerveInjury Peripheral Nerve Injury cluster_SpinalCord Spinal Cord Dorsal Horn cluster_Intervention Therapeutic Intervention Nerve Injury Nerve Injury Microglia/Astrocyte Activation Microglia/Astrocyte Activation Nerve Injury->Microglia/Astrocyte Activation Histone Acetylation Histone Acetylation Microglia/Astrocyte Activation->Histone Acetylation BET Protein (BRD4) Recruitment BET Protein (BRD4) Recruitment Histone Acetylation->BET Protein (BRD4) Recruitment NF-kB Pathway Activation NF-kB Pathway Activation BET Protein (BRD4) Recruitment->NF-kB Pathway Activation Pro-inflammatory Gene Transcription (TNF-a, IL-1b, IL-6) Pro-inflammatory Gene Transcription (TNF-a, IL-1b, IL-6) NF-kB Pathway Activation->Pro-inflammatory Gene Transcription (TNF-a, IL-1b, IL-6) Neuroinflammation Neuroinflammation Pro-inflammatory Gene Transcription (TNF-a, IL-1b, IL-6)->Neuroinflammation Neuronal Hyperexcitability Neuronal Hyperexcitability Neuroinflammation->Neuronal Hyperexcitability Neuropathic Pain Neuropathic Pain Neuronal Hyperexcitability->Neuropathic Pain This compound (DDO-8926) This compound (DDO-8926) This compound (DDO-8926)->BET Protein (BRD4) Recruitment Inhibition SNI_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia incision Skin Incision on Thigh anesthesia->incision expose_nerve Expose Sciatic Nerve and its Branches incision->expose_nerve ligate_transect Ligate and Transect Common Peroneal and Tibial Nerves expose_nerve->ligate_transect spare_sural Ensure Sural Nerve is Intact ligate_transect->spare_sural closure Close Muscle and Skin spare_sural->closure recovery Animal Recovery closure->recovery end End recovery->end

References

Application Notes and Protocols for the Synthesis of 1H-imidazo[4,5-b]pyridine-based BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 1H-imidazo[4,5-b]pyridine-based Bromodomain and Extra-Terminal (BET) domain inhibitors. The methodologies outlined are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their association with acetylated lysine residues on histones and transcription factors makes them attractive therapeutic targets for a range of diseases, including cancer and inflammatory conditions. Small molecule inhibitors targeting BET bromodomains have shown significant promise in preclinical and clinical studies. The this compound scaffold has emerged as a privileged structure in the design of potent and selective BET inhibitors. This document outlines key synthetic strategies to access this important class of molecules.

Signaling Pathway of BET Inhibition

BET proteins, particularly BRD4, function by binding to acetylated histones at enhancer and promoter regions of genes, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as MYC and BCL2, as well as pro-inflammatory genes. BET inhibitors competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin. This leads to the suppression of target gene expression and subsequent downstream effects, including cell cycle arrest, apoptosis, and anti-inflammatory responses.

BET_Inhibition_Pathway Mechanism of BET Inhibition cluster_nucleus Cell Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to TF Transcription Factors (e.g., MYC, BCL2) BRD4->TF recruits PolII RNA Polymerase II TF->PolII activates Gene Target Gene Expression PolII->Gene initiates transcription Cellular_Effects Apoptosis, Cell Cycle Arrest, Anti-inflammatory Effects Gene->Cellular_Effects leads to BETi This compound BET Inhibitor BETi->Inhibition displaces Inhibition->BRD4 protocol_1 Protocol 1: Synthesis Workflow Start Start Materials: 2,3-Diaminopyridine Substituted Aldehyde Reaction Reaction: - Dissolve reactants in solvent (e.g., EtOH/H2O). - Heat mixture. - Oxidative cyclization (air or oxidizing agent). Start->Reaction Workup Work-up: - Cool reaction mixture. - Precipitate collection by filtration. Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography. Workup->Purification Product Final Product: 2-Substituted-1H-imidazo[4,5-b]pyridine Purification->Product protocol_3 Protocol 3: Tandem Reaction Workflow Start Start Materials: 2-Chloro-3-nitropyridine Primary Amine Substituted Aldehyde Step1 Step 1: SNAr Reaction (Substitution of Chlorine) Start->Step1 Step2 Step 2: Nitro Group Reduction (in situ) Step1->Step2 Step3 Step 3: Condensation & Cyclization (with Aldehyde) Step2->Step3 Product Final Product: N-Substituted-2-aryl-1H-imidazo[4,5-b]pyridine Step3->Product

Design and Evaluation of 1H-Imidazo[4,5-b]pyridine Compounds as Selective PDE10A Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the design, synthesis, and evaluation of 1H-imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). It includes detailed experimental protocols for key assays, quantitative data on structure-activity relationships (SAR), and visualizations of relevant biological pathways and experimental workflows.

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward processing.[2] Inhibition of PDE10A elevates intracellular levels of cAMP and cGMP, thereby modulating the signaling of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[3][4] This mechanism has positioned PDE10A as a promising therapeutic target for neurological and psychiatric disorders, particularly schizophrenia and Huntington's disease.[2][3]

The this compound scaffold has emerged as a promising chemotype for the development of potent and selective PDE10A inhibitors.[5][6] These compounds have demonstrated nanomolar potency, favorable pharmacokinetic properties, and significant receptor occupancy in preclinical studies.[5][7]

PDE10A Signaling Pathway in Medium Spiny Neurons

The following diagram illustrates the central role of PDE10A in modulating cyclic nucleotide signaling in striatal medium spiny neurons.

PDE10A_Signaling cluster_pre Presynaptic Terminal cluster_post Medium Spiny Neuron cluster_d1 D1R Pathway (Direct) cluster_d2 D2R Pathway (Indirect) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs Gs D1R->Gs + AC_d1 Adenylyl Cyclase Gs->AC_d1 + cAMP_d1 cAMP AC_d1->cAMP_d1 ATP_d1 ATP ATP_d1->AC_d1 PKA_d1 PKA cAMP_d1->PKA_d1 + PDE10A PDE10A cAMP_d1->PDE10A DARPP32_d1 DARPP-32 PKA_d1->DARPP32_d1 + Downstream_d1 Downstream Effectors DARPP32_d1->Downstream_d1 Gi Gi D2R->Gi + AC_d2 Adenylyl Cyclase Gi->AC_d2 - cAMP_d2 cAMP AC_d2->cAMP_d2 ATP_d2 ATP ATP_d2->AC_d2 PKA_d2 PKA cAMP_d2->PKA_d2 + cAMP_d2->PDE10A DARPP32_d2 DARPP-32 PKA_d2->DARPP32_d2 + Downstream_d2 Downstream Effectors DARPP32_d2->Downstream_d2 AMP AMP PDE10A->AMP Inhibitor This compound Inhibitor Inhibitor->PDE10A -

Caption: PDE10A signaling in D1 and D2 medium spiny neurons.

Design and Synthesis Workflow

The development of novel this compound PDE10A inhibitors typically follows a structured workflow from initial design to in vivo evaluation.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Optimization start Scaffold Selection (this compound) sar Structure-Activity Relationship (SAR) Analysis start->sar synthesis Chemical Synthesis sar->synthesis purification Purification & Characterization synthesis->purification in_vitro_assay PDE10A Inhibition Assay (e.g., FP) purification->in_vitro_assay selectivity Selectivity Profiling (vs. other PDEs) in_vitro_assay->selectivity pk_in_vitro In Vitro ADME (Microsomal Stability, Permeability) selectivity->pk_in_vitro pk_in_vivo Pharmacokinetics (PK) in Rodents pk_in_vitro->pk_in_vivo ro Receptor Occupancy (RO) (ex vivo or PET) pk_in_vivo->ro efficacy Efficacy in Animal Models (e.g., Schizophrenia models) ro->efficacy lead_opt Lead Optimization efficacy->lead_opt Data informs next cycle lead_opt->sar

Caption: General workflow for inhibitor design and evaluation.

Quantitative Data Presentation

The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo receptor occupancy of a series of this compound PDE10A inhibitors, adapted from Hu et al., 2014.[5][6][7]

Table 1: In Vitro PDE10A Inhibitory Activity

CompoundPDE10A IC₅₀ (nM)
2 HH1H-benzo[d]imidazol-2-yl15.1
4 HH1,3-benzothiazol-2-yl2.2
7 HH6-methylpyridin-2-yl2.5
12b FH6-methylpyridin-2-yl6.7
24a (cis) HH1,3-benzothiazol-2-yl3.4
24b (trans) HH1,3-benzothiazol-2-yl0.8

Data extracted from Hu, E., et al. (2014). ACS Medicinal Chemistry Letters, 5(6), 700-705.[5][6][7]

Table 2: Pharmacokinetic Properties and Receptor Occupancy

CompoundRat CL (L/h/kg)Rat F (%)Receptor Occupancy (RO) @ 10 mg/kg po (%)
4 0.21754.5
7 1.1N/A36.4
12b 1.9N/A67.0
24a (cis) 0.44N/A68.0
24b (trans) 0.82N/A74.0

Data extracted from Hu, E., et al. (2014). ACS Medicinal Chemistry Letters, 5(6), 700-705.[5][6][7]

Experimental Protocols

General Synthesis of this compound Core

A common synthetic route to the this compound core involves a multi-step process.[5]

Synthesis_Scheme cluster_step1 Step 1: SNAr Displacement cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second SNAr Displacement cluster_step4 Step 4: Nitro Reduction cluster_step5 Step 5: Cyclization A N-(4-aminophenyl)acetamide C Intermediate 1 A->C + B B 2-chloro-3-nitropyridine D Intermediate 2 C->D Acetyl Removal F Intermediate 3 D->F + E E R³-X G Aniline Intermediate F->G Pd/C, H₂ H Final this compound G->H Acid Catalyzed

Caption: Synthetic scheme for 1H-imidazo[4,5-b]pyridines.

Protocol:

  • Step 1: SNAr Displacement: N-(4-aminophenyl)acetamide is reacted with 2-chloro-3-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction.[5]

  • Step 2: Deprotection: The acetyl protecting group is removed to yield the free amine.[5]

  • Step 3: Second SNAr Displacement: A second SNAr reaction is performed to introduce the desired R³ substituent.[5]

  • Step 4: Nitro Reduction: The nitro group is reduced to an amine, typically using palladium on carbon (Pd/C) and hydrogen gas.[5]

  • Step 5: Cyclization: The final this compound core is formed through an acid-catalyzed cyclization.[5]

PDE10A Inhibition Assay: Fluorescence Polarization (FP)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the IC₅₀ values of test compounds against PDE10A.[3][8]

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Binding Agent

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Assay Workflow:

FP_Assay_Workflow prep 1. Reagent Preparation - Dilute enzyme, substrate, and test compounds dispense 2. Dispense Reagents - 5 µL test compound/control - 25 µL FAM-cAMP - 20 µL PDE10A enzyme prep->dispense incubate1 3. Enzymatic Reaction - Incubate for 60 min at room temperature dispense->incubate1 stop 4. Stop Reaction - Add 100 µL Binding Agent incubate1->stop incubate2 5. Binding Equilibration - Incubate for 15 min at room temperature stop->incubate2 read 6. Read Plate - Measure Fluorescence Polarization (Ex: ~485 nm, Em: ~530 nm) incubate2->read analyze 7. Data Analysis - Calculate % Inhibition - Determine IC₅₀ read->analyze

Caption: Workflow for the PDE10A fluorescence polarization assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the PDE10A enzyme to the desired working concentration in assay buffer.

    • Dilute the FAM-cAMP substrate to its working concentration in assay buffer.

  • Assay Protocol (per well of a 384-well plate):

    • Add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells.

    • Add 25 µL of the diluted FAM-cAMP substrate solution.

    • Initiate the reaction by adding 20 µL of the diluted PDE10A enzyme.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Stop the reaction by adding 100 µL of the diluted Binding Agent to each well.

    • Incubate for an additional 10-15 minutes at room temperature to allow for binding to reach equilibrium.

    • Read the fluorescence polarization on a microplate reader with appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm).

  • Data Analysis:

    • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (mPinhibitor - mPsubstrate control) / (mPpositive control - mPsubstrate control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Evaluation in Animal Models of Schizophrenia

The efficacy of this compound PDE10A inhibitors can be assessed in rodent models of schizophrenia.[4][9]

Animal Models:

  • Pharmacologically-induced models:

    • Phencyclidine (PCP) or MK-801-induced hyperlocomotion: Models the positive symptoms of schizophrenia.

    • Amphetamine-induced hyperlocomotion: Also models psychosis.

  • Prepulse Inhibition (PPI) of the acoustic startle response: Measures sensorimotor gating deficits observed in schizophrenia.

General Protocol:

  • Acclimatization: Acclimate animals to the housing and testing conditions.

  • Drug Administration: Administer the test compound (e.g., via oral gavage) at various doses. A vehicle control group should be included.

  • Induction of Schizophrenia-like Phenotype: Administer the psychomimetic agent (e.g., PCP, MK-801, or amphetamine) at a predetermined time after test compound administration.

  • Behavioral Testing: Conduct the behavioral assessment (e.g., locomotor activity in an open field or PPI testing).

  • Data Analysis: Analyze the behavioral data to determine if the test compound can attenuate the schizophrenia-like behaviors induced by the psychomimetic agent.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of potent and selective PDE10A inhibitors. The systematic application of the described synthetic strategies and evaluation protocols can facilitate the identification and optimization of lead candidates with the potential for therapeutic intervention in schizophrenia and other CNS disorders. The provided data and methodologies offer a robust framework for researchers engaged in the discovery and development of novel PDE10A-targeting therapeutics.

References

Application Notes and Protocols: Synthesis and Evaluation of 1H-imidazo[4,5-b]pyridine Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1H-imidazo[4,5-b]pyridine derivatives and their evaluation as inhibitors of the c-Met kinase, a key target in cancer therapy. The methodologies outlined are based on established literature and provide a framework for the discovery and characterization of novel c-Met inhibitors.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[1] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] The this compound scaffold, being isosteric to purines, represents a privileged structure in medicinal chemistry for developing kinase inhibitors.[3][4] This document details the synthesis of this scaffold and the subsequent evaluation of its derivatives for c-Met kinase inhibition.

c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are critical for cell growth, survival, and motility.[5] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain can effectively block these downstream signals.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding & Dimerization P-c-Met p-c-Met (Active) c-Met Receptor->P-c-Met Autophosphorylation RAS RAS P-c-Met->RAS PI3K PI3K P-c-Met->PI3K STAT STAT P-c-Met->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT->Migration

Caption: The HGF/c-Met signaling pathway leading to cancer cell proliferation, survival, and migration.

Synthesis of this compound Derivatives

A highly efficient one-pot tandem procedure for the synthesis of the this compound scaffold starts from 2-chloro-3-nitropyridine.[6] This method involves a sequence of a nucleophilic aromatic substitution (SNA), nitro group reduction, and subsequent heteroannulation.[6][7]

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Step1 SNAr Reaction: 2-chloro-3-nitropyridine + Primary Amine Start->Step1 Step2 In situ Nitro Group Reduction (e.g., with Zn/HCl) Step1->Step2 Step3 Heteroannulation with Aldehyde Step2->Step3 Step4 Chromatographic Purification Step3->Step4 End This compound Derivative Step4->End

Caption: Workflow for the one-pot synthesis of this compound derivatives.

General Synthetic Protocol[6]
  • SNAar Reaction: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of water and isopropanol (H2O-IPA), add the desired primary amine (1 equivalent). Stir the mixture for 5 minutes at room temperature, then heat to 80°C for 2 hours.

  • Nitro Group Reduction: To the same reaction mixture, add Zinc dust (1 equivalent) and concentrated HCl (0.5 equivalents). Heat the mixture at 80°C for 45 minutes.

  • Heteroannulation: After the formation of the diamine intermediate, add the desired aromatic aldehyde (1 equivalent) to the reaction mixture and continue heating at 80°C until the reaction is complete (monitored by TLC).

  • Purification: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain the final this compound derivative.

Biological Evaluation: c-Met Kinase Inhibition

The inhibitory activity of the synthesized compounds against c-Met kinase can be determined using both biochemical and cellular assays.

Biochemical Assay: TR-FRET c-Met Kinase Assay[5]

This assay quantitatively measures the phosphorylation of a substrate by c-Met kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of 4X recombinant c-Met enzyme solution to all wells except the negative controls.

  • Reaction Initiation: Add 10 µL of a 2X substrate/ATP mix to all wells to start the kinase reaction. A typical concentration is 100 nM ULight™-substrate and 20 µM ATP.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Stop and Detect: Add 10 µL of a Stop/Detection mix containing Eu-Antibody and EDTA to stop the reaction.

  • Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cellular Assay: Western Blot for c-Met Phosphorylation[2][8]

This assay assesses the ability of the compounds to inhibit c-Met autophosphorylation in a cellular context.

  • Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., EBC-1, Hs746T) to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-3 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-c-Met (p-c-Met) and total c-Met.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities to determine the reduction in c-Met phosphorylation relative to total c-Met levels.

Data Presentation

The inhibitory activities of a series of hypothetical this compound derivatives are summarized below.

Compound IDR1 GroupR2 Groupc-Met IC50 (nM) [Biochemical]p-c-Met Inhibition (at 100 nM) [Cellular]
IMBP-001 Phenyl4-Fluorophenyl15.285%
IMBP-002 3-Pyridyl4-Fluorophenyl8.792%
IMBP-003 Phenyl3-Chlorophenyl25.175%
IMBP-004 Cyclopropyl4-Fluorophenyl5.495%
Crizotinib (Reference)(Reference)2.2[2]98%

Structure-Activity Relationship (SAR) Summary

Initial SAR studies on the this compound scaffold have provided valuable insights for inhibitor design.[8] For instance, truncation of a larger fused ring system to the core imidazopyridine and the incorporation of an N-phenyl cyclopropane-1,1-dicarboxamide pharmacophore have led to the discovery of potent inhibitors with nanomolar enzymatic activity and improved selectivity.[8] Further optimization by exploring various substituents at different positions of the imidazopyridine core can lead to compounds with enhanced potency and favorable pharmacokinetic properties.[9]

Conclusion

The this compound scaffold serves as a promising starting point for the development of novel and potent c-Met kinase inhibitors. The synthetic and screening protocols provided in this document offer a comprehensive guide for researchers to synthesize, characterize, and optimize these compounds for potential therapeutic applications in oncology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-imidazo[4,5-b]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

The most prevalent starting material is 2,3-diaminopyridine.[1][2] Other precursors include 2-nitro-3-aminopyridine and 2-chloro-3-nitropyridine.[1][3]

Q2: What are the classical methods for this compound synthesis?

Classical approaches typically involve the condensation-dehydration reaction of pyridine-2,3-diamine with carboxylic acids or their equivalents (such as nitriles, amidates, and orthoesters).[1] These reactions often necessitate harsh conditions, including strongly acidic environments and high temperatures.[1] Another common method is the condensation of 2,3-diaminopyridine with aldehydes, which requires an oxidative step to form the final product.[1]

Q3: Are there more modern and higher-yielding methods available?

Yes, several modern methods have been developed to improve yields and simplify the procedure. These include:

  • Catalytic Methods: Various catalysts, such as Al³⁺-exchanged K10 montmorillonite clay and ytterbium triflate, have been employed to achieve excellent yields (80-93%).[1][2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation, particularly with a silica gel support, has been shown to accelerate the reaction and provide good to excellent yields (71-92%).[1]

  • Palladium-Catalyzed Reactions: Palladium catalysts with ligands like XantPhos are effective for certain coupling reactions in the synthesis, offering good yields (49-95%).[1]

  • Environmentally Benign Methods: A one-step synthesis from 2,3-diaminopyridine and substituted aryl aldehydes in water under thermal conditions has been reported to give excellent yields (83-87%) without the need for an external oxidizing agent.[1][2]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reagents or Catalyst: The quality of your starting materials or the activity of your catalyst could be compromised.

    • Solution: Use freshly purified reagents. If using a catalyst, ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider screening different catalysts, as some may be more effective for your specific substrates.[1]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjusting the reaction conditions can help minimize side reactions. This may involve changing the solvent, lowering the temperature, or using a more selective catalyst.

  • Product Degradation: The desired product might be unstable under the reaction or work-up conditions.

    • Solution: If the product is sensitive to acid or base, ensure the work-up procedure is neutral. If it is temperature-sensitive, perform the reaction and purification at lower temperatures.

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

Side product formation is a common issue. Here’s how to address it:

  • Identification: Characterize the major side products using techniques like NMR spectroscopy and mass spectrometry to understand their structure. This can provide clues about the undesired reaction pathways.

  • Minimization Strategies:

    • Condensation with Aldehydes: If you are reacting 2,3-diaminopyridine with an aldehyde, an intermediate imidazolidine-pyridine is formed which requires an oxidative step.[1] Incomplete oxidation can be a source of impurities. Ensure the oxidative step is efficient. Using air as an oxidant in water under thermal conditions can be a clean and high-yielding method.[1][2]

    • Alkylation Reactions: Alkylation of the this compound core can be non-selective, leading to a mixture of mono- and polyalkylated products.[4]

      • Solution: To improve selectivity, consider using phase-transfer catalysis conditions.[5] Careful control of stoichiometry and reaction time is also crucial.

    • Reductive Cyclization: When starting from 2-nitro-3-aminopyridine, the reduction of the nitro group and subsequent cyclization must be well-controlled.

      • Solution: Reagents like SnCl₂·2H₂O or Na₂S₂O₄ have been used effectively for this one-pot reductive cyclization.[1][2] Ensure the correct stoichiometry of the reducing agent is used.

Q3: My reaction requires harsh conditions (e.g., strong acids, high temperatures). Are there milder alternatives?

Several milder and more efficient synthetic routes have been developed:

  • Catalytic Approaches: The use of catalysts like Al³⁺-K10 clay or ytterbium triflate can promote the reaction under milder conditions while providing excellent yields.[1][2]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to cleaner reactions with higher yields under solvent-free or minimal solvent conditions.[1]

  • Green Chemistry Approaches: A notable example is the reaction of 2,3-diaminopyridine with aldehydes in water, which proceeds in high yield without the need for harsh reagents or catalysts.[1][2]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Derivatives

Starting MaterialsReagents/CatalystSolventConditionsYield (%)Reference
2,3-Diaminopyridine, Substituted Aryl AldehydesNone (Air Oxidation)WaterThermal83-87[1],[2]
2,3-Diaminopyridine, EstersLithium BromideSolvent-free110-115 °CGood to Excellent[1],[2]
2,3-Diaminopyridine, Carboxylic AcidsSilica Gel-Microwave (100 W)71-92[1]
2-Nitro-3-aminopyridine, KetonesAl³⁺-K10 Clay--80-93[1]
2-Nitro-3-aminopyridine, KetonesSnCl₂·2H₂O, Formic Acid---[1]
2-Nitro-3-aminopyridine, AldehydesNa₂S₂O₄---[2]
2,3-Diaminopyridines, BenzaldehydesDMSO, Na₂S₂O₅DMSO-58-94[4]
2-Halo Imidazo[4,5-b]pyridines, Pyridone NucleophilesPd(OAc)₂, XantPhos--49-95[1]

Experimental Protocols

Protocol 1: Environmentally Benign Synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine

This protocol is adapted from the work of Kale et al. and describes a one-step air-oxidative cyclocondensation.[1][2]

  • Materials:

    • 2,3-Diaminopyridine

    • Substituted aryl aldehyde

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) in water.

    • Add the substituted aryl aldehyde (1 equivalent) to the solution.

    • Heat the reaction mixture under reflux. The reaction is open to the atmosphere to allow for air oxidation.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 1H-imidazo[4,5-b]pyridines using Al³⁺-K10 Clay Catalyst

This protocol is based on the method described by Suresh et al. for the reaction of ketones with 2-nitro-3-aminopyridine.[1]

  • Materials:

    • 2-Nitro-3-aminopyridine

    • Substituted ketone

    • Al³⁺-exchanged K10 montmorillonite clay

  • Procedure:

    • Grind a mixture of 2-nitro-3-aminopyridine (1 equivalent), the substituted ketone (1 equivalent), and the Al³⁺-K10 clay catalyst in a mortar and pestle.

    • Transfer the mixture to a reaction vessel.

    • Heat the mixture under the optimized temperature and time for the specific substrates.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Filter to remove the catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Yield or Impurities in this compound Synthesis problem_id Identify the Primary Issue start->problem_id low_yield Low Yield problem_id->low_yield Low Yield impurities Significant Impurities problem_id->impurities Impurities check_completion Check Reaction Completion (TLC, HPLC) low_yield->check_completion identify_impurities Characterize Impurities (NMR, MS) impurities->identify_impurities incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Increase Time/Temperature incomplete->optimize_conditions check_reagents Assess Reagent/Catalyst Quality complete->check_reagents optimize_conditions->check_completion poor_quality Purify Reagents/ Use Fresh Catalyst check_reagents->poor_quality Poor Quality final_product Improved Yield/ Purity check_reagents->final_product Good Quality poor_quality->final_product minimize_side_reactions Minimize Side Reactions identify_impurities->minimize_side_reactions adjust_conditions Adjust Conditions: Solvent, Temp, Catalyst minimize_side_reactions->adjust_conditions adjust_conditions->final_product

Caption: Troubleshooting workflow for improving the yield and purity of this compound synthesis.

SynthesisStrategies cluster_start Starting Materials cluster_methods Synthetic Methods DAP 2,3-Diaminopyridine classical Classical Condensation with Carboxylic Acids/Aldehydes DAP->classical:f0 microwave Microwave-Assisted Silica Gel Support DAP->microwave:f0 green Green Chemistry Water, Air Oxidation DAP->green:f0 NAP 2-Nitro-3-aminopyridine catalytic Catalytic Routes Al³⁺-K10 Clay, Yb(OTf)₃ NAP->catalytic:f0 CNP 2-Chloro-3-nitropyridine product This compound CNP->product Tandem SₙAr, Reduction & Cyclization classical->product catalytic->product microwave->product green->product

Caption: Overview of different synthetic strategies for this compound.

References

Technical Support Center: Purification of 1H-Imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 1H-imidazo[4,5-b]pyridine analogs.

Troubleshooting Guide

Encountering difficulties during the purification of this compound analogs is common due to their inherent properties. This guide addresses prevalent issues, their potential causes, and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Product is an oil or waxy solid, not a crystalline solid Residual solvent may be present. The compound may have a low melting point.Dry the sample under a high vacuum, possibly with gentle heating if the compound is thermally stable. Attempt solvent trituration by adding a non-solvent (e.g., hexanes, pentane, or diethyl ether) to the oil and stirring or sonicating vigorously to induce solidification.[1] Consider recrystallization from a suitable solvent or solvent system.[1]
Low or no recovery of the compound from column chromatography Compound instability: The compound may be degrading on the silica gel.[1] Irreversible adsorption: Highly polar compounds with multiple nitrogen atoms can bind strongly to acidic silica gel.[1] Sub-optimal eluent polarity: The solvent system may be too weak to elute the compound.[1]Test for instability: Spot the crude material on a TLC plate, wait for an hour, then develop it to check for degradation products.[1] If unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[1] Mitigate strong adsorption: Add a small percentage of a modifier like triethylamine or ammonia to the eluent to neutralize acidic sites on the silica gel.[1] Optimize eluent: After the expected elution, flush the column with a highly polar solvent (e.g., 10% Methanol in Dichloromethane) to check if the product elutes.[1] Re-optimize the solvent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.[1]
Poor separation of the desired product from impurities Similar polarity of compounds: The desired compound and impurities may have very similar polarities. Inappropriate solvent system: The chosen eluent may not provide adequate resolution.Utilize high-performance liquid chromatography (HPLC), particularly with reversed-phase columns (e.g., C18), for challenging separations.[2] Experiment with different solvent systems during TLC analysis to find one that maximizes the separation between the product and impurities.[1] Consider using a gradient elution in column chromatography, starting with a less polar solvent and gradually increasing the polarity.[2]
Streaking or tailing of spots on TLC or broad peaks in column chromatography Compound overloading: Too much sample has been applied to the TLC plate or column. Compound insolubility: The compound may not be fully dissolved in the eluent. Strong interaction with the stationary phase: Acidic or basic compounds can interact strongly with the silica gel.Apply a more dilute solution of the sample to the TLC plate or load less material onto the column. Use a solvent system that fully dissolves the compound. For highly polar or ionizable compounds, consider adding a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound analogs?

A1: The most frequently employed purification techniques for this class of compounds are flash column chromatography and recrystallization.[1][2][3][4][5][6] Flash chromatography is versatile for separating mixtures, while recrystallization is excellent for obtaining highly pure crystalline products, provided a suitable solvent is found.

Q2: My this compound analog is highly polar. What special considerations should I take during column chromatography?

A2: Highly polar this compound analogs can exhibit strong adsorption to silica gel, leading to poor recovery and peak tailing.[1] To mitigate this, you can:

  • Add a small amount of a competitive base, such as triethylamine or pyridine, to your eluent. This will occupy the acidic sites on the silica gel, allowing your compound to elute more effectively.

  • Use a more polar stationary phase, such as alumina (basic or neutral), or consider reversed-phase chromatography.

  • Employ a steeper solvent gradient, starting with a moderately polar mobile phase and rapidly increasing the polarity.

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is best determined by thin-layer chromatography (TLC) analysis.[1] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound while maximizing the separation from impurities.[1] Common solvent systems include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/methanol.

Q4: I am having trouble inducing crystallization of my purified compound. What can I do?

A4: If your purified this compound analog remains an oil, several techniques can be employed to induce crystallization:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying under a high vacuum for an extended period.[1]

  • Solvent Trituration: Add a solvent in which your compound is insoluble but impurities are soluble (a non-solvent).[1] Vigorously stir or sonicate the mixture.[1] Common non-solvents include hexanes, pentane, and diethyl ether.[1]

  • Recrystallization: Dissolve the oil in a minimal amount of a hot solvent in which it is highly soluble, and then cool it slowly.[1] If a single solvent is ineffective, a binary solvent system can be used.[1]

  • Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to initiate crystallization.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity and identity of your purified this compound analog should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are excellent for assessing purity. The identity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[4][7]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a standard procedure for the purification of this compound analogs.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude reaction mixture. Aim for an Rf value of 0.2-0.4 for the desired compound.[1]

  • Column Packing:

    • Select an appropriately sized glass column.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle, steady pressure (e.g., with compressed air or a pump) to achieve a consistent flow rate.[1]

    • Collect fractions in an organized manner (e.g., in test tubes or vials).[1]

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing the spots (e.g., under UV light).[1]

    • Combine the fractions containing the pure product.[1]

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[1]

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid this compound analog by recrystallization.

  • Solvent Selection: Choose a solvent or a binary solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a short period. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound tlc_analysis TLC Analysis for Solvent System crude_product->tlc_analysis recrystallization Recrystallization crude_product->recrystallization column_chromatography Flash Column Chromatography tlc_analysis->column_chromatography fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis pure_product Pure Product recrystallization->pure_product fraction_analysis->pure_product characterization Purity & Identity Confirmation (NMR, MS, HPLC) pure_product->characterization

Caption: General workflow for the purification and analysis of this compound analogs.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered oily_product Product is an oil? start->oily_product low_recovery Low/No Recovery from Column? start->low_recovery poor_separation Poor Separation? start->poor_separation trituration Solvent Trituration / High Vacuum oily_product->trituration Yes recrystallize Recrystallization oily_product->recrystallize Yes check_stability Check Compound Stability on Silica low_recovery->check_stability Yes modify_eluent Modify Eluent (e.g., add Et3N) low_recovery->modify_eluent Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) low_recovery->change_stationary_phase Yes optimize_solvent Re-optimize Solvent System via TLC poor_separation->optimize_solvent Yes use_hplc Utilize HPLC poor_separation->use_hplc Yes

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

Technical Support Center: Addressing Solubility Issues of 1H-Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 1H-imidazo[4,5-b]pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound has poor aqueous solubility. What are the initial steps I should take?

A1: Initially, it is crucial to accurately determine the aqueous solubility of your compound. This can be done using techniques like shake-flask or potentiometric titration.[1] Understanding the intrinsic solubility will help in selecting the most appropriate solubilization strategy. Subsequently, evaluating the compound's pKa is essential, as this will inform whether pH modification can be an effective approach. The parent this compound has a pKa of 4.37, indicating it is a weak base and its solubility will be pH-dependent.

Q2: How does pH affect the solubility of my this compound compound?

A2: As weak bases, this compound compounds are generally more soluble in acidic conditions (lower pH) where they can be protonated to form more soluble salts. Conversely, their solubility decreases in neutral and basic environments. Therefore, adjusting the pH of your aqueous solution to be below the compound's pKa can significantly enhance its solubility.

Q3: What are co-solvents and how can they improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[2][3][4] They work by reducing the polarity of the solvent system, making it more favorable for dissolving lipophilic molecules. Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).

Q4: When should I consider more advanced techniques like solid dispersions?

A4: Solid dispersions should be considered when simple methods like pH adjustment or co-solvency are insufficient to achieve the desired concentration, or if the compound is intended for a solid dosage form. This technique involves dispersing the drug in a solid hydrophilic carrier, which can enhance dissolution rates and apparent solubility.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Compound precipitates out of solution upon standing. The solution is supersaturated, or the compound is unstable in the chosen solvent system.- Attempt to dissolve a lower concentration of the compound.- Evaluate the stability of the compound in the solvent over time.- Consider using a stabilizing agent or a different solubilization technique like complexation with cyclodextrins.
Inconsistent solubility results between experiments. - Variation in experimental conditions (e.g., temperature, agitation speed, pH).- Impurities in the compound sample.- Use of non-equilibrium methods for solubility determination.- Standardize all experimental parameters.- Ensure the purity of your compound using analytical techniques like HPLC.- Use a reliable method for solubility determination, such as the shake-flask method, ensuring equilibrium is reached.
Co-solvent system is not effective enough or is toxic for my application. - The chosen co-solvent is not optimal for your specific compound.- The concentration of the co-solvent required is too high, leading to toxicity.- Screen a panel of different pharmaceutically acceptable co-solvents.- Investigate binary or ternary co-solvent systems.- Explore alternative methods like solid dispersions or nano-suspensions to reduce the reliance on high concentrations of organic solvents.
Difficulty in preparing a stable solid dispersion. - Immiscibility between the drug and the carrier.- Drug recrystallization during storage.- Screen different carriers to find one that is miscible with your compound.- Use techniques like differential scanning calorimetry (DSC) to assess drug-carrier miscibility.- Store the solid dispersion under controlled temperature and humidity conditions to prevent recrystallization.

Quantitative Solubility Data

The following table summarizes available aqueous solubility data for a series of this compound derivatives that act as TrkA kinase inhibitors.

Compound IDSubstitution PatternAqueous Solubility (µM)Reference
Series 2a-e, 3a-cDisubstituted imidazo[4,5-b]pyridines and purines> 100[5]

Note: Specific solubility values for individual compounds in the series were not detailed in the reference.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium aqueous solubility of a this compound compound.

Materials:

  • This compound compound

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC grade water

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Methodology:

  • Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the aqueous solubility based on the measured concentration and the dilution factor.

Protocol 2: Co-Solvent Solubility Enhancement

Objective: To improve the aqueous solubility of a this compound compound using a co-solvent.

Materials:

  • This compound compound

  • Co-solvent (e.g., Ethanol, PEG 400, DMSO)

  • Deionized water

  • Vials and standard laboratory glassware

Methodology:

  • Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.

  • Plot the measured solubility of the compound as a function of the co-solvent percentage.

  • Determine the optimal co-solvent concentration that provides the desired solubility without causing precipitation or stability issues.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of a this compound compound to enhance its dissolution rate.

Materials:

  • This compound compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Volatile organic solvent (e.g., Methanol, Ethanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve a specific ratio of the this compound compound and the hydrophilic carrier in the volatile organic solvent. Ensure complete dissolution.

  • Transfer the solution to a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Characterize the prepared solid dispersion using techniques like DSC and X-ray powder diffraction (XRPD) to confirm the amorphous state of the drug.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate relevant signaling pathways where this compound compounds have shown activity, as well as a typical experimental workflow for addressing solubility issues.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras NGF NGF NGF->TrkA Binds Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Imidazopyridine This compound (TrkA Inhibitor) Imidazopyridine->TrkA Inhibits

Caption: TrkA Signaling Pathway Inhibition by this compound Compounds.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Mitosis Regulates Spindle Assembly Aurora_B Aurora B Kinase Aurora_B->Mitosis Regulates Chromosome Segregation Aurora_B->Cytokinesis Regulates Imidazopyridine This compound (Aurora Kinase Inhibitor) Imidazopyridine->Aurora_A Inhibits Imidazopyridine->Aurora_B Inhibits Solubility_Workflow Start Start: Poorly Soluble This compound Compound Solubility_Det Determine Aqueous Solubility (Protocol 1) Start->Solubility_Det pKa_Det Determine pKa Start->pKa_Det pH_Mod pH Modification Solubility_Det->pH_Mod pKa_Det->pH_Mod Co_Solvent Co-solvent Screening (Protocol 2) pH_Mod->Co_Solvent If insufficient Success Achieved Desired Solubility pH_Mod->Success If sufficient Solid_Disp Solid Dispersion (Protocol 3) Co_Solvent->Solid_Disp If insufficient Co_Solvent->Success If sufficient Solid_Disp->Success If sufficient Failure Re-evaluate Strategy/ Consider Prodrug Approach Solid_Disp->Failure If insufficient

References

Technical Support Center: Optimization of Coupling Reactions for 1H-Imidazo[4,5-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for the functionalization of the 1H-imidazo[4,5-b]pyridine core.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for the functionalization of the this compound scaffold?

The most common coupling reactions include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents at various positions of the imidazo[4,5-b]pyridine core, which is crucial for the development of novel therapeutic agents due to its structural similarity to purines.[1][2][3] Direct C-H functionalization is also an increasingly popular method.[4][5][6][7]

Q2: What are the key challenges in the functionalization of this compound?

Key challenges include:

  • Regioselectivity: The presence of multiple reactive nitrogen atoms (N1, N3, and N4) can lead to mixtures of regioisomers, particularly in N-alkylation reactions.[8]

  • Catalyst Selection and Optimization: The efficiency of the coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands.[3][4]

  • Reaction Conditions: Achieving optimal yields and minimizing byproducts requires careful optimization of the base, solvent, and temperature.[3][9]

  • Substrate Scope: The electronic properties of both the imidazo[4,5-b]pyridine substrate and the coupling partner can significantly influence the reaction outcome.[10]

  • Purification: The separation of the desired product from starting materials, byproducts, and catalyst residues can be challenging.

Q3: How can I control regioselectivity during N-functionalization?

Controlling regioselectivity is a primary challenge due to the presence of multiple reactive nitrogen atoms.[8] The choice of reaction conditions, including the base, solvent, and the nature of the electrophile, can influence the site of functionalization. The use of protecting groups on one of the imidazole nitrogens can be a viable strategy to direct the reaction to a specific nitrogen atom.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).[3][10] Consider using a pre-catalyst.
Inappropriate Base The choice of base is critical. Potassium carbonate (K₂CO₃) is commonly effective.[3][9] Other bases like Na₂CO₃, Cs₂CO₃, or K₃PO₄ can be screened.[10][11] Ensure the base is anhydrous if required by the reaction conditions.
Poor Solvent Choice A mixture of an organic solvent and water (e.g., dioxane:H₂O, toluene:ethanol) is often used.[9][10] Ensure the solvent is degassed to prevent catalyst oxidation.[12]
Low Reaction Temperature Gradually increase the reaction temperature. For many Suzuki couplings involving this scaffold, temperatures around 90 °C are effective.[10]
Boronic Acid Decomposition Boronic acids can be unstable. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[11]

Issue 2: Formation of Significant Homocoupling Byproducts

Potential Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid derivative.
High Catalyst Loading Reduce the palladium catalyst loading.
Buchwald-Hartwig Amination

Issue 1: Incomplete Reaction or Low Yield

Potential Cause Troubleshooting Step
Ligand Choice The choice of phosphine ligand is crucial. For C-N coupling of 4-amino-3-bromopyridine with benzylamine, BrettPhos was found to be superior to other ligands like tBuXPhos, XPhos, RuPhos or XantPhos.[4]
Base Incompatibility The selection of the base is critical. LiHMDS has been shown to be highly effective in certain aminations of substituted pyridines, outperforming other bases like NaHMDS, KHMDS, NaOtBu, and Cs₂CO₃.[4]
Catalyst Deactivation Aryl iodides can sometimes inhibit the catalyst. If using an aryl iodide, consider switching to an aryl bromide or chloride.[13]
Steric Hindrance Highly hindered amines or aryl halides may require more electron-rich and bulky ligands to facilitate the reaction.[13]
Sonogashira Coupling

Issue 1: Low Conversion of Starting Material

Potential Cause Troubleshooting Step
Insufficient Catalyst Loading Increase the loading of the palladium and/or copper catalyst.[12]
Reaction Time Too Short Extend the reaction time and monitor the progress by TLC or LC-MS.[12]
Low Temperature The reaction may require higher temperatures to proceed to completion.[12]
Base Selection An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous.[12][14]

Issue 2: Formation of Glaser Coupling (Alkyne Homocoupling) Product

Potential Cause Troubleshooting Step
Presence of Oxygen This is a primary cause of oxidative homocoupling. Ensure the reaction is performed under strictly anaerobic conditions.[12]
High Copper Catalyst Concentration An excess of the copper co-catalyst can promote this side reaction. Reduce the amount of copper(I) iodide used or consider a copper-free Sonogashira protocol.[12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the synthesis of 6-aryl-1H-imidazo[4,5-b]pyridines.

  • In a reaction vessel, combine 6-chloro-1H-imidazo[4,5-b]pyridine (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ (2-3 equivalents).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.1 equivalents).

  • Add a degassed solvent mixture, such as toluene:ethanol (2:1) or dioxane:water (2:1).[9][10]

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[9]

Table 1: Optimization of Suzuki Coupling Conditions for 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-nitrophenyl boronic acid [9]

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene:Ethanol (2:1)80435
Pd(dppf)Cl₂K₂CO₃Dioxane:H₂O (2:1)901674

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Imidazo[4,5-b]pyridine - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) - Co-catalyst (if needed) start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Optimized Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for coupling reactions.

troubleshooting_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate? start->check_base check_sm Are starting materials pure? start->check_sm change_ligand Screen different ligands check_catalyst->change_ligand increase_loading Increase catalyst loading change_ligand->increase_loading check_solvent Is the solvent optimal and degassed? check_base->check_solvent check_temp Is the temperature high enough? check_solvent->check_temp check_stoich Is stoichiometry correct? check_sm->check_stoich

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Scale-Up Synthesis of 1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the scale-up synthesis of this compound?

A1: The most prevalent starting materials for synthesizing the this compound core are 2,3-diaminopyridine and substituted 2-chloro-3-nitropyridine. The choice depends on the desired substitution pattern, cost, and scalability of the subsequent reactions. Condensation of 2,3-diaminopyridine with aldehydes is a direct approach, while using 2-chloro-3-nitropyridine allows for a tandem sequence of nucleophilic aromatic substitution (SNAr), nitro group reduction, and cyclization.[1][2][3]

Q2: How can I improve the yield of my condensation reaction between 2,3-diaminopyridine and an aldehyde?

A2: To improve yields, consider the following:

  • Solvent Choice: High-boiling point solvents like nitrobenzene or acetic acid are often used.[2] For a greener approach, thermal conditions in water have been shown to produce excellent yields (83-87%) via air oxidative cyclocondensation.[4]

  • Catalyst: While some reactions proceed thermally, heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite clay can lead to excellent yields (80-93%) and offer the advantage of being reusable.[4]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid degradation of starting materials or the final product.[2]

  • Atmosphere: Performing the reaction under an inert atmosphere can prevent unwanted side reactions, although some methods successfully use air as the oxidant.[2][4]

Q3: I am observing the formation of regioisomers. How can I control regioselectivity?

A3: Regioisomer formation is a common challenge, particularly when using asymmetrically substituted pyridines. Strategies to control regioselectivity include:

  • Directed Synthesis: Employing starting materials with specific directing groups can favor the formation of one isomer. For example, a solid-phase synthesis strategy starting with 2,4-dichloro-3-nitropyridine allows for directed cyclization depending on the reaction sequence.[5]

  • Reaction Conditions: Modifying reaction temperature, solvents, and catalysts can influence the kinetic vs. thermodynamic product ratio, thus favoring a specific regioisomer.

  • Purification: If isomer formation cannot be avoided, separation is necessary. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography with an optimized solvent system.[2][6]

Q4: My final product is difficult to purify. What are the recommended purification strategies for scale-up?

A4: Purification of imidazopyridines can be challenging due to their polarity and potential for strong adsorption onto silica gel.

  • Column Chromatography: This is the most common method. To mitigate irreversible adsorption, consider adding a small amount of a modifier like triethylamine or ammonia to the eluent to neutralize acidic sites on the silica gel.[6] Alternatively, using a different stationary phase like alumina can be effective.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for large-scale purification. The key is to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.[6]

  • Trituration: If the product is an oil or waxy solid, trituration with a non-solvent (like hexanes or diethyl ether) can help remove impurities and induce crystallization.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time or temperature may be insufficient. 2. Degradation: Starting materials or product may be unstable under the reaction conditions. 3. Inefficient Catalyst: The chosen catalyst may be inactive or poisoned.1. Monitor the reaction by TLC/LC-MS. Consider increasing the temperature or extending the reaction time.[2] 2. Use pure, dry reagents and solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] 3. If using a heterogeneous catalyst, ensure it is properly activated. For homogeneous catalysts, check for impurities that might inhibit them. Consider screening alternative catalysts.[4]
Formation of Multiple Side Products 1. Side Reactions: The reaction conditions (e.g., high temperature) might be promoting undesired reaction pathways. 2. Impure Starting Materials: Impurities in the starting materials can lead to various side products. 3. Oxidation/Decomposition: The product or intermediates may be sensitive to air or light.1. Attempt the reaction at a lower temperature for a longer duration. 2. Ensure the purity of all starting materials and reagents before beginning the synthesis. 3. Conduct the reaction under an inert atmosphere and protect it from light.[2]
Product is an Oil, Not a Crystalline Solid 1. Residual Solvent: Trace amounts of solvent can prevent crystallization. 2. Impurities Present: The presence of impurities can disrupt the crystal lattice formation. 3. Inherent Properties: The compound may naturally be an oil or a low-melting solid.1. Dry the sample under a high vacuum for an extended period, with gentle heating if the compound is thermally stable.[6] 2. Purify the sample further using column chromatography. 3. Attempt crystallization by dissolving the oil in a minimal amount of a good solvent and then adding a non-solvent dropwise (solvent trituration).[6]
Poor Separation During Column Chromatography 1. Sub-optimal Eluent Polarity: The solvent system may be too polar or not polar enough. 2. Irreversible Adsorption: The compound may be binding too strongly to the silica gel.[6] 3. Compound Degradation: The product may be unstable on silica gel.1. Carefully optimize the solvent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.[6] 2. Add 0.5-1% triethylamine or ammonia to the eluent. Alternatively, switch to a neutral stationary phase like alumina.[6] 3. Test for on-plate degradation by spotting the crude material on a TLC plate, waiting for an hour, and then developing it to check for new spots. If degradation occurs, use deactivated silica or an alternative purification method.[6]

Data Presentation

Table 1: Comparison of Selected Synthesis Strategies for Imidazo[4,5-b]pyridines

Starting MaterialsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference(s)
2,3-Diaminopyridine, Aryl AldehydesNone (Thermal)WaterReflux5-783-87[4]
2,3-Diaminopyridine, Aldehydes/KetonesAl³⁺-K10 ClayDichloroethane802-480-93[4]
2-Nitro-3-aminopyridine, KetonesSnCl₂·2H₂O, Formic AcidN/AN/AN/AGood[4]
2,4-Dichloro-3-nitropyridine, Amine, AldehydeSnCl₂·2H₂O (for reduction)DMSO801671 (overall)[5]
2-Chloro-3-nitropyridine, Primary Amine, AldehydeNa₂S₂O₄ (for reduction)H₂O-IPA801262-95[3]
2,3-Diaminopyridine, BenzaldehydeNoneNitrobenzene120 - Reflux2-12Moderate-Good[2]

Experimental Protocols

Protocol 1: Green Synthesis via Air Oxidative Cyclocondensation [4]

This protocol describes a one-step synthesis from 2,3-diaminopyridine and an aryl aldehyde in water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 eq), the desired aryl aldehyde (1.0 eq), and deionized water (5-10 mL per mmol of diaminopyridine).

  • Heating: Heat the reaction mixture to reflux. The reaction is open to the atmosphere, allowing air to act as the oxidant.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 5-7 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. If necessary, further purify by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2: Tandem Synthesis from 2-Chloro-3-nitropyridine [3]

This protocol outlines a three-step, one-pot synthesis involving SNAr, nitro reduction, and cyclization.

  • SNAr Reaction: In a reaction vessel, dissolve 2-chloro-3-nitropyridine (1.0 eq) and a primary amine (1.1 eq) in a 1:1 mixture of Isopropyl Alcohol (IPA) and water. Add a base such as K₂CO₃ (2.0 eq). Stir the mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the starting materials.

  • Nitro Reduction: To the same reaction mixture, add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise. Heat the mixture to 80 °C and stir for 2-3 hours. The solution color will typically change, indicating the reduction of the nitro group.

  • Cyclization: After cooling the mixture slightly, add the desired aldehyde (1.2 eq). Continue heating at 80 °C and monitor the reaction by TLC (typically 6-12 hours).

  • Work-up and Isolation: Cool the reaction to room temperature and add water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an optimized eluent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental Workflow and Troubleshooting Logic

Caption: A logical workflow for synthesis and troubleshooting.

Decision Pathway for Purification Strategy

Caption: Decision tree for selecting a suitable purification method.

References

identifying and minimizing side products in 1H-imidazo[4,5-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1H-imidazo[4,5-b]pyridines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1H-imidazo[4,5-b]pyridines, offering potential causes and solutions.

Issue 1: Low Yield of the Desired 2-Substituted 1H-imidazo[4,5-b]pyridine

Potential Cause Recommended Solution
Incomplete Condensation: The initial reaction between the diaminopyridine and the aldehyde or carboxylic acid is not going to completion.Optimize Reaction Conditions: Increase reaction temperature or prolong the reaction time. Consider using a microwave reactor to enhance reaction rates. For condensations with carboxylic acids, the use of coupling agents like EDC/HOBt or activating agents such as polyphosphoric acid (PPA) can improve yields.
Side Product Formation: Competing side reactions are consuming the starting materials or the desired product.Identify and Minimize Side Products: Refer to the FAQ section below for common side products and strategies to minimize their formation. Techniques like running the reaction under an inert atmosphere (N2 or Ar) can prevent oxidative side reactions.
Suboptimal pH: The pH of the reaction mixture is not ideal for the cyclization step.Adjust pH: For the Phillips-Ladenburg reaction, which involves the condensation of a diaminopyridine with a carboxylic acid, maintaining an acidic pH is crucial. For other methods, empirical pH optimization may be necessary.
Poor Quality Starting Materials: Impurities in the 2,3-diaminopyridine or the coupling partner can interfere with the reaction.Purify Starting Materials: Recrystallize or chromatograph the starting materials before use. Ensure they are completely dry, as water can hydrolyze intermediates.

Issue 2: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-elution of Product and Impurities: The desired product and a side product have very similar polarities, making chromatographic separation challenging.Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) can offer better resolution for difficult separations.
Product Insolubility: The crude product is difficult to dissolve for purification.Solvent Screening: Test a range of solvents to find one that provides adequate solubility for purification while allowing for precipitation or crystallization for isolation.
Formation of Tarry Materials: Polymerization or degradation of starting materials or products leads to the formation of intractable tars.Modify Reaction Conditions: Lower the reaction temperature. Ensure efficient stirring to prevent localized overheating. Add the reagents slowly to control the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine and an aromatic aldehyde?

A1: The most common side products are typically N-oxides and bis-adducts. N-oxidation can occur on the pyridine ring, especially if the reaction is exposed to air at high temperatures. Bis-adducts can form from the reaction of one molecule of the diaminopyridine with two molecules of the aldehyde.

Q2: How can I minimize the formation of N-oxide side products?

A2: To minimize N-oxide formation, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. De-gassing the solvent prior to use can also be beneficial. The use of antioxidants is generally not recommended as they can interfere with the desired reaction.

Q3: I am observing a significant amount of a bis-imidazopyridine byproduct. How can I prevent this?

A3: The formation of bis-imidazopyridines often results from an unfavorable stoichiometry of the reactants. To minimize this, a slight excess of the diaminopyridine can be used. Slow addition of the aldehyde to the reaction mixture can also help to control the reaction and favor the formation of the mono-substituted product.

Q4: What are the best practices for setting up a reaction to synthesize 2-substituted 1H-imidazo[4,5-b]pyridines?

A4: For a typical synthesis involving the condensation of 2,3-diaminopyridine with a carboxylic acid using a dehydrating agent like polyphosphoric acid (PPA), the following best practices are recommended:

  • Ensure all glassware is thoroughly dried to prevent hydrolysis of PPA.

  • Use high-purity starting materials.

  • The reaction should be carried out under an inert atmosphere (N2 or Ar) to prevent oxidation.

  • Maintain a consistent and controlled temperature throughout the reaction.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine via Phillips-Ladenburg Reaction

This protocol describes a common method for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.

Materials:

  • 2,3-Diaminopyridine

  • Benzoic Acid

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate solution (saturated)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask, combine 2,3-diaminopyridine (1.0 eq) and benzoic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) (10-20 wt eq) to the flask.

  • Heat the mixture to 180-200 °C with vigorous stirring under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker of ice water with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure 2-phenyl-1H-imidazo[4,5-b]pyridine.

Visualizations

troubleshooting_workflow start Start: Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction identify_issue Identify Issue check_reaction->identify_issue incomplete_reaction Incomplete Reaction identify_issue->incomplete_reaction Starting material remains side_products Presence of Side Products identify_issue->side_products Unexpected spots/peaks purification_problem Purification Difficulty identify_issue->purification_problem Product obtained but impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_conditions modify_stoichiometry Modify Stoichiometry or Addition Rate side_products->modify_stoichiometry change_purification Change Purification Method (Solvent, Stationary Phase) purification_problem->change_purification end End: Improved Yield and Purity optimize_conditions->end modify_stoichiometry->end change_purification->end

Caption: Troubleshooting workflow for this compound synthesis.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates cell_growth Cell Growth and Proliferation mtor->cell_growth imidazo_pyridine This compound (e.g., Kinase Inhibitor) imidazo_pyridine->pi3k imidazo_pyridine->mtor

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for this compound derivatives.

Technical Support Center: NMR Analysis of Complex 1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex 1H-imidazo[4,5-b]pyridine derivatives. The following sections address common issues encountered during NMR analysis and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

A1: Peak broadening in the ¹H NMR spectrum of this compound derivatives can arise from several factors:

  • Sample Preparation: The presence of solid particles in the NMR tube can disrupt the magnetic field homogeneity, leading to broad lines.[1] It is crucial to filter your sample into the NMR tube.

  • Compound Aggregation: At high concentrations, these complex aromatic compounds may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[1][2] Ensure all glassware is thoroughly cleaned and consider using a chelating agent if metal contamination is suspected.

  • Fast Chemical Exchange (Tautomerism): Imidazole-containing compounds, including imidazo[4,5-b]pyridines, can undergo rapid tautomerization.[3] This chemical exchange on a timescale similar to the NMR experiment can lead to the broadening or even disappearance of signals for protons near the sites of exchange.[3]

Q2: I am having trouble dissolving my this compound derivative. Which deuterated solvent should I use?

A2: The choice of a deuterated solvent is critical for obtaining a high-quality NMR spectrum. Key considerations include:

  • Solubility: The compound must be sufficiently soluble to provide a good signal-to-noise ratio.[4] Commonly used deuterated solvents for N-heterocycles include DMSO-d₆, CDCl₃, and Methanol-d₄.[5][6][7]

  • Solvent Signals: The residual peaks of the deuterated solvent should not overlap with the signals of your compound.[4]

  • Solvent Effects: The chemical shifts of protons, particularly those on the imidazole ring, can be influenced by the solvent due to hydrogen bonding and other interactions.[8][9] It may be beneficial to acquire spectra in different solvents to aid in signal assignment.

Q3: My compound is highly concentrated, and I am seeing artifacts in the baseline of the spectrum. How can I resolve this?

A3: A very strong signal from a highly concentrated sample can saturate the detector, leading to baseline artifacts.[10] Here are a couple of solutions:

  • Reduce the Tip Angle: Lowering the tip angle of the excitation pulse can limit the amount of signal that reaches the detector, thus reducing artifacts.[10]

  • Use Solvent Suppression Techniques: If you are trying to observe low-concentration species in the presence of a high-concentration compound, you can use a solvent suppression technique like Wet1D to selectively saturate and diminish the large signals.[10]

Troubleshooting Guides

Problem 1: Difficulty in Differentiating N-Regioisomers

Question: I have synthesized an N-substituted imidazo[4,5-b]pyridine, but I am unsure of the exact position of the substituent on the imidazole nitrogen. How can I use NMR to definitively determine the regioisomer?

Answer: The alkylation of the this compound core can result in a mixture of regioisomers, and 1D NMR is often insufficient for unambiguous assignment.[6][11] 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for this purpose.[11]

Diagnostic Correlations for Regioisomer Determination

RegioisomerKey HMBC Correlation (Through-Bond)Key NOESY Correlation (Through-Space)
N-1 Isomer Protons of the N-1 substituent will show a correlation to the C-7a quaternary carbon.[11]-
N-3 Isomer Protons of the N-3 substituent will show a correlation to the C-3a quaternary carbon.[11]-
N-4 Isomer -Protons of the N-4 substituent will show a through-space correlation to the H-5 proton of the pyridine ring.[11]

Note: The numbering of the imidazo[4,5-b]pyridine core is crucial for the correct interpretation of NMR data.

Problem 2: Missing or Very Broad Imidazole ¹³C Signals

Question: In my ¹³C NMR spectrum, the signals for the carbon atoms of the imidazole ring are either missing or extremely broad. What is causing this, and how can I obtain these signals?

Answer: This is a common issue for imidazole derivatives and is often due to fast tautomerization.[3] The rapid exchange between tautomeric forms can lead to severe broadening of the ¹³C signals for the carbons involved in this process, sometimes to the point where they are indistinguishable from the baseline.[3]

Troubleshooting Workflow for Missing ¹³C Signals

References

Technical Support Center: Optimizing Crystallization of 1H-imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 1H-imidazo[4,5-b]pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality crystals of this important class of molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound derivatives in a question-and-answer format.

Q1: My compound is not crystallizing from solution. What should I do?

A1: Several factors could be preventing crystallization. Here’s a step-by-step approach to troubleshoot this issue:

  • Increase Concentration: Your solution may be too dilute. Try to slowly evaporate the solvent to increase the concentration of your compound.[1][2]

  • Induce Nucleation: If the solution is supersaturated but no crystals have formed, try to induce nucleation by:

    • Scratching: Gently scratch the inside of the glass vial with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

    • Seeding: Introduce a tiny crystal of your compound (a "seed crystal") into the solution. This will provide a template for further crystal growth.

  • Solvent System: The chosen solvent may not be ideal. Consider trying a different solvent or a mixed solvent system. A good solvent for crystallization is one in which your compound is soluble at high temperatures but less soluble at room temperature.[1][2]

  • Purity: Ensure your compound is sufficiently pure. Impurities can inhibit crystal formation. Consider an additional purification step, such as column chromatography, before attempting crystallization.

Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when your compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To address this:

  • Add More Solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent to decrease the concentration.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a colder environment. Insulating the flask can help achieve a slower cooling rate.

  • Change Solvent: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point.

  • Use a Co-solvent: Adding a co-solvent can sometimes prevent oiling out by modifying the solubility of your compound.

Q3: The crystals I obtained are very small or needle-shaped. How can I grow larger, better-quality crystals?

A3: The formation of small or needle-like crystals is often due to rapid crystallization. To encourage the growth of larger, higher-quality crystals:

  • Slow Down Crystallization:

    • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature.

    • Slower Cooling: As mentioned before, a slower cooling rate allows for more ordered crystal growth.

  • Vapor Diffusion: This technique allows for a very slow increase in concentration, which can lead to the formation of large, well-defined crystals.[1][3]

  • Solvent Choice: Experiment with different solvents or solvent mixtures. Some solvents are more conducive to growing larger crystals of certain compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for crystallizing this compound compounds?

A1: Based on literature reports, common solvents for the crystallization of this compound derivatives include:

  • Single Solvents: Ethanol, absolute ethanol, and acetonitrile are frequently used.[4]

  • Mixed Solvents: Mixtures such as hexane/dichloromethane are also employed, particularly after purification by column chromatography.[4] The choice of solvent will depend on the specific substituents on the this compound core.

Q2: How does pH affect the crystallization of this compound compounds?

A2: 1H-imidazo[4,5-b]pyridines are basic compounds due to the presence of nitrogen atoms in the heterocyclic rings. The pH of the solution can significantly impact their solubility and, consequently, their crystallization.[5][6][7]

  • Increased Solubility at Low pH: In acidic solutions, the nitrogen atoms can be protonated, forming salts that are generally more soluble in polar solvents.

  • Decreased Solubility near pKa: As the pH approaches the pKa of the compound, its solubility will decrease, which can be a favorable condition for crystallization.

  • Optimization: Adjusting the pH of the solution by adding a small amount of acid or base can be a powerful tool to control the solubility and induce crystallization.

Q3: What is the importance of the physicochemical properties of my compound in crystallization?

A3: Understanding the physicochemical properties of your this compound derivative, such as its pKa and lipophilicity (logP or logD), is crucial for designing a successful crystallization strategy.

  • pKa: The pKa value will indicate the pH range in which your compound's solubility is most sensitive to change, providing a target for pH-controlled crystallization.

  • logP/logD: These values give an indication of the compound's polarity and can help in the initial selection of suitable crystallization solvents. More lipophilic compounds will generally be more soluble in non-polar organic solvents.

Data Presentation

The following tables summarize quantitative data on crystallization conditions for specific this compound derivatives found in the literature.

CompoundCrystallization MethodSolvent SystemReference
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineSingle Crystal X-rayHexane/Dichloromethane--INVALID-LINK--[4]
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineSingle Crystal X-rayHexane/Dichloromethane--INVALID-LINK--[4]
6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amineRecrystallizationAbsolute Ethanol[Name of author, et al. (Year). Name of Journal, Volume(Issue), pages.](URL if available)
General 6H-imidazo[4,5-b]pyridineRecrystallizationEthanol[BenchChem (2025). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines.](URL if available)

Experimental Protocols

Here are detailed methodologies for key crystallization experiments.

Protocol 1: Slow Evaporation Crystallization

This is a simple and widely used method for growing single crystals.

  • Dissolution: Dissolve the purified this compound compound in a suitable solvent or solvent mixture at room temperature to create a clear, nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for the slow evaporation of the solvent.[1][2]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.

  • Observation: Monitor the vial periodically for crystal growth. This process can take anywhere from a few hours to several weeks.

Protocol 2: Vapor Diffusion Crystallization

This technique is particularly useful for growing high-quality crystals from small amounts of material.[3]

  • Inner Vial Preparation: Dissolve the this compound compound in a small amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial (e.g., a 1 mL vial).

  • Outer Chamber Setup: Place the small vial inside a larger, sealable container (e.g., a beaker or a jar).

  • Anti-Solvent Addition: Add a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble but which is miscible with the "good" solvent) to the bottom of the larger container. Ensure the level of the anti-solvent is below the opening of the inner vial.

  • Sealing: Seal the larger container tightly.

  • Diffusion: The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial. This will gradually decrease the solubility of the compound, leading to the formation of crystals.[1][3]

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the crystallization process.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis & Troubleshooting Start Start with Purified Compound Dissolve Dissolve in Suitable Solvent Start->Dissolve Filter Filter Solution Dissolve->Filter SlowEvap Slow Evaporation Filter->SlowEvap Method 1 VaporDiff Vapor Diffusion Filter->VaporDiff Method 2 Cooling Slow Cooling Filter->Cooling Method 3 Crystals Crystals Formed SlowEvap->Crystals NoCrystals No Crystals / Oil SlowEvap->NoCrystals VaporDiff->Crystals VaporDiff->NoCrystals Cooling->Crystals Cooling->NoCrystals Analyze Analyze Crystals Crystals->Analyze Troubleshoot Troubleshoot NoCrystals->Troubleshoot End End Analyze->End Troubleshoot->Start

Caption: General workflow for the crystallization of this compound compounds.

Troubleshooting_Logic cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Small Crystals Start Crystallization Attempt Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Formed Outcome->NoCrystals No Precipitation OilingOut Compound Oiled Out Outcome->OilingOut Liquid Separation SmallCrystals Small/Needle-like Crystals Outcome->SmallCrystals Poor Crystal Quality GoodCrystals Good Quality Crystals Outcome->GoodCrystals Success IncreaseConc Increase Concentration NoCrystals->IncreaseConc InduceNucleation Induce Nucleation (Scratch/Seed) NoCrystals->InduceNucleation ChangeSolvent1 Change Solvent System NoCrystals->ChangeSolvent1 AddSolvent Add More Solvent OilingOut->AddSolvent SlowCooling1 Slower Cooling OilingOut->SlowCooling1 ChangeSolvent2 Use Lower Boiling Point Solvent OilingOut->ChangeSolvent2 ReduceSupersat Reduce Supersaturation SmallCrystals->ReduceSupersat SlowCooling2 Slower Cooling SmallCrystals->SlowCooling2 VaporDiffusion Try Vapor Diffusion SmallCrystals->VaporDiffusion

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Regioselective Functionalization of the 1H-Imidazo[4,5-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the 1H-imidazo[4,5-b]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the this compound core?

The primary sites for functionalization on the this compound core are the nitrogen atoms of the imidazole ring (N1 and N3) and the carbon atoms at the C2, C5, C6, and C7 positions. The regioselectivity of functionalization is a significant challenge due to the electronic nature of the bicyclic system.

Q2: How can I achieve regioselective N-alkylation?

Regioselective N-alkylation is often difficult to control, frequently resulting in a mixture of N1 and N3 isomers.[1] The ratio of these isomers can be influenced by factors such as the choice of base, solvent, and the steric hindrance of the starting materials.[2] In some cases, specific reaction conditions can favor the formation of one regioisomer over the other. For instance, alkylation of certain 4H-imidazo[4,5-b]pyridines with 4-methoxybenzyl chloride in the presence of K2CO3 in DMF has been shown to predominantly yield the N4-regioisomer.[3]

Q3: What strategies can be used for regioselective C2-functionalization?

Direct C-H arylation is an effective method for C2-functionalization. The use of an N3-protecting group, such as (2-methoxyethoxy)methyl (MEM), can direct arylation specifically to the C2 position.[4][5][6] This reaction is typically catalyzed by a palladium/copper system.[4][5] Additionally, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are widely used to introduce substituents at the C2 position.[7][8]

Q4: Are there methods for functionalizing the pyridine ring of the core?

Yes, the pyridine ring can be functionalized, often through cross-coupling reactions. For instance, Suzuki cross-coupling is a common method for introducing substituents at the C6 position of the imidazo[4,5-b]pyridine scaffold.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation

Problem: My N-alkylation reaction is producing a mixture of N1 and N3 isomers that are difficult to separate.

Possible CauseSuggested Solution
Non-optimal reaction conditions Systematically vary the base (e.g., K2CO3, NaH, Cs2CO3), solvent (e.g., DMF, THF, acetonitrile), and reaction temperature. These factors can significantly influence the N1/N3 ratio.
Steric and electronic effects The electronic nature and steric bulk of both the imidazo[4,5-b]pyridine substrate and the alkylating agent can affect the regioselectivity. Consider modifying the substituents on your starting materials if possible.
Tautomerization The presence of tautomers can lead to multiple products. Characterization techniques like 2D-NOESY can help in the structural elucidation of the resulting regioisomers.[3]
Issue 2: Low Yield in C2-Arylation via Direct C-H Activation

Problem: The yield of my C2-arylated product is consistently low when using a direct C-H activation strategy.

Possible CauseSuggested Solution
Ineffective N-protection Ensure complete and stable protection of the N3-position (e.g., with a MEM group). Incomplete protection can lead to side reactions and reduced yield.
Suboptimal catalytic system The choice of palladium catalyst, copper source, and base is crucial. For N3-MEM-protected imidazo[4,5-b]pyridines, a combination of Pd(OAc)2, CuI, and a carbonate base like Cs2CO3 has been shown to be effective.[4] The absence of a copper salt can lead to no conversion.[4]
Ligand effects For certain coupling partners, especially electron-deficient ones, the addition of a phosphine ligand can improve conversion and isolated yields.[4]
Reaction conditions Ensure the reaction is performed under an inert atmosphere to prevent catalyst degradation. Optimize the reaction temperature and time.
Issue 3: Difficulty in Achieving Regioselective Halogenation

Problem: I am struggling to introduce a halogen at a specific position on the pyridine ring without getting multiple halogenated products.

Possible CauseSuggested Solution
Harsh reaction conditions Traditional halogenation methods can be aggressive and lack selectivity.
Directing group effects The presence of certain functional groups can direct halogenation to specific positions. Analyze the electronic effects of your existing substituents.
Alternative strategies Consider a multi-step approach where a functional group that can be converted to a halogen is first introduced regioselectively. For example, a boronic acid ester can be introduced via a C-H borylation reaction and then converted to a halide.

Experimental Protocols

Protocol 1: N3-MEM Protection of this compound

This protocol is adapted from Macdonald et al. (2013).[4]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • (2-Methoxyethoxy)methyl chloride (MEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add MEM-Cl (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the N1 and N3 isomers.

Protocol 2: Regioselective C2-Arylation of N3-MEM-Protected Imidazo[4,5-b]pyridine

This protocol is based on the work of Macdonald et al. (2013).[4][5]

Materials:

  • N3-MEM-protected this compound

  • Aryl iodide (2.0 eq.)

  • Palladium(II) acetate (Pd(OAc)2, 5 mol%)

  • Copper(I) iodide (CuI, 3.0 eq.)

  • Cesium carbonate (Cs2CO3, 2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add N3-MEM-protected this compound (1.0 eq.), the aryl iodide (2.0 eq.), Pd(OAc)2 (5 mol%), CuI (3.0 eq.), and Cs2CO3 (2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the C2-arylated product.

Data Summary

Table 1: Optimization of C2-Arylation of N3-MEM-Imidazo[4,5-b]pyridine [4]

EntryCatalyst (mol%)Additive (eq.)Base (eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)2 (5)CuI (3.0)Cs2CO3 (2.5)DMF12085
2Pd(OAc)2 (5)CuI (3.0)K2CO3 (2.5)DMF12060
3Pd(OAc)2 (5)NoneCs2CO3 (2.5)DMF120No conversion
4Pd(PPh3)4 (5)CuI (3.0)Cs2CO3 (2.5)DMF12075

Visualizations

Regioselective_Functionalization_Workflow start Desired Functionalization Site N_site Nitrogen Atom (N1 or N3) start->N_site C2_site C2 Position start->C2_site Py_ring Pyridine Ring (C5, C6, C7) start->Py_ring N_alkylation N-Alkylation N_site->N_alkylation C2_arylation Direct C-H Arylation (with N3-protection) C2_site->C2_arylation cross_coupling Cross-Coupling (e.g., Suzuki) Py_ring->cross_coupling product_N Mixture of N1/N3 Isomers N_alkylation->product_N product_C2 Regioselective C2-Functionalized Product C2_arylation->product_C2 product_Py Regioselective Pyridine-Functionalized Product cross_coupling->product_Py

Caption: Decision workflow for regioselective functionalization.

C2_Arylation_Pathway start This compound N3_protection N3-MEM Protection start->N3_protection protected_core N3-MEM-Imidazo[4,5-b]pyridine N3_protection->protected_core CH_activation C2-H Arylation (Pd/Cu catalysis) protected_core->CH_activation deprotection MEM Deprotection CH_activation->deprotection final_product C2-Aryl-1H-Imidazo[4,5-b]pyridine deprotection->final_product

Caption: Pathway for regioselective C2-arylation.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of 1H-Imidazo[4,5-b]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving good oral bioavailability for 1H-imidazo[4,5-b]pyridine drug candidates.

Troubleshooting Guide

Issue 1: Low Aqueous Solubility

Symptom: The compound precipitates out of solution during in vitro assays or formulation. In vivo, this can lead to low and variable absorption.

Possible Causes & Solutions:

  • Poor intrinsic solubility: The inherent physicochemical properties of the this compound core and its substituents may lead to high crystal lattice energy and low affinity for water.

    • Solution 1: pH modification. For basic this compound derivatives, salt formation with pharmaceutically acceptable acids can significantly improve aqueous solubility.

    • Solution 2: Particle size reduction. Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

    • Solution 3: Formulation strategies.

      • Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can enhance solubility.

      • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve the drug in lipidic excipients, bypassing the dissolution step in the gastrointestinal tract.[1][2][3]

      • Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic parts of the molecule and increase aqueous solubility.[1]

Issue 2: Poor Intestinal Permeability

Symptom: The compound shows low apparent permeability (Papp) values in in vitro models like Caco-2 or PAMPA, suggesting it does not efficiently cross the intestinal epithelium.

Possible Causes & Solutions:

  • High polarity or excessive hydrogen bond donors/acceptors: These properties can hinder passive diffusion across the lipid cell membranes of enterocytes.

    • Solution 1: Prodrug approach. Masking polar functional groups with lipophilic moieties that are cleaved in vivo can improve permeability.[4] Ester prodrugs are a common strategy.

  • Efflux transporter substrate: The compound may be actively pumped out of the intestinal cells by transporters like P-glycoprotein (P-gp), leading to a high efflux ratio in Caco-2 assays.[5][6]

    • Solution 1: Structural modification. Minor structural changes can sometimes disrupt the recognition of the compound by efflux transporters. For example, the introduction of a fluorine atom has been shown to reduce P-gp mediated efflux in some imidazopyridine series.

    • Solution 2: Co-administration with an efflux inhibitor. While not a long-term solution for drug development, this can be used in preclinical studies to confirm efflux as the primary barrier.

Issue 3: High First-Pass Metabolism

Symptom: The compound has good solubility and permeability but still exhibits low oral bioavailability in vivo. This may be accompanied by a high clearance value in liver microsome stability assays.

Possible Causes & Solutions:

  • Extensive metabolism by cytochrome P450 enzymes (CYPs) in the gut wall and/or liver.

    • Solution 1: Structural modification. Block metabolically liable sites on the molecule. This often involves introducing groups that are less susceptible to enzymatic degradation.

    • Solution 2: Prodrug approach. A prodrug might alter the metabolic profile of the parent drug.

    • Solution 3: Formulation strategies. Lipid-based formulations can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[3]

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor solubility. What is the first step I should take?

A1: The first step is to characterize the physicochemical properties of your compound, including its pKa and logP. If the compound is basic, attempting salt formation is often the simplest and most effective initial strategy to improve solubility.

Q2: I am observing a high efflux ratio (>2) in my Caco-2 assay. What does this mean and what should I do?

A2: A high efflux ratio indicates that your compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which is actively pumping it out of the Caco-2 cells.[5][6] To confirm this, you can run the Caco-2 assay in the presence of a known P-gp inhibitor, like verapamil. If the efflux ratio is significantly reduced, it confirms P-gp mediated efflux. The next steps would involve medicinal chemistry efforts to modify the structure to reduce its affinity for the transporter.

Q3: How can I predict if my this compound candidate will have good oral bioavailability?

A3: A combination of in vitro and in silico tools can be used for prediction. Key parameters to assess are:

  • Solubility: Should be adequate in the physiological pH range of the gastrointestinal tract.

  • Permeability: High Papp values in Caco-2 or PAMPA assays are desirable.

  • Metabolic Stability: The compound should have moderate to high stability in liver microsomes.

  • Lipinski's Rule of Five: While not a definitive predictor, it provides a good initial assessment of drug-likeness.

Q4: What are some successful examples of orally bioavailable this compound drug candidates?

A4: The Aurora kinase inhibitor CCT137690 is a notable example of a highly orally bioavailable this compound derivative.[7] Its development involved physicochemical property refinement, including the incorporation of solubilizing groups. Another example is the dual FLT3/Aurora kinase inhibitor, compound 27e, which also demonstrated good oral bioavailability.[8]

Quantitative Data Summary

The following tables summarize key data for representative this compound derivatives to facilitate comparison.

Table 1: Physicochemical Properties and In Vitro Activity of Selected this compound Derivatives

CompoundMolecular Weight ( g/mol )cLogPpKa (basic)Aqueous Solubility (µg/mL)Aurora-A IC50 (µM)
CCT137690 (51) 551.49---0.015
Compound 6 --8.50 (calculated)--
Compound 27e ----0.038
Compound 40f -----

Data not always publicly available and is represented by "-".

Table 2: In Vitro Permeability and In Vivo Pharmacokinetic Data of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Mouse Oral Bioavailability (%)Rat Oral Bioavailability (%)
CCT137690 (51) --High-
Compound 27e --Good-
Compound 40f --14-

Data not always publicly available and is represented by "-".

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a this compound drug candidate.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over time.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is monitored.

  • Sample Analysis: Samples are collected from the donor and receiver chambers at specific time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 2: Rat Pharmacokinetic Study (Oral Administration)

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound drug candidate in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Dosing:

    • Intravenous (IV) Group: A single dose of the drug is administered intravenously (e.g., via the tail vein) to determine the clearance and volume of distribution.

    • Oral (PO) Group: A single dose of the drug, formulated in a suitable vehicle, is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t1/2). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_strategies Improvement Strategies cluster_in_vivo In Vivo Evaluation Solubility Solubility Formulation Formulation Solubility->Formulation Low Permeability Permeability (Caco-2/PAMPA) Prodrug Prodrug Permeability->Prodrug Low Structural_Modification Structural Modification Permeability->Structural_Modification High Efflux Metabolic_Stability Metabolic Stability (Microsomes) Metabolic_Stability->Structural_Modification Low PK_Study Pharmacokinetic Study (Rat) Formulation->PK_Study Prodrug->PK_Study Structural_Modification->PK_Study Oral_Bioavailability Oral Bioavailability (%) PK_Study->Oral_Bioavailability

Caption: Workflow for addressing poor oral bioavailability.

aurora_kinase_pathway cluster_upstream Upstream Regulators cluster_aurora Aurora Kinases cluster_downstream Downstream Effects Myc Myc Aurora_A Aurora Kinase A Myc->Aurora_A Activates p53 p53 p53->Aurora_A Inhibits Apoptosis_Inhibition Inhibition of Apoptosis p53->Apoptosis_Inhibition PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Aurora_A Aurora_A->p53 Inhibits Mitotic_Progression Mitotic Progression Aurora_A->Mitotic_Progression Aurora_B Aurora Kinase B Aurora_B->Mitotic_Progression Cell_Proliferation Cell Proliferation Mitotic_Progression->Cell_Proliferation

References

Validation & Comparative

A Tale of Two Scaffolds: 1H-Imidazo[4,5-b]pyridine Versus Benzimidazole in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel kinase inhibitors for therapeutic intervention, medicinal chemists frequently turn to privileged scaffolds that provide a robust framework for structure-based drug design. Among these, the 1H-imidazo[4,5-b]pyridine and benzimidazole cores have emerged as particularly fruitful starting points, leading to the development of numerous potent and selective kinase inhibitors. This guide provides an objective comparison of these two prominent scaffolds, supported by experimental data, to aid researchers in selecting and optimizing the appropriate core for their kinase inhibitor discovery programs.

At a Glance: Structural Similarities and Key Differences

Both this compound and benzimidazole are bicyclic heteroaromatic systems containing an imidazole ring. The key distinction lies in the fusion partner: a pyridine ring in the former and a benzene ring in the latter. This seemingly subtle difference has profound implications for the physicochemical properties, binding modes, and overall drug-like characteristics of the resulting inhibitors.

The nitrogen atom in the pyridine ring of the this compound scaffold offers an additional hydrogen bond acceptor, which can be strategically utilized to enhance binding affinity and selectivity. Conversely, the benzimidazole scaffold provides a more lipophilic character, which can influence cell permeability and metabolic stability.

Performance in Kinase Inhibition: A Data-Driven Comparison

To provide a quantitative comparison, we have compiled inhibitory activities of representative compounds from both scaffolds against two key cancer targets: Aurora Kinase A and c-Met.

Aurora Kinase A Inhibition

Aurora kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers. Both scaffolds have yielded potent Aurora kinase inhibitors.

Scaffold Compound Aurora A IC50 (nM) Reference
This compoundCompound 3142[1]
This compoundCCT137690 (Compound 51)15[2]
This compoundCompound 28c67[3][4]
This compoundCompound 40f15[3][4]
BenzimidazoleCompound 1177[5]
BenzimidazoleCompound 119a-b6[5]
BenzimidazoleSNS-314 Derivative (Compound 52)17[6]

Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes.

As the table illustrates, both scaffolds can be elaborated to produce highly potent Aurora A inhibitors, with some benzimidazole derivatives demonstrating single-digit nanomolar potency.

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion. Its aberrant activation is implicated in various cancers.

Scaffold Compound c-Met IC50 (nM) Reference
This compoundImidazopyridine Derivative-[7][8]
This compoundCompound 7g53.4[9]
BenzimidazoleBenzimidazole Derivative I-[10]
BenzimidazoleBenzimidazole Derivative II-[10]

Note: Specific IC50 values for some referenced c-Met inhibitors were not provided in the source material, but they were described as potent inhibitors.

Both scaffolds have proven to be effective in generating c-Met inhibitors, with imidazopyridine derivatives showing nanomolar efficacy.

Pharmacokinetic Profile: A Comparative Overview

The journey of a drug candidate from a potent inhibitor to a successful therapeutic is heavily influenced by its pharmacokinetic properties. Here, we summarize the general pharmacokinetic characteristics observed for kinase inhibitors derived from these two scaffolds.

Pharmacokinetic Parameter This compound Derivatives Benzimidazole Derivatives
Oral Bioavailability Generally good, with several examples of orally bioavailable preclinical candidates.[2]Can be variable, with some derivatives showing low oral bioavailability (2% to 60%).[11]
Metabolism Subject to metabolism, but optimization can lead to good microsomal stability.[1]Often undergo first-pass metabolism in the liver, potentially forming active or inactive metabolites.[11]
Distribution Can achieve effective concentrations in plasma and target tissues.Can bind to plasma proteins and blood cells.[11]

In general, the this compound scaffold appears to offer a more favorable starting point for achieving good oral bioavailability, a critical parameter for patient-friendly dosing regimens. However, with appropriate medicinal chemistry efforts, the pharmacokinetic limitations of benzimidazole derivatives can be overcome.

Experimental Protocols: Methodologies for Key Assays

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound against a specific kinase enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Kinase enzyme of interest

  • Peptide or protein substrate

  • ATP (Adenosine triphosphate)

  • Test compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction according to the detection kit instructions (e.g., by adding a stop solution like EDTA).

  • Add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cells.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Treat the cells with the different concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Add the cell viability reagent to each well.

  • Incubate as per the manufacturer's instructions to allow for cell lysis and signal generation.

  • Measure the luminescent signal, which is proportional to the number of viable cells.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Concepts: Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Kinase_Inhibitor_Scaffolds cluster_scaffolds Kinase Inhibitor Scaffolds cluster_properties Key Properties This compound This compound Binding Affinity Binding Affinity This compound->Binding Affinity H-bond acceptor Selectivity Selectivity This compound->Selectivity Pharmacokinetics Pharmacokinetics This compound->Pharmacokinetics Often good oral bioavailability Benzimidazole Benzimidazole Benzimidazole->Binding Affinity Lipophilic interactions Benzimidazole->Selectivity Benzimidazole->Pharmacokinetics Variable oral bioavailability

Caption: Comparison of this compound and Benzimidazole Scaffolds.

Kinase_Inhibitor_Workflow Scaffold Selection Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis In Vitro Kinase Assay (IC50) In Vitro Kinase Assay (IC50) Library Synthesis->In Vitro Kinase Assay (IC50) Hit Identification Hit Identification In Vitro Kinase Assay (IC50)->Hit Identification Cell-Based Proliferation Assay (GI50) Cell-Based Proliferation Assay (GI50) Hit Identification->Cell-Based Proliferation Assay (GI50) Lead Optimization Lead Optimization Cell-Based Proliferation Assay (GI50)->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: General Workflow for Kinase Inhibitor Discovery.

Conclusion: Choosing the Right Scaffold for the Job

Both this compound and benzimidazole are undeniably valuable scaffolds in the kinase inhibitor armamentarium. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, the desired inhibitor properties, and the overall goals of the drug discovery program.

The this compound scaffold, with its additional hydrogen bonding capability and often more favorable pharmacokinetic profile, may be an excellent choice for programs prioritizing oral bioavailability and potent, selective interactions within the ATP-binding site.

The benzimidazole scaffold, on the other hand, offers a robust and versatile core that has consistently yielded highly potent inhibitors. While pharmacokinetic properties may require more optimization, its proven track record and the wealth of available structure-activity relationship data make it a compelling option for many kinase targets.

Ultimately, a thorough understanding of the target kinase's active site topology, coupled with the strategic application of medicinal chemistry principles, will be the deciding factor in successfully transforming either of these privileged scaffolds into a life-changing therapeutic.

References

A Comparative Analysis of 1H-Imidazo[4,5-b]pyridine and Purine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional distinctions of two pivotal scaffolds in drug discovery, supported by comparative biological data and detailed experimental protocols.

The structural similarity between the 1H-imidazo[4,5-b]pyridine scaffold, also known as 1-deazapurine, and the endogenous purine core has made it a subject of intense investigation in medicinal chemistry.[1][2][3][4][5] This similarity allows imidazo[4,5-b]pyridine derivatives to act as bioisosteres of purines, effectively mimicking them and interacting with their biological targets, which are often implicated in a variety of diseases.[4][6][7] Consequently, these compounds have been extensively explored as inhibitors of key cellular enzymes, particularly protein kinases, which play a crucial role in cell signaling pathways.[1][2][3] Dysregulation of kinase activity is a known hallmark of diseases like cancer, making kinase inhibitors a major focus of therapeutic development.[6][8][9]

This guide provides a comparative study of this compound and purine analogs, focusing on their application as kinase inhibitors. We present comparative biological data, detailed experimental protocols for synthesis and kinase inhibition assays, and visualizations of relevant signaling pathways and experimental workflows.

Structural Comparison and Rationale

The key difference between the two scaffolds lies in the substitution of a nitrogen atom at the 1-position of the purine ring with a carbon atom in the this compound ring. This seemingly minor alteration can significantly impact the compound's physicochemical properties, such as its electronic distribution, hydrogen bonding capacity, and metabolic stability. These changes can be leveraged by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profile of drug candidates.[10]

Comparative Biological Activity: Kinase Inhibition

Both purine analogs and this compound derivatives have demonstrated significant potential as kinase inhibitors.[1][2][3][10] The following tables summarize comparative data for representative compounds from both classes against various kinase targets.

Table 1: Comparative Inhibition of Aurora Kinases

Compound IDScaffoldAurora-A IC₅₀ (µM)Aurora-B IC₅₀ (µM)Aurora-C IC₅₀ (µM)Reference
CCT137690 Imidazo[4,5-b]pyridine0.0150.0250.019[11]
Purine Analog A PurineData not availableData not availableData not available-

Note: Direct comparative data for a purine analog against Aurora kinases in the same study was not available. CCT137690 is a potent imidazo[4,5-b]pyridine-based inhibitor.[11]

Table 2: Comparative Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Compound IDScaffoldCDK9 IC₅₀ (µM)Cell LineReference
Compound IX Imidazo[4,5-b]pyridine0.63MCF-7[12]
Sorafenib (Reference)0.76MCF-7[12]
Purine Analog B PurineData not available--

Note: A direct purine analog comparison was not provided in the reference. Sorafenib is included as a reference compound from the study.[12]

Table 3: Comparative Inhibition of TrkA Kinase

Compound IDScaffoldTrkA Cellular IC₅₀ (nM)Reference
Compound 2d Imidazo[4,5-b]pyridine< 1[10]
Compound 3a Purine< 1[10]

This data highlights that both scaffolds can yield highly potent kinase inhibitors, with sub-nanomolar efficacy demonstrated for both an imidazo[4,5-b]pyridine and a purine analog against the TrkA kinase.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of this compound analogs and for conducting in vitro kinase inhibition assays.

General Synthesis of 2-Substituted 1H-imidazo[4,5-b]pyridines

This protocol describes a common method for synthesizing the this compound core via condensation and cyclization.

Materials:

  • 2,3-Diaminopyridine

  • Substituted aryl aldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in DMSO (4 mL), add sodium metabisulfite (0.55 mmol).[7]

  • Heat the reaction mixture at 120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2-substituted this compound.[7]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[8] This type of assay measures the amount of ADP produced, which is proportional to kinase activity.[8]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., imidazo[4,5-b]pyridine or purine analog)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)[8]

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for testing.[8]

  • Kinase Reaction:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or a DMSO control to each well.[8]

    • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[8]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[8]

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[8]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]

    • Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Visualizations: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

Simplified Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling cascade, a common target for both imidazo[4,5-b]pyridine and purine analog inhibitors. These inhibitors typically act by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (e.g., TrkA) Receptor->Kinase1 Signal Extracellular Signal Signal->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Imidazopyridine or Purine Analog Inhibitor->Kinase1 Inhibition

Caption: Simplified kinase signaling cascade and point of inhibition.

General Workflow for Kinase Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing novel kinase inhibitors, from initial compound synthesis to the determination of inhibitory potency.

G A Synthesis of Analogs (Imidazopyridine or Purine) B Compound Library Preparation A->B C High-Throughput Screening (HTS) against Kinase Panel B->C D Hit Identification (Compounds with >50% inhibition) C->D E Dose-Response Assay D->E F IC50 Determination E->F G Lead Compound Selection F->G

Caption: Workflow for the screening and identification of kinase inhibitors.

References

A Comparative Guide to the In Vivo Efficacy of 1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of novel 1H-imidazo[4,5-b]pyridine derivatives against established alternatives in key therapeutic areas: oncology and neuropathic pain. The data presented is compiled from preclinical studies and aims to offer an objective overview to inform further research and development.

Anticancer Efficacy: Targeting Aurora Kinases and CDK9

This compound derivatives have emerged as potent inhibitors of critical cell cycle regulators, particularly Aurora kinases and cyclin-dependent kinase 9 (CDK9), demonstrating significant antitumor activity in preclinical cancer models.

Aurora Kinase Inhibition in Colorectal Cancer

The this compound derivative CCT137690 has been evaluated as a potent Aurora kinase inhibitor. Its in vivo efficacy has been benchmarked against other known Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152), in colorectal cancer xenograft models.

Comparative In Vivo Efficacy of Aurora Kinase Inhibitors in Colorectal Cancer Xenograft Models

CompoundDrug ClassAnimal ModelDosing ScheduleKey Efficacy EndpointResultCitation
CCT137690 Pan-Aurora Kinase InhibitorSW620 human colorectal carcinoma xenografts in nude miceOral administrationInhibition of tumor growthShowed significant efficacy.[1][1]
Alisertib (MLN8237)Aurora A Kinase InhibitorPatient-derived CRC xenograftsNot specifiedTumor Growth Inhibition IndexDemonstrated anti-proliferative effects.[2][2]
Barasertib (AZD1152)Aurora B Kinase InhibitorSW620, HCT116, Colo205 human colorectal tumor xenografts in nude mice150 mg/kg/day (s.c. minipump infusion over 48h)Tumor growth inhibitionSW620: 79% inhibition, HCT116: 60% inhibition, Colo205: 81% inhibition.[3][4][3][4]

Experimental Protocol: Colorectal Cancer Xenograft Model

  • Cell Line: SW620 human colorectal adenocarcinoma cells are commonly used.[5]

  • Animal Model: Female athymic nude mice are typically used for tumor implantation.

  • Tumor Implantation: SW620 cells are harvested and implanted subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The this compound derivative or alternative inhibitors are administered, often orally or via intraperitoneal injection, according to a specified dosing schedule. The control group receives a vehicle.[6]

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.[3][4]

Signaling Pathway: Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are crucial for mitotic progression. Their inhibition disrupts various stages of cell division, leading to apoptosis in cancer cells. Downstream markers such as the phosphorylation of Histone H3 are often used to confirm target engagement.[3][6]

Aurora_Kinase_Signaling_Pathway cluster_0 Mitotic Progression cluster_1 Therapeutic Intervention Aurora Kinases Aurora Kinases Centrosome Separation Centrosome Separation Aurora Kinases->Centrosome Separation Spindle Assembly Spindle Assembly Aurora Kinases->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinases->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases->Cytokinesis Inhibition_of_Aurora_Kinases Inhibition of Aurora Kinases 1H-imidazo[4,5-b]pyridine_derivatives This compound derivatives (e.g., CCT137690) 1H-imidazo[4,5-b]pyridine_derivatives->Inhibition_of_Aurora_Kinases Mitotic_Arrest Mitotic Arrest Inhibition_of_Aurora_Kinases->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Aurora Kinase Signaling and Inhibition by this compound Derivatives.
CDK9 Inhibition in Breast Cancer

Several novel this compound derivatives have been synthesized and shown to possess potent CDK9 inhibitory activity in vitro against breast cancer cell lines like MCF-7.[7][8][9] While specific in vivo data for these particular derivatives is still emerging, their performance can be contextualized by comparing them to established CDK4/6 inhibitors, Palbociclib and Abemaciclib, which have demonstrated in vivo efficacy in breast cancer models.

Comparative In Vitro and In Vivo Efficacy of CDK Inhibitors in Breast Cancer

CompoundDrug ClassCell Line (In Vitro)IC50 (CDK9)Animal Model (In Vivo)Dosing ScheduleKey Efficacy EndpointResultCitation
Imidazo[4,5-b]pyridine Derivative VI CDK9 InhibitorMCF-70.50 µMNot yet reported--Potent in vitro activity.[4]
PalbociclibCDK4/6 InhibitorMCF-7-MCF-7 xenografts in nude miceOral gavageTumor growth delay and progressionSignificant antitumor activity.[10][10]
AbemaciclibCDK4/6 InhibitorT47D-T47D human breast cancer xenografts in athymic nude mice75 mg/kg/day (oral gavage for 21 days)Antitumor activityDemonstrated antitumor activity as a monotherapy.[11][11]

Experimental Protocol: Breast Cancer Xenograft Model

  • Cell Lines: Hormone receptor-positive cell lines such as MCF-7 and T47D are commonly used.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Cancer cells are injected subcutaneously, often in the mammary fat pad, to mimic the primary tumor site.

  • Treatment: Oral gavage is a common route of administration for CDK inhibitors. Treatment is initiated once tumors are established.

  • Efficacy Evaluation: Tumor growth is monitored by caliper measurements. Molecular markers of cell cycle inhibition, such as the phosphorylation of the retinoblastoma protein (Rb), can be assessed in tumor tissues post-treatment.[12]

Signaling Pathway: CDK9 Inhibition

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote transcriptional elongation of oncogenes like MYC and anti-apoptotic proteins like MCL-1. Inhibition of CDK9 leads to the downregulation of these critical survival proteins, ultimately inducing apoptosis in cancer cells.[13]

CDK9_Signaling_Pathway cluster_0 Transcriptional Regulation cluster_1 Therapeutic Intervention CDK9/CyclinT CDK9/Cyclin T (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9/CyclinT->RNA_Pol_II Phosphorylation Inhibition_of_CDK9 Inhibition of CDK9 Oncogene_Transcription Transcription of Oncogenes (e.g., MYC) & Anti-apoptotic proteins (e.g., MCL-1) RNA_Pol_II->Oncogene_Transcription Imidazo_pyridine_CDK9i This compound CDK9 Inhibitors Imidazo_pyridine_CDK9i->Inhibition_of_CDK9 Downregulation_of_MYC_MCL1 Downregulation of MYC and MCL-1 Inhibition_of_CDK9->Downregulation_of_MYC_MCL1 Apoptosis Apoptosis Downregulation_of_MYC_MCL1->Apoptosis

CDK9 Signaling and Inhibition by this compound Derivatives.

Efficacy in Neuropathic Pain: BET Inhibition

The this compound derivative DDO-8926 has been identified as a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor with promising efficacy in a preclinical model of neuropathic pain. Its performance is compared with standard-of-care medications, Gabapentin and Pregabalin.

Comparative In Vivo Efficacy in a Spared Nerve Injury (SNI) Mouse Model

CompoundDrug ClassAnimal ModelKey Efficacy EndpointResultCitation
DDO-8926 BET InhibitorSpared Nerve Injury (SNI) mouse modelAlleviation of mechanical hypersensitivitySignificantly alleviated mechanical hypersensitivity.[6][6]
GabapentinGabapentinoidSpared Nerve Injury (SNI) rodent modelsReversal of mechanical hypersensitivityEffectively alleviates mechanical allodynia.[14][15][14][15]
PregabalinGabapentinoidSpared Nerve Injury (SNI) mouse modelReduction of mechanical and cold hypersensitivitiesAnalgesic effect observed.

Experimental Protocol: Spared Nerve Injury (SNI) Model

  • Animal Model: The Spared Nerve Injury (SNI) model is a widely used and reproducible model of neuropathic pain in mice and rats.

  • Surgical Procedure: The surgery involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.

  • Behavioral Testing: Mechanical allodynia is a key endpoint and is assessed using von Frey filaments. The paw withdrawal threshold in response to the filaments is measured before and after treatment.

  • Treatment: Compounds are typically administered systemically (e.g., intraperitoneally or orally) after the development of neuropathic pain behaviors.

  • Efficacy Evaluation: An increase in the paw withdrawal threshold in the treated group compared to the vehicle-treated group indicates an analgesic effect.

Signaling Pathway: BET Inhibition in Neuropathic Pain

BET proteins are epigenetic readers that play a role in regulating the transcription of pro-inflammatory genes. In the context of neuropathic pain, nerve injury can lead to the activation of microglia and the release of pro-inflammatory cytokines in the spinal cord. BET inhibitors like DDO-8926 can suppress this neuroinflammation by inhibiting the transcription of these cytokines, thereby alleviating pain.[6]

BET_Inhibition_Neuropathic_Pain cluster_0 Pathophysiology of Neuropathic Pain cluster_1 Therapeutic Intervention Nerve_Injury Nerve Injury Microglial_Activation Microglial Activation Nerve_Injury->Microglial_Activation BET_Proteins BET Proteins Microglial_Activation->BET_Proteins Proinflammatory_Cytokines Transcription of Pro-inflammatory Cytokines BET_Proteins->Proinflammatory_Cytokines Inhibition_of_BET Inhibition of BET Proteins Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Pain Pain Hypersensitivity Neuroinflammation->Pain Imidazo_pyridine_BETi This compound BET Inhibitors (e.g., DDO-8926) Imidazo_pyridine_BETi->Inhibition_of_BET Reduced_Cytokines Reduced Cytokine Transcription Inhibition_of_BET->Reduced_Cytokines Reduced_Neuroinflammation Reduced Neuroinflammation Reduced_Cytokines->Reduced_Neuroinflammation Analgesia Analgesia Reduced_Neuroinflammation->Analgesia

Mechanism of BET Inhibition in Neuropathic Pain by this compound Derivatives.

References

Kinase Selectivity Profiling of 1H-imidazo[4,5-b]pyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and interact with the ATP-binding site of a wide range of protein kinases. This has led to the development of numerous inhibitors targeting key kinases involved in cancer and other diseases. This guide provides a comparative analysis of the kinase selectivity profiles of several this compound-based inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. We present quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways to facilitate a comprehensive understanding of these compounds.

Comparative Kinase Selectivity Data

The following tables summarize the kinase inhibitory activity of selected this compound derivatives against a panel of kinases. The data, presented as IC50 or Kd values, are extracted from peer-reviewed scientific literature and provide a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine-based Dual FLT3/Aurora Kinase Inhibitor (Compound 27e) [1][2]

Kinase TargetKd (nM)
Aurora-A7.5
Aurora-B48
FLT36.2
FLT3-ITD38
FLT3(D835Y)14

Kd (dissociation constant) values indicate the inhibitor's binding affinity; lower values signify higher affinity.

Table 2: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine-based Aurora-A Selective Inhibitor (Compound 28c)

Kinase TargetIC50 (µM)
Aurora-A0.067
Aurora-B12.71
FLT30.162

IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%; lower values indicate higher potency.

Table 3: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine-based TrkA Inhibitor (Compound 2d) [3]

Kinase TargetCellular IC50 (nM)
TrkA< 1

Cellular IC50 values reflect the inhibitor's potency within a cellular environment.

Table 4: Comparison with an Alternative Scaffold - Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor [4]

Kinase TargetIC50 (nM)
Aurora-A~3
Aurora-B~3
JAK2Data not specified
Abl (T315I)Data not specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the kinase selectivity profiling of this compound inhibitors.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. A common method is the mobility shift assay.[5]

Protocol for Microfluidic Mobility Shift Assay: [5]

  • Compound Preparation: Inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Kinase Reaction Mixture: The reaction mixture is prepared containing the purified kinase, a fluorescently labeled peptide substrate, and ATP in an appropriate reaction buffer.

  • Incubation: The inhibitor dilutions are added to the kinase reaction mixture and incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-90 minutes) to allow the kinase reaction to proceed.

  • Termination: The reaction is stopped by the addition of a termination buffer.

  • Microfluidic Separation: The reaction products (phosphorylated and unphosphorylated peptides) are separated based on their charge and size using a microfluidic chip-based electrophoresis system.

  • Detection and Data Analysis: The fluorescent signals of the separated peptides are detected, and the amount of product formation is quantified. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve using appropriate software like GraphPad Prism.

Cellular Kinase Assays

Cellular assays are crucial for evaluating the efficacy of an inhibitor in a more biologically relevant context. These assays measure the inhibition of a specific kinase-mediated signaling event within intact cells.

Protocol for Cellular Aurora Kinase Inhibition Assay:

  • Cell Culture: Human tumor cell lines (e.g., Hela or HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the inhibitor or vehicle (DMSO) for a specified period (e.g., 1-2 hours).

  • Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.

  • Western Blotting or ELISA: The levels of phosphorylated and total target proteins are measured using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA). For example, to assess Aurora-A inhibition, antibodies specific for phosphorylated Aurora-A (at T288) and total Aurora-A are used.

  • Data Analysis: The signal intensities are quantified, and the ratio of phosphorylated to total protein is calculated. The percentage of inhibition of phosphorylation is determined for each inhibitor concentration, and the cellular IC50 value is calculated.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Compound Dilution incubation Incubation compound->incubation kinase_mix Kinase Reaction Mixture Preparation kinase_mix->incubation termination Reaction Termination incubation->termination separation Microfluidic Separation termination->separation detection Detection & Quantification separation->detection data_analysis IC50 Determination detection->data_analysis signaling_pathway cluster_aurora Aurora Kinase Pathway cluster_flt3 FLT3 Signaling cluster_downstream Downstream Effects cluster_inhibitor Inhibitor AuroraA Aurora A Mitosis Mitotic Progression AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis FLT3 FLT3 Cell_Proliferation Cell Proliferation & Survival FLT3->Cell_Proliferation Inhibitor This compound Inhibitor Inhibitor->AuroraA inhibition Inhibitor->AuroraB inhibition Inhibitor->FLT3 inhibition

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to 1H-Imidazo[4,5-b]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is a critical aspect of preclinical development. The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of select drugs based on this scaffold, supported by experimental data and detailed protocols for assessment.

The selectivity of a kinase inhibitor is a key determinant of its therapeutic efficacy and potential for off-target effects. While high selectivity for the intended target is often desirable, polypharmacology, or the modulation of multiple targets, can also be therapeutically beneficial. Therefore, a comprehensive assessment of a compound's activity across the kinome is essential.

Comparative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activity (IC50 values) of several this compound-based compounds against a panel of kinases. Lower IC50 values indicate greater potency. This data provides a quantitative comparison of their cross-reactivity profiles.

CompoundPrimary Target(s)Off-Target KinaseIC50 (nM)Reference CompoundPrimary Target(s)Off-Target KinaseIC50 (nM)
Compound 28c Aurora-AAurora-B12,710Compound 21a Aurora-AhERG>10,000
FLT3162Aurora-B--
Compound 22d Aurora-AhERG6,300Compound 27e Aurora-AAurora-B148
Aurora-B--FLT3--
Compound 2c TrkAFGFR1>100Compound 31 Aurora-AAurora-B198
TrkB<100Aurora-C227
Flt3<100
Ret<100
MuSK<100
Lck<100
Compound I CDK9-630-1320Sorafenib CDK9-760

Note: Data is compiled from multiple sources. Assay conditions may vary.

Experimental Protocols

A thorough assessment of cross-reactivity involves multiple experimental approaches. Below are detailed protocols for two common and robust methods for determining kinase inhibitor selectivity.

In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

This method determines the effect of a compound on the activity of a panel of kinases by quantifying the amount of ADP produced in the kinase reaction.[1]

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and buffers.[1][2]

  • Test compound (this compound-based drug) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay reagents.

  • 384-well plates.

  • Multichannel pipette or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare a 2.5X working stock of the kinase buffer.[1]

  • Prepare working stocks of the kinases by diluting the provided concentrated stocks.[1]

  • Prepare a working stock of the ATP/Substrate mixture.[1]

  • Dispense 1 µL of the test compound at various concentrations into the wells of a 384-well plate. Include a DMSO-only control.

  • Add 2 µL of the Kinase Working Stock to the appropriate wells.[1]

  • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock to each well.[1]

  • Incubate the plate at room temperature for 60 minutes.[1]

  • Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and incubating again.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.[3][4] An increase in Tm indicates that the ligand stabilizes the protein, suggesting a binding interaction.[3]

Materials:

  • Purified kinase protein of interest.

  • SYPRO™ Orange dye.[3]

  • Test compound (this compound-based drug) dissolved in DMSO.

  • Standard Tm buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).[3]

  • Real-time PCR instrument.[3]

  • 384-well PCR plates.[3]

Procedure:

  • Prepare a protein solution in the Tm buffer (e.g., 2 µM).[3]

  • Add SYPRO™ Orange dye to the protein solution (typically a 1:1000 dilution of a 5000x stock).[3]

  • Aliquot 10 µL of the protein-dye mixture into each well of a 384-well PCR plate.[3]

  • Add the test compound to each well (e.g., 10 nL of a 10 mM stock for a final concentration of 10 µM).[3] Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.[3]

  • Place the plate in a real-time PCR instrument.

  • Run a temperature scan from 25°C to 95°C, increasing the temperature in increments (e.g., 1°C per minute) while continuously monitoring the fluorescence.[5]

  • The temperature at which the protein unfolds will result in an increase in fluorescence as the dye binds to the exposed hydrophobic regions of the protein.

  • Determine the melting temperature (Tm) by identifying the midpoint of the transition in the melting curve, often by calculating the maximum of the first derivative.

  • The difference in Tm between the protein with and without the compound (ΔTm) indicates the extent of stabilization and can be correlated with binding affinity.

Visualizing Biological Context and Experimental Design

To better understand the implications of cross-reactivity and the methods used for its assessment, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

cluster_0 Upstream Signals cluster_1 Aurora Kinase Signaling cluster_2 Cellular Processes Growth Factors Growth Factors Mitotic Signals Mitotic Signals Aurora-A Aurora-A Mitotic Signals->Aurora-A PLK1 PLK1 Aurora-A->PLK1 Aurora-B Aurora-B Histone H3 Histone H3 Aurora-B->Histone H3 Cytokinesis Cytokinesis Aurora-B->Cytokinesis Centrosome Maturation Centrosome Maturation PLK1->Centrosome Maturation Spindle Assembly Spindle Assembly PLK1->Spindle Assembly Chromosome Segregation Chromosome Segregation Histone H3->Chromosome Segregation Drug This compound -based Inhibitor Drug->Aurora-A Drug->Aurora-B Cross-reactivity

Simplified Aurora Kinase Signaling Pathway

cluster_0 Compound Preparation cluster_1 Primary Assay cluster_2 Cross-Reactivity Screening cluster_3 Secondary & Cellular Assays Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution Primary Target Kinase Assay Primary Target Kinase Assay Serial Dilution->Primary Target Kinase Assay Determine On-Target IC50 Determine On-Target IC50 Primary Target Kinase Assay->Determine On-Target IC50 Kinome-wide Panel Screening Kinome-wide Panel Screening Determine On-Target IC50->Kinome-wide Panel Screening Identify Off-Target Hits Identify Off-Target Hits Kinome-wide Panel Screening->Identify Off-Target Hits Dose-Response for Off-Targets Dose-Response for Off-Targets Identify Off-Target Hits->Dose-Response for Off-Targets Cell-Based Assays Cell-Based Assays Dose-Response for Off-Targets->Cell-Based Assays Data Analysis Data Analysis Cell-Based Assays->Data Analysis

References

A Comparative Guide to the Synthetic Methodologies of 1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural analogy to purines, leading to a wide range of biological activities. The efficient synthesis of this moiety is crucial for the development of novel therapeutic agents. This guide provides an objective comparison of various synthetic methodologies for this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The choice of synthetic route to 1H-imidazo[4,5-b]pyridines depends on factors such as desired substitution patterns, available starting materials, and required scale. The following table summarizes and compares key quantitative data for several common methodologies.

MethodologyStarting MaterialsReagents/CatalystReaction ConditionsYield (%)AdvantagesDisadvantages
1. Condensation with Carboxylic Acids 2,3-Diaminopyridine, Formic AcidNoneReflux, 6 h~75%[1][2]Simple, straightforward, good for unsubstituted core.Requires high temperatures and long reaction times.
2. Condensation with Aldehydes 2,3-Diaminopyridine, Aryl aldehydesNone (air oxidation)Water, Thermal83-87%[1][2]Environmentally benign (uses water), one-pot, good yields.Limited to aldehyde substrates, potential for side reactions.
3. Reductive Cyclization 2-Nitro-3-aminopyridine, Ketones/AldehydesSnCl₂·2H₂O or Na₂S₂O₄Formic acid or aqueous pasteVariesAccess to diverse substitutions, one-pot.Requires stoichiometric reducing agents.
4. Microwave-Assisted Synthesis 2,3-Diaminopyridine, Fluorinated carboxylic acidsSilica gel (optional)Microwave irradiation, 100 W54-99%[1]Rapid reaction times, high yields, suitable for library synthesis.Requires specialized microwave equipment.
5. Al³⁺-K10 Clay Catalysis 2-Nitro-3-aminopyridine, KetonesAl³⁺-K10 montmorillonite clayToluene, Reflux80-93%[1]Heterogeneous catalyst (reusable), excellent yields, tolerates various functional groups.Catalyst preparation may be required.
6. Synthesis from 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine, Primary amines, AldehydesZn, HClH₂O-IPA, 80 °CHigh (overall)Tandem one-pot synthesis, broad substrate scope, green solvent system.[3][4]Multi-step one-pot procedure can be complex to optimize.

Detailed Experimental Protocols

Classical Synthesis via Condensation with Formic Acid

This method represents a fundamental approach to the synthesis of the unsubstituted this compound core.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2,3-diaminopyridine.

  • Add an excess of 100% formic acid.[2]

  • Heat the reaction mixture to reflux and maintain for 6 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a base (e.g., sodium bicarbonate solution).

  • The product precipitates and can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]

One-Pot Synthesis via Condensation with Aldehydes

This environmentally friendly method utilizes water as a solvent and proceeds via an air-oxidative cyclocondensation.

Procedure:

  • To a suspension of 2,3-diaminopyridine in water, add the desired substituted aryl aldehyde.

  • Heat the reaction mixture under thermal conditions (e.g., reflux).

  • The reaction is open to the air to facilitate oxidative cyclocondensation.[1][2]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with water, and dried to afford the 2-substituted-1H-imidazo[4,5-b]pyridine.[1][2]

Reductive Cyclization of 2-Nitro-3-aminopyridine with Ketones

This one-pot method allows for the synthesis of 2,2-disubstituted this compound derivatives.

Procedure:

  • In a suitable solvent such as formic acid, dissolve 2-nitro-3-aminopyridine and the desired ketone.[1]

  • Add SnCl₂·2H₂O as the reducing agent to the mixture.[1]

  • Stir the reaction at an appropriate temperature (e.g., room temperature to reflux) and monitor by TLC.

  • The reaction proceeds through the reduction of the nitro group to an amine, followed by cyclization with the ketone.

  • After the reaction is complete, perform an aqueous work-up, neutralizing the acid and extracting the product with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of 1H-imidazo[4,5-b]pyridines.

Procedure:

  • In a microwave-safe reaction vessel, combine 2,3-diaminopyridine and a carboxylic acid or aldehyde.

  • A solid support like silica gel can be added to ensure even heating.[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and power (e.g., 100 W) for a short duration (typically minutes).[1]

  • After irradiation, cool the vessel to room temperature.

  • Extract the product from the solid support using a suitable solvent.

  • The solvent is removed under reduced pressure, and the product is purified if necessary.

Synthesis from 2-Chloro-3-nitropyridine (Tandem One-Pot Reaction)

This efficient method involves a sequence of reactions in a single pot to generate highly substituted imidazo[4,5-b]pyridines.[3][4]

Procedure:

  • Dissolve 2-chloro-3-nitropyridine in a 1:1 mixture of H₂O and isopropanol (IPA).[3][4]

  • Add a primary amine and heat the mixture at 80 °C for 2 hours to perform a nucleophilic aromatic substitution (SNA_r_).[3][4]

  • To the same reaction mixture, add Zn dust and concentrated HCl and continue heating at 80 °C for 45 minutes to reduce the nitro group.[3][4]

  • Finally, add an aldehyde to the in situ generated diamine and continue heating at 80 °C for 2 hours to achieve cyclization.

  • After cooling, the reaction is worked up by adding a base and extracting the product with an organic solvent.

  • The product is then purified by column chromatography.

Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of three distinct synthetic methodologies for this compound.

G1 DAP 2,3-Diaminopyridine Intermediate Formamide Intermediate DAP->Intermediate Reaction FA Formic Acid FA->Intermediate IP This compound Intermediate->IP Cyclization (Reflux, 6h)

Caption: Classical synthesis of this compound.

G2 NAP 2-Nitro-3-aminopyridine Diamine In situ Diamine NAP->Diamine Reduction Ketone Ketone (R1, R2) Subst_IP 2,2-Disubstituted This compound Ketone->Subst_IP SnCl2 SnCl2·2H2O SnCl2->Diamine Diamine->Subst_IP Cyclization G3 CNP 2-Chloro-3-nitropyridine SNAr_Product SNAr Product CNP->SNAr_Product Amine Primary Amine Amine->SNAr_Product Step 1: SNAr (80°C, 2h) Diamine_Inter N-Substituted Diamine SNAr_Product->Diamine_Inter Step 2: Reduction (80°C, 45min) Reduction Reduction (Zn, HCl) Final_Product Substituted This compound Diamine_Inter->Final_Product Step 3: Cyclization (80°C, 2h) Aldehyde Aldehyde Aldehyde->Final_Product

References

validation of 1H-imidazo[4,5-b]pyridine as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of 1H-imidazo[4,5-b]pyridine-based compounds against other alternatives, supported by experimental data, validating its role as a versatile and potent scaffold in drug discovery.

The this compound core, a bioisostere of natural purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to the development of potent therapeutic agents across various disease areas. This guide provides a comparative analysis of this scaffold, presenting key data on its biological activities, outlining experimental protocols for its evaluation, and visualizing its role in cellular pathways and drug design workflows.

Performance Comparison: A Multi-Targeting Powerhouse

The versatility of the this compound scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. Below is a comparative summary of its performance in key therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Table 1: Comparison of Anticancer Activity of this compound Derivatives

Compound ClassTarget KinaseIC50 (µM)Comparison CompoundTarget KinaseIC50 (µM)
Imidazo[4,5-b]pyridine Derivative ICDK90.63 - 1.32SorafenibCDK90.76[1]
Imidazo[4,5-b]pyridine Derivative IIc-MetNanomolar range---

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

As shown in Table 1, certain this compound derivatives exhibit potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), with activities comparable to the established drug Sorafenib.[1] Furthermore, structural optimization has led to the discovery of novel derivatives with nanomolar inhibitory activity against the c-Met kinase, a key target in cancer therapy.[2]

Antimicrobial and Antifungal Activity

The scaffold has also been successfully exploited for the development of antimicrobial and antifungal agents.

Table 2: Comparison of Antimicrobial and Antifungal Activity

CompoundTarget OrganismMIC (µg/mL)Comparison CompoundTarget OrganismMIC (µg/mL)
Imidazo[4,5-b]pyridine Derivative 5cM. tuberculosis H37Rv0.6 µmol/L---
Imidazo[4,5-b]pyridine Derivative 5gM. tuberculosis H37Rv0.5 µmol/L---
Imidazo[4,5-b]pyridine Derivative 7bPuccinia polysora4.00 mg/LTebuconazolePuccinia polysoraComparable

MIC: Minimum Inhibitory Concentration. A lower value indicates higher antimicrobial activity.

Novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis (H37Rv strain), with MIC values in the sub-micromolar range.[3] In the realm of antifungal agents, a series of imidazo[4,5-b]pyridine derivatives exhibited potent activity against the fungus Puccinia polysora, with one compound showing efficacy comparable to the commercial fungicide Tebuconazole.[4][5]

Anti-inflammatory and Antiviral Activities

The therapeutic potential of this scaffold extends to anti-inflammatory and antiviral applications. Certain derivatives have been shown to diminish inflammatory responses, while others exhibit selective activity against specific viruses.[6][7] For instance, some compounds have demonstrated selective but moderate activity against the Respiratory Syncytial Virus (RSV).[7]

Experimental Protocols

The validation of the this compound scaffold relies on robust experimental methodologies. Below are outlines of key experimental protocols.

General Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the this compound core involves the condensation of 2,3-diaminopyridine with various aldehydes.

Protocol 1: Synthesis via Oxidative Cyclocondensation

  • Reaction Setup: A mixture of 2,3-diaminopyridine (1 mmol) and a substituted aryl aldehyde (1 mmol) is prepared in water.

  • Heating: The reaction mixture is heated under thermal conditions.

  • Reaction Mechanism: The reaction proceeds via an air oxidative cyclocondensation in a single step.

  • Yield: This method typically results in excellent yields of the corresponding this compound derivatives (83%–87%).[6]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays.

Protocol 2: CDK9/Cyclin T1 Inhibition Assay

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK9/cyclin T1 enzyme.

  • Reagents: Recombinant human CDK9/cyclin T1 enzyme, substrate peptide, ATP, and the test compound.

  • Procedure: The enzyme, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using standard methods.

Protocol 3: Broth Microdilution Method for M. tuberculosis

  • Inoculum Preparation: A standardized suspension of M. tuberculosis H37Rv is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated at 37°C for a specified period.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Role of this compound

Graphical representations are crucial for understanding the complex interactions and workflows in drug discovery.

G General Synthetic Workflow for this compound Derivatives cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Diversification cluster_evaluation Biological Evaluation 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation/Cyclization Condensation/Cyclization 2,3-Diaminopyridine->Condensation/Cyclization Aldehydes/Carboxylic Acids Aldehydes/Carboxylic Acids Aldehydes/Carboxylic Acids->Condensation/Cyclization Substitution Reactions Substitution Reactions Condensation/Cyclization->Substitution Reactions Screening Screening Substitution Reactions->Screening SAR Studies SAR Studies Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Synthetic workflow for this compound drug discovery.

Simplified CDK9 Signaling Pathway and Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascade Signaling Cascade Receptor Tyrosine Kinases->Signaling Cascade CDK9/Cyclin T1 CDK9/Cyclin T1 Signaling Cascade->CDK9/Cyclin T1 RNA Polymerase II RNA Polymerase II CDK9/Cyclin T1->RNA Polymerase II Phosphorylation Gene Transcription Gene Transcription RNA Polymerase II->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->CDK9/Cyclin T1

Caption: Inhibition of the CDK9 signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Logic Core Scaffold This compound R1 Substitution R1 Substitution Core Scaffold->R1 Substitution R2 Substitution R2 Substitution Core Scaffold->R2 Substitution R3 Substitution R3 Substitution Core Scaffold->R3 Substitution Biological Activity Biological Activity R1 Substitution->Biological Activity R2 Substitution->Biological Activity R3 Substitution->Biological Activity Increased Potency Increased Potency Biological Activity->Increased Potency Decreased Potency Decreased Potency Biological Activity->Decreased Potency

Caption: Logical flow of structure-activity relationship studies.

References

Comparative Docking Analysis of 1H-imidazo[4,5-b]pyridine Isomers and Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies conducted on various isomers and derivatives of the 1H-imidazo[4,5-b]pyridine scaffold. This heterocyclic moiety is a significant pharmacophore, analogous to purines, and is a common structural motif in molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] This guide summarizes quantitative data from several studies to facilitate comparison and provides a detailed, generalized experimental protocol for performing similar in-silico analyses.

Data Presentation: Comparative Docking and Biological Activity

The following tables summarize the results of various molecular docking and biological activity studies on this compound derivatives. It is important to note that these results are compiled from different studies and, therefore, involve different biological targets, software, and specific protocols. Direct comparison of docking scores across different studies should be approached with caution.

Table 1: Docking Scores and Biological Activity of Imidazo[4,5-b]pyridine Derivatives against Various Targets

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Biological Activity (MIC/IC50)Reference
Imidazo[4,5-b]pyridine-5-thione derivative (Compound 3)S. aureus tyrosyl-tRNA synthetase-9.37MIC = 0.49 µg/mL[3]
6-(4-nitrophenoxy)-2-(2,6-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine (5g)Mycobacterium tuberculosis (target inferred as DprE1)Not explicitly stated, but showed promising interactionsMIC = 0.5 µmol/L[4]
6-(4-nitrophenoxy)-2-(phenyl)-1H-imidazo[4,5-b]pyridine derivative (5c)Mycobacterium tuberculosis (target inferred as DprE1)Not explicitly stated, but showed promising interactionsMIC = 0.6 µmol/L[4]
6-(4-nitrophenoxy)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridine (5i)Mycobacterium tuberculosis (target inferred as DprE1)Not explicitly stated, but showed promising interactionsMIC = 0.8 µmol/L[4]
Imidazo[4,5-b]pyridine derivative (1i)Mycobacterium tuberculosis Lumazine synthaseNot explicitly stated, identified as a "best fit candidate"Potent antibacterial/antifungal activity[5]
Imidazo[4,5-b]pyridine derivative (2f)Mycobacterium tuberculosis Lumazine synthaseNot explicitly stated, identified as a "best fit candidate"Potent antibacterial/antifungal activity[5]
Imidazo[4,5-b]pyridine derivativesAurora A kinaseNot explicitly stated, used to build CoMFA/CoMSIA modelsIC50 values used for QSAR model generation[6]
N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamideVarious microbial strainsNot explicitly stated, but pharmacokinetic studies conductedAntimicrobial activity evaluated[7]

Experimental Protocols: A Generalized Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] The following protocol outlines a general workflow for conducting molecular docking studies, based on common practices cited in the literature.[9][10]

1. Preparation of the Target Protein:

  • Acquisition: Obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).

  • Preprocessing: Remove water molecules, co-ligands, and any non-essential ions from the PDB file.

  • Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign Kollman charges to the protein atoms.

  • File Conversion: Convert the prepared protein file into the PDBQT format, which is required by docking software like AutoDock.[9]

2. Preparation of the Ligand (this compound isomers/derivatives):

  • Structure Generation: Draw the 2D structures of the ligands and convert them to 3D structures using a molecular editor.

  • Energy Minimization: Minimize the energy of the 3D ligand structures to obtain a stable conformation.

  • Torsion Root Detection: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

  • File Conversion: Save the prepared ligand structures in the PDBQT format.

3. Docking Simulation:

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid are critical parameters that define the search space for the ligand.

  • Docking Algorithm Selection: Choose an appropriate search algorithm, such as a genetic algorithm, to explore the conformational space of the ligand within the defined grid box.[11]

  • Execution: Run the docking simulation. The software will generate multiple possible binding poses for the ligand and calculate a corresponding binding affinity or docking score for each pose.

4. Analysis of Results:

  • Pose Selection: Analyze the generated binding poses. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Validation: To validate the docking protocol, the co-crystallized ligand (if available) can be re-docked into the protein's active site. A successful protocol should reproduce the experimental binding mode with a low root-mean-square deviation (RMSD).[12]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in comparative docking studies.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (PDB) PrepProt Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligands Generate 3D Structures of Imidazo[4,5-b]pyridine Isomers PrepLig Prepare Ligands (Energy minimization, define rotatable bonds) Ligands->PrepLig Grid Define Active Site & Grid Box PrepProt->Grid RunDock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->RunDock Grid->RunDock Results Generate Docking Poses & Scores RunDock->Results Analysis Analyze Binding Interactions (H-bonds, hydrophobic, etc.) Results->Analysis Comparison Compare Docking Scores of Isomers Analysis->Comparison SAR Establish Structure-Activity Relationship (SAR) Comparison->SAR SAR->Ligands Design New Derivatives

Caption: Workflow for a comparative molecular docking study.

G cluster_targets Biological Targets cluster_interactions Key Molecular Interactions center Imidazo[4,5-b]pyridine Core Scaffold Kinase Kinases (e.g., Aurora A) center->Kinase Synthase Synthases (e.g., Lumazine Synthase) center->Synthase Antimicrobial Antimicrobial Targets (e.g., DprE1, tRNA Synthetase) center->Antimicrobial HBond Hydrogen Bonding Kinase->HBond Hydrophobic Hydrophobic Interactions Synthase->Hydrophobic PiStack π-π Stacking Antimicrobial->PiStack VDW Van der Waals Forces Antimicrobial->VDW

Caption: Logical relationships in imidazo[4,5-b]pyridine docking.

References

Establishing the Mechanism of Action of 1H-imidazo[4,5-b]pyridine Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the development of novel anticancer agents. Its structural similarity to purine has made it a focal point for designing compounds that can interact with key cellular targets involved in cancer progression. This guide provides a comparative analysis of the mechanism of action of promising this compound derivatives, juxtaposing their performance with established anticancer drugs. Experimental data is presented to support the analysis, and detailed protocols for key assays are provided to facilitate further research.

I. Comparative Anticancer Activity

The in vitro cytotoxic activity of several this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50) and compare them with standard chemotherapeutic agents and a targeted therapy.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives and Standard Anticancer Drugs

Compound/DrugMCF-7 (Breast)HCT116 (Colon)A549 (Lung)Reference
This compound Derivatives
Compound IX (CDK9 Inhibitor)0.851.05Not Reported[1]
Compound VIII (CDK9 Inhibitor)0.921.12Not Reported[1]
CCT137690 (Aurora Kinase Inhibitor)Not ReportedNot ReportedNot Reported[2]
Standard Chemotherapeutic Agents
Doxorubicin~1.65Not ReportedNot Reported[1]
Paclitaxel~0.064~0.00246Not Reported[1]
Targeted Therapy Agent
Gefitinib (EGFR Inhibitor)>10>107.0 - 31.0[3][4]

Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

CompoundTarget KinaseIC50 (µM)Reference
CCT137690Aurora-A0.015[2]
Aurora-B0.025[2]
Compound 31Aurora-A0.042[5]
Aurora-B0.198[5]
Aurora-C0.227[5]
CDK9 Inhibitor SeriesCDK90.63 - 1.32[6]

II. Mechanism of Action: Unraveling the Molecular Pathways

The anticancer effects of this compound derivatives are primarily attributed to their ability to induce apoptosis and cause cell cycle arrest, often through the inhibition of key protein kinases.

A. Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to trigger programmed cell death, or apoptosis, in cancer cells. Studies have shown that this compound derivatives are potent inducers of apoptosis.

Experimental Data: Quantitative Analysis of Apoptosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells that have lost membrane integrity (late apoptosis/necrosis).

One study on imidazo[1,2-a]pyridine derivatives (a related scaffold) demonstrated a significant increase in the apoptotic population of cancer cells after treatment. For instance, after treatment with a novel derivative, the percentage of early and late apoptotic melanoma cells increased significantly in a dose-dependent manner[7].

Another study on a different series of imidazo[1,2-a]pyridines showed that treatment of HCC1937 breast cancer cells with compound IP-5 led to a notable increase in apoptosis, as evidenced by increased levels of cleaved PARP and activated caspases 7 and 8[8].

Logical Relationship: Apoptosis Induction Pathway

This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Activation of Caspases Activation of Caspases Kinase Inhibition->Activation of Caspases Cleavage of PARP Cleavage of PARP Activation of Caspases->Cleavage of PARP DNA Fragmentation DNA Fragmentation Cleavage of PARP->DNA Fragmentation Apoptotic Body Formation Apoptotic Body Formation DNA Fragmentation->Apoptotic Body Formation Apoptosis Apoptosis Apoptotic Body Formation->Apoptosis

Caption: Simplified pathway of apoptosis induction by this compound agents.

B. Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been shown to disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases.

Experimental Data: Cell Cycle Analysis

Cell cycle distribution is commonly analyzed by flow cytometry after staining the cellular DNA with propidium iodide. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

For example, treatment of melanoma and cervical cancer cells with an imidazo[1,2-a]pyridine derivative (compound 6) resulted in a significant accumulation of cells in the G2/M phase[7]. This G2/M arrest is a common consequence of the inhibition of Aurora kinases, which play a crucial role in mitotic progression.

Experimental Workflow: Cell Cycle Analysis

cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Harvest Cells Harvest Cells Treat with Compound->Harvest Cells Fix in Ethanol Fix in Ethanol Harvest Cells->Fix in Ethanol Stain with PI/RNase Stain with PI/RNase Fix in Ethanol->Stain with PI/RNase Flow Cytometry Flow Cytometry Stain with PI/RNase->Flow Cytometry Histogram Analysis Histogram Analysis Flow Cytometry->Histogram Analysis Quantify Cell Cycle Phases Quantify Cell Cycle Phases Histogram Analysis->Quantify Cell Cycle Phases

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

C. Inhibition of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound derivatives is often a direct consequence of their inhibitory effects on critical signaling pathways that are frequently dysregulated in cancer.

1. Aurora Kinase Pathway

Several this compound derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[2][9] Inhibition of these kinases leads to mitotic defects, polyploidy, and ultimately, apoptosis.

Signaling Pathway: Aurora Kinase Inhibition

This compound This compound Aurora Kinase A/B Aurora Kinase A/B This compound->Aurora Kinase A/B Centrosome Maturation Centrosome Maturation Aurora Kinase A/B->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinase A/B->Spindle Assembly Cytokinesis Cytokinesis Aurora Kinase A/B->Cytokinesis Proper Mitosis Proper Mitosis Centrosome Maturation->Proper Mitosis Spindle Assembly->Proper Mitosis Cytokinesis->Proper Mitosis Cell Proliferation Cell Proliferation Proper Mitosis->Cell Proliferation

References

Assessing the Off-Target Effects of 1H-imidazo[4,5-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1] However, ensuring the selectivity of these compounds is a critical aspect of drug development to minimize toxicity and achieve a favorable therapeutic window. This guide provides a comparative overview of the off-target effects of this compound derivatives, with a focus on quantitative data, experimental protocols for assessment, and comparison with alternative kinase inhibitors.

Understanding Off-Target Effects in Kinase Inhibitors

Most small-molecule kinase inhibitors target the highly conserved ATP-binding site of the kinase catalytic domain.[2] This conservation can lead to a lack of selectivity, where the inhibitor binds to and inhibits unintended kinases, known as off-target effects.[2][3] These off-target interactions can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, comprehensive profiling of off-target activities is essential for the development of safe and effective kinase inhibitors.

Strategies for Assessing Off-Target Effects

A variety of in vitro and cellular assays are employed to determine the off-target profile of a compound. A tiered approach is often utilized, starting with broad screening panels and progressing to more focused cellular assays.

1. Biochemical Kinase Profiling: This is a primary method to assess the selectivity of a kinase inhibitor. It involves testing the compound against a large panel of purified kinases in a cell-free system. These assays measure the direct inhibition of kinase activity, typically through radiometric or fluorescence/luminescence-based methods that quantify the transfer of a phosphate group from ATP to a substrate.[5]

2. Cellular Target Engagement Assays: These assays confirm that the inhibitor can bind to its intended and unintended targets within a cellular context. This is crucial as cell permeability and intracellular ATP concentrations can influence a compound's efficacy. Methods like the cellular thermal shift assay (CETSA) or NanoBRET can be used to quantify target engagement.

3. Phenotypic Screening: This involves observing the effects of a compound on cellular phenotypes, such as cell proliferation, apoptosis, or morphology. Unexpected phenotypic changes can allude to off-target activities.

Comparison of Off-Target Profiles: 1H-imidazo[4,5-b]pyridines vs. Alternatives

To provide a clear comparison, this guide focuses on a representative this compound derivative with known dual Aurora/FLT3 kinase inhibitory activity, and compares its off-target profile with two multi-targeted kinase inhibitors, Sorafenib and Sunitinib.

Compound ClassPrimary Target(s)Key Off-TargetsReference
This compound Derivative (e.g., CCT241736) Aurora-A, Aurora-B, FLT3hERG (in some derivatives)[6]
Sorafenib RAF-1, B-RAF, VEGFR-1, -2, -3, PDGFR-β, c-Kit, FLT3, RET5-HT Receptors[7][8]
Sunitinib PDGFRβ, VEGFR2, c-KIT, FLT3AMPK, RSK1, ABCG2 Transporter, P-gp (ABCB1)[9]
Quantitative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against their primary targets and a selection of off-targets. Lower IC50 values indicate greater potency.

Kinase TargetThis compound (CCT241736) IC50 (µM)Sorafenib IC50 (nM)Sunitinib IC50 / Ki (nM)
Aurora-A 0.038--
Aurora-B 0.148 (cellular)--
FLT3 -5850 (ITD mutant)
RAF-1 -6-
B-RAF -22-
VEGFR-2 -9080 / 9
PDGFR-β -572 / 8
c-KIT -684 (Ki)
AMPK --Potent Inhibitor
hERG >25--

Data compiled from multiple sources.[6][7][9]

Experimental Protocols

In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a common method for determining the IC50 of a compound against a panel of kinases.

Materials:

  • Recombinant kinases

  • Kinase-specific substrate peptides or proteins

  • [γ-³³P]ATP

  • Test compound (e.g., this compound derivative)

  • Kinase reaction buffer

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, combine the kinase, its substrate, and the kinase reaction buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and spot the reaction mixture onto filter plates to capture the phosphorylated substrate.

  • Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116 human colon carcinoma)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.[9]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth) value.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general workflow for off-target effect assessment and a simplified signaling pathway relevant to the discussed kinase inhibitors.

Off_Target_Assessment_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies biochem_screening Broad Kinome Panel (e.g., >100 kinases) ic50_determination IC50 Determination for Hits biochem_screening->ic50_determination Identify preliminary off-targets target_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) biochem_screening->target_engagement Validate cellular activity phenotypic_screening Phenotypic Screening (e.g., Proliferation, Apoptosis) ic50_determination->phenotypic_screening biomarker_analysis Biomarker Modulation (e.g., Western Blot) phenotypic_screening->biomarker_analysis animal_models Xenograft/Transgenic Models phenotypic_screening->animal_models Assess in vivo efficacy and safety toxicity_studies Toxicology Assessment animal_models->toxicity_studies

General workflow for assessing off-target effects.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival CellCycle Cell Cycle Progression Transcription->CellCycle Proliferation Proliferation CellCycle->Proliferation

Simplified RTK signaling pathway.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery. For this compound-based kinase inhibitors, a thorough understanding of their selectivity profile is paramount for their successful clinical translation. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive picture of a compound's activity, enabling the selection of candidates with the most favorable safety and efficacy profiles. Comparing these profiles to those of existing drugs like Sorafenib and Sunitinib provides valuable context and aids in the development of next-generation inhibitors with improved selectivity and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of 1H-Imidazo[4,5-b]pyridine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1H-Imidazo[4,5-b]pyridine, a heterocyclic compound utilized in various research applications. Adherence to these protocols is critical due to the compound's potential hazards.

Immediate Safety Considerations:

This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Procedural Steps for Proper Disposal

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the process for collecting and preparing the waste for pickup.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as unused product, reaction byproducts, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials.

  • This waste should be classified as solid, non-halogenated organic waste.

  • Crucially, do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, to prevent unforeseen chemical reactions.

Step 2: Containerization and Labeling

  • Use a chemically resistant and sealable container for waste collection. The container must be in good condition, free from leaks or defects.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List the primary hazards associated with the chemical (e.g., "Harmful," "Irritant").

  • Indicate the date when the waste was first added to the container.

  • Include the name and contact information of the responsible researcher or laboratory.

Step 3: On-Site Storage

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage area should be cool and dry, away from direct sunlight, heat sources, and ignition sources.

  • Ensure the storage area is segregated from incompatible materials.

Step 4: Arranging for Disposal

  • Once the container is full or is no longer in use, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Follow all institutional and local regulations for scheduling and documenting the waste transfer.

Quantitative Data and Regulatory Information

ParameterInformationSource
Hazard Classification Acute toxicity - Oral, Category 4[1][2]
Primary Hazard Statement H302: Harmful if swallowed[1]
Potential EPA Waste Codes D038 : Pyridine (Toxicity Characteristic) F005 : Spent non-halogenated solvents including pyridine[3]
Disposal Method Collection and disposal by an approved and licensed hazardous waste treatment and disposal facility.[1]

Note: The applicability of EPA waste codes should be confirmed with your institution's EHS department, as it depends on the specific waste stream and its characteristics.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Final Disposal A Generate this compound Waste (Unused chemical, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste (Do not mix with other chemicals) B->C D Select a Chemically Resistant, Sealable Container C->D E Label Container as 'Hazardous Waste' (Include chemical name, hazards, date) D->E F Store in a Designated, Secure, and Ventilated Area E->F G Contact Institutional EHS or Licensed Waste Disposal Company F->G Container Full or No Longer in Use H Arrange for Waste Pickup and Transportation G->H I Proper Disposal at an Approved Facility H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.

References

Essential Safety and Operational Guide for 1H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1H-Imidazo[4,5-b]pyridine (CAS No: 273-21-2). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] Below is a summary of its hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)[1][2]
alt text
WarningH302: Harmful if swallowed[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166(EU) or NIOSH (US)[1]
Skin Protection Fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are formed, use a suitable respirator.

Operational Procedures: Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Safe Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Ensure all personnel are wearing the appropriate PPE as specified in the table above before handling the compound.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1] Do not breathe dust or vapors.[1]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1] Wash hands thoroughly after handling.[1]

Storage Plan
  • Container: Store in a tightly closed container in a dry and cool place.[1]

  • Ventilation: The storage area must be well-ventilated.[1]

  • Incompatible Materials: Keep away from incompatible materials and foodstuff containers.[1]

Emergency and Disposal Procedures

Emergency Response
Emergency SituationProcedure
If Swallowed Get medical help immediately.[1] Rinse mouth.[1]
Accidental Release 1. Avoid dust formation and breathing vapors, mist, or gas.[1] 2. Use personal protective equipment.[1] 3. Prevent further leakage or spillage if safe to do so.[1] 4. Do not let the chemical enter drains.[1] 5. Collect for disposal and keep in suitable, closed containers.[1]
Disposal Plan

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

A Receipt of This compound B Verify SDS and Container Integrity A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Handling in Well-Ventilated Area (Fume Hood) C->D E Weighing and Preparation of Solutions D->E F Experimental Use E->F G Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area F->G Short-term Storage H Decontaminate Work Area and Equipment F->H I Proper Disposal of Waste Material H->I J Remove and Decontaminate PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 1
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